molecular formula C7H12O2 B13203246 5-Methyl-3-oxohexanal

5-Methyl-3-oxohexanal

Cat. No.: B13203246
M. Wt: 128.17 g/mol
InChI Key: CGNLPVYQLRYECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-oxohexanal is a useful research compound. Its molecular formula is C7H12O2 and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-methyl-3-oxohexanal

InChI

InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3

InChI Key

CGNLPVYQLRYECL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC=O

Origin of Product

United States

Foundational & Exploratory

5-Methyl-3-oxohexanal chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-oxohexanal is a bifunctional organic molecule containing both an aldehyde and a ketone functional group. Its structure presents opportunities for a variety of chemical transformations, making it a potentially valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the known chemical properties and structure of this compound. It is important to note that while the isomeric compound, 3-Methyl-5-oxohexanal, is well-documented, specific experimental data for this compound is limited. Much of the data presented herein is based on computational predictions.

Chemical Structure and Properties

This compound is a seven-carbon aliphatic chain with a methyl group at the fifth carbon, a ketone at the third carbon, and a terminal aldehyde group.

Identifiers and Descriptors
IdentifierValue
IUPAC Name This compound
CAS Number 51673-62-2[1]
Molecular Formula C₇H₁₂O₂[2]
SMILES CC(C)CC(=O)CC=O[3]
InChI InChI=1S/C7H12O2/c1-6(2)5-7(9)3-4-8/h4,6H,3,5H2,1-2H3[3]
InChIKey CGNLPVYQLRYECL-UHFFFAOYSA-N[3]
Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. It is critical to note that most of these values are computationally predicted and have not been experimentally verified.

PropertyValueSource
Molecular Weight 128.17 g/mol PubChem[2]
XLogP3 0.9PubChem (Computed)
Hydrogen Bond Donor Count 0PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 4PubChem (Computed)
Exact Mass 128.083729621PubChem (Computed)
Topological Polar Surface Area 34.1 ŲPubChem (Computed)
Boiling Point Not available
Melting Point Not available
Density Not available
Solubility Not available

Molecular Structure Visualization

The two-dimensional structure of this compound is depicted below, illustrating the arrangement of its functional groups.

Caption: 2D structure of this compound.

Experimental Protocols

Proposed Synthesis: Ozonolysis of 5-Methylhex-2-en-1-ol

A potential method for the synthesis of this compound is the ozonolysis of a suitable alkene precursor, such as 5-methylhex-2-enal (B13324291).

Reaction Scheme:

G cluster_0 Ozonolysis 5-Methylhex-2-enal 5-Methylhex-2-enal Intermediate Ozonide Intermediate Ozonide 5-Methylhex-2-enal->Intermediate Ozonide 1. O₃ This compound This compound Intermediate Ozonide->this compound 2. Reductive Workup (e.g., Zn/H₂O)

Caption: Proposed synthesis of this compound.

Methodology (Theoretical):

  • Dissolve 5-methylhex-2-enal in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) at a low temperature (typically -78 °C).

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.

  • Introduce a reducing agent, such as zinc dust and water or dimethyl sulfide, to quench the reaction and reductively cleave the ozonide intermediate.

  • Allow the reaction mixture to warm to room temperature.

  • Perform an aqueous workup to separate the product from the reaction byproducts.

  • Purify the crude product by column chromatography or distillation to yield this compound.

Disclaimer: This is a generalized protocol and would require optimization for this specific synthesis.

Reactivity and Potential Applications

The presence of both an aldehyde and a ketone gives this compound two sites for nucleophilic attack. Generally, the aldehyde is the more reactive of the two carbonyl groups. This differential reactivity could be exploited in selective chemical transformations.

Potential reactions include:

  • Oxidation: The aldehyde can be selectively oxidized to a carboxylic acid.

  • Reduction: Both carbonyls can be reduced to alcohols, with the potential for selective reduction of the aldehyde.

  • Aldol (B89426) Condensation: The enolizable protons alpha to both carbonyl groups can participate in aldol reactions.

  • Wittig Reaction: Both carbonyls can be converted to alkenes.

Due to its bifunctional nature, this compound could serve as a precursor for the synthesis of more complex molecules, including heterocycles, which are of interest in medicinal chemistry. However, there is currently no published research on the biological activity or use of this compound in drug development.

Safety and Handling

Specific safety and handling data for this compound is not available. General precautions for handling aliphatic aldehydes and ketones should be followed:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., carbon dioxide, dry chemical powder, or alcohol-resistant foam).

  • Health Hazards: May cause skin, eye, and respiratory tract irritation. Avoid inhalation of vapors and contact with skin and eyes.

It is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound is a chemical compound with a structure that suggests versatility in organic synthesis. However, there is a significant lack of experimentally verified data regarding its physicochemical properties, synthesis, and reactivity. The information provided in this guide is largely based on computational predictions and general chemical principles. Further research is needed to fully characterize this molecule and explore its potential applications in research and development. Researchers interested in this compound should proceed with caution and plan for thorough analytical characterization.

References

Spectroscopic Profile of 5-Methyl-3-oxohexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-oxohexanal (CAS No. 14243835), a bifunctional organic compound of interest in synthetic chemistry. Due to the limited availability of public experimental nuclear magnetic resonance (NMR) and infrared (IR) data, this guide presents a combination of available experimental mass spectrometry (MS) data and predicted NMR and IR spectroscopic values to serve as a valuable resource for researchers.

Data Presentation

The following sections summarize the available and predicted spectroscopic data for this compound in structured tables for ease of reference and comparison.

Mass Spectrometry (MS)

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data for the synonymous compound, 3-Methyl-5-oxohexanal, is available and provides insight into its fragmentation pattern under electron ionization.[1]

PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
Ionization ModeElectron Ionization (EI)
Prominent Peaks (m/z) Relative Intensity
68999
43947
58889
110453
85437

Table 1: Experimental GC-MS Data for 3-Methyl-5-oxohexanal.[1]

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹H NMR data is predicted by computational models and is intended for estimation purposes. Actual experimental values may vary.

Atom Number *Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Integration
19.7 - 9.8Triplet (t)1H
22.4 - 2.6Multiplet (m)2H
32.2 - 2.4Multiplet (m)1H
42.5 - 2.7Doublet of Doublets (dd)2H
5---------
62.1 - 2.2Singlet (s)3H
70.9 - 1.1Doublet (d)3H

Table 2: Predicted ¹H NMR Data for this compound.

* For atom numbering, please refer to the chemical structure in the visualizations section.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following ¹³C NMR data is predicted by computational models and is intended for estimation purposes. Actual experimental values may vary.

Atom Number *Predicted Chemical Shift (ppm)
1202 - 204
248 - 50
338 - 40
449 - 51
5208 - 210
629 - 31
719 - 21

Table 3: Predicted ¹³C NMR Data for this compound.

* For atom numbering, please refer to the chemical structure in the visualizations section.

Predicted Infrared (IR) Spectroscopy

Disclaimer: The following IR data is predicted by computational models and is intended for estimation purposes. Actual experimental values may vary.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
C-H stretch (aldehyde)2820 - 2850, 2720 - 2750Aldehyde
C=O stretch (aldehyde)1720 - 1740Aldehyde
C=O stretch (ketone)1705 - 1725Ketone
C-H stretch (alkane)2850 - 3000Alkane
C-H bend (alkane)1350 - 1480Alkane

Table 4: Predicted IR Absorption Bands for this compound.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments. These protocols are representative of standard practices for the analysis of small organic molecules like this compound and may require optimization for specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (0 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • ¹H NMR Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

    • Accumulate a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Instrument Setup:

    • Place the ATR accessory into the sample compartment of the FT-IR spectrometer.

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Data Acquisition:

    • Place a small drop of neat this compound directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over a typical range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The software will automatically perform the background subtraction.

    • Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Sample Preparation:

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Set up a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Set the GC oven temperature program to achieve good separation of the analyte from any impurities and the solvent. A typical program might start at 50°C, hold for 1-2 minutes, and then ramp up to 250°C at 10-20°C/min.

    • Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

    • Use helium as the carrier gas at a constant flow rate.

    • Set the mass spectrometer to operate in electron ionization (EI) mode at 70 eV.

    • Scan a mass range of m/z 40-300.

  • Data Acquisition:

    • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

    • Start the data acquisition.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺) and the major fragment ions.

    • Propose fragmentation pathways consistent with the observed mass spectrum.

Visualizations

The following diagrams, created using the DOT language, illustrate key relationships and workflows relevant to the spectroscopic analysis of this compound.

G cluster_mol This compound (m/z 128) cluster_frags Major Fragments mol H C(1)=O CH₂(2) CH(3)-CH₃(7) CH₂(4) C(5)=O CH₃(6) frag110 m/z 110 [M-H₂O]⁺ mol->frag110 - H₂O frag85 m/z 85 [M-CH₃CO]⁺ mol->frag85 - CH₃CO frag68 m/z 68 mol->frag68 frag58 m/z 58 [CH₃COCH₃]⁺ mol->frag58 frag43 m/z 43 [CH₃CO]⁺ mol->frag43 - C₅H₉O

Caption: Proposed Mass Spectral Fragmentation of this compound.

G start Sample of This compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry (GC-MS) start->ms data_analysis Data Analysis and Structure Elucidation nmr->data_analysis ir->data_analysis ms->data_analysis report Final Spectroscopic Report data_analysis->report

Caption: General Workflow for Spectroscopic Analysis.

References

Ozonolysis Route to 5-Methyl-3-oxohexanal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of 5-Methyl-3-oxohexanal via an ozonolysis-based route. The content is tailored for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and pathway visualizations.

Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the ozonolysis of the precursor, 6-methyl-1-hepten-4-one. This reaction involves the oxidative cleavage of the carbon-carbon double bond in the precursor molecule by ozone (O₃). A subsequent reductive workup is necessary to yield the desired β-ketoaldehyde product.[1][2] Dimethyl sulfide (B99878) (DMS) is a commonly used reagent for this reductive workup, as it selectively reduces the intermediate ozonide to the corresponding carbonyl compounds.[3][4]

The overall reaction is depicted below:

G cluster_reactants Reactants cluster_products Products r1 6-Methyl-1-hepten-4-one p1 This compound r1->p1 Ozonolysis r2 1. O₃ 2. (CH₃)₂S (DMS) p2 Formaldehyde G start Start setup Assemble and Dry Glassware start->setup dissolve Dissolve Reactant in Solvent setup->dissolve cool Cool to -78 °C dissolve->cool ozonolysis Bubble Ozone through Solution cool->ozonolysis purge Purge with Inert Gas ozonolysis->purge workup Add Dimethyl Sulfide purge->workup warm Warm to Room Temperature workup->warm isolate Solvent Removal and Purification warm->isolate end End isolate->end

References

Physical and chemical properties of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Methyl-5-oxohexanal (CAS No: 146430-52-6), a bifunctional organic compound with potential applications in synthetic chemistry and drug development.[1][2] This document details the compound's structure, physicochemical properties, spectral data, synthesis protocols, and key chemical reactions. Due to a notable lack of experimental data in public literature, many of the physicochemical properties presented are based on computational models.[1] Similarly, information on specific biological activities and signaling pathways is limited; therefore, this guide also discusses the broader context of dicarbonyl compound bioactivity.

Chemical Structure and Identification

3-Methyl-5-oxohexanal is a dicarbonyl compound featuring both an aldehyde and a ketone functional group within a six-carbon chain.[1][2] A methyl group is located at the 3-position. This unique structure provides two reactive centers, making it a versatile intermediate for organic synthesis.[2] The aldehyde group is generally more susceptible to nucleophilic attack than the ketone.[1]

It is important to note that while the focus of this guide is 3-Methyl-5-oxohexanal, the isomer 5-Methyl-3-oxohexanal is also referenced in some chemical databases, though with significantly less available information. Researchers should verify the specific isomer of interest for their application.

Table 1: Chemical Identifiers for 3-Methyl-5-oxohexanal

IdentifierValueSource
IUPAC Name 3-methyl-5-oxohexanal[3]
CAS Number 146430-52-6[1][3]
Molecular Formula C₇H₁₂O₂[1][3]
Canonical SMILES CC(CC=O)CC(=O)C[1][3]
InChI Key YSJGFZKUCZEJSW-UHFFFAOYSA-N[3]
Synonyms Hexanal, 3-methyl-5-oxo- (9CI), 3-METHYL-5-KETOHEXANAL[3]

Physicochemical and Spectral Properties

Table 2: Computed Physicochemical Properties of 3-Methyl-5-oxohexanal

PropertyValueSource
Molecular Weight 128.17 g/mol [1][3]
XLogP3-AA (LogP) 0.1[1][4]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Exact Mass 128.083729621 Da[1]
Topological Polar Surface Area 34.1 Ų[1]

Spectral Data:

Experimental Gas Chromatography-Mass Spectrometry (GC-MS) data is available and provides insight into the fragmentation pattern of 3-Methyl-5-oxohexanal.

Table 3: Prominent GC-MS Peaks for 3-Methyl-5-oxohexanal

m/zRelative IntensitySource
6899.99[3]
4394.74[3]
5888.85[3]
11045.29[3]
8543.70[3]

Synthesis and Experimental Protocols

The synthesis of 3-Methyl-5-oxohexanal can be accomplished through methods such as the ozonolysis of an appropriate alkene.[1]

A common route for synthesizing 3-Methyl-5-oxohexanal is the ozonolysis of 3-methyl-1-hexene (B165624).[1]

ozonolysis_workflow cluster_setup Reaction Setup cluster_reaction Ozonolysis cluster_workup Reductive Work-up cluster_purification Isolation & Purification setup_1 Dissolve 3-methyl-1-hexene in methanol (B129727) setup_2 Cool solution to -78 °C setup_1->setup_2 reaction_1 Bubble ozone gas through solution setup_2->reaction_1 reaction_2 Monitor for persistent blue color (excess ozone) reaction_1->reaction_2 workup_1 Add dimethyl sulfide (B99878) (DMS) at -78 °C reaction_2->workup_1 workup_2 Warm to room temperature and stir workup_1->workup_2 pur_1 Solvent evaporation (reduced pressure) workup_2->pur_1 pur_2 Purify by column chromatography (silica gel) pur_1->pur_2

Workflow for the Ozonolysis of 3-Methyl-1-hexene.

Experimental Protocol:

  • Reaction Setup: Dissolve 3-methyl-1-hexene in a solvent such as methanol or dichloromethane (B109758) and cool the solution to -78 °C in a dry ice/acetone bath.[1]

  • Ozonolysis: Pass a stream of ozone gas through the cooled solution. The reaction's completion can be monitored by the appearance of a persistent blue color, which indicates the presence of unreacted ozone.[1]

  • Reductive Work-up: Once the reaction is complete, purge the solution with nitrogen gas to remove excess ozone. Add a reducing agent, like dimethyl sulfide (DMS), to the mixture at -78 °C to quench the ozonide intermediate.[1]

  • Isolation and Purification: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 3-Methyl-5-oxohexanal.[1]

Note: This is a generalized protocol and may require optimization for specific experimental conditions.[1]

Key Reactions and Protocols

The bifunctional nature of 3-Methyl-5-oxohexanal allows for a variety of chemical transformations, including reductions and cyclization reactions.

Both the aldehyde and ketone functionalities can be reduced to their corresponding alcohols using a reducing agent like sodium borohydride (B1222165) (NaBH₄), yielding 3-methylhexane-1,5-diol.

reduction_workflow start 3-Methyl-5-oxohexanal in Ethanol (B145695) intermediate Alkoxide Intermediate start->intermediate Nucleophilic attack reagent Sodium Borohydride (NaBH₄) reagent->intermediate product 3-Methylhexane-1,5-diol intermediate->product Protonation workup Aqueous Acid Work-up (e.g., 1M HCl) workup->product

Logical steps in the reduction of 3-Methyl-5-oxohexanal.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-Methyl-5-oxohexanal in ethanol and cool the solution in an ice bath.[1]

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution while stirring. A sufficient amount of NaBH₄ should be used to reduce both carbonyl groups.[1]

  • Reaction Monitoring: Monitor the reaction's progress using thin-layer chromatography (TLC).[1]

  • Work-up: After the reaction is complete, carefully add water to quench any unreacted NaBH₄. Acidify the mixture with a dilute acid (e.g., 1M HCl) to protonate the resulting alkoxides.[1]

  • Isolation and Purification: Extract the product with a suitable organic solvent like diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude diol can be further purified by column chromatography.[1]

Note: This is a general procedure for dicarbonyl reduction and may need adaptation.[1]

3-Methyl-5-oxohexanal is a useful precursor for synthesizing heterocyclic compounds like substituted pyrimidines, which are important scaffolds in medicinal chemistry.[5] The Pinner synthesis involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6]

pinner_synthesis reactants 3-Methyl-5-oxohexanal + Guanidine (B92328) HCl + K₂CO₃ in Ethanol conditions Reflux at 80°C 12 hours reactants->conditions product 2-Amino-4-methyl-6- (2-oxopropyl)-pyrimidine conditions->product

Pinner synthesis of a substituted pyrimidine (B1678525).

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(2-oxopropyl)-pyrimidine

  • Reaction Setup: To a solution of 3-Methyl-5-oxohexanal (1.28 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask, add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol).[5]

  • Reaction: Stir the mixture vigorously and heat to reflux at 80°C for 12 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC using a 7:3 mixture of ethyl acetate (B1210297) and hexanes.[5]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.[5]

  • Purification: Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to yield the final product.[5]

Table 4: Quantitative Data for Pinner Pyrimidine Synthesis with 3-Methyl-5-oxohexanal

AmidineCatalystSolventTemp (°C)Time (h)Yield (%)
Guanidine HClK₂CO₃Ethanol801278
Acetamidine HClNaOEtEthanol801665
Benzamidine HClK₂CO₃DMF1001272
Data sourced from BenchChem Application Notes.[5]

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available information regarding the specific biological activity of 3-Methyl-5-oxohexanal and its interactions with signaling pathways.[1] This represents a knowledge gap and an area for future investigation.

However, the class of dicarbonyl compounds is known to possess biological activities. They are formed endogenously from glucose metabolism and are also found in foods.[7][8] Some dicarbonyl compounds have demonstrated antimicrobial properties.[9][10] For instance, studies have shown that dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, although their efficacy can be influenced by the assay system.[10] This antimicrobial action is sometimes attributed to their ability to react with biological molecules like arginine residues in enzymes, potentially blocking substrate reactions.[9]

The bifunctional nature of 3-Methyl-5-oxohexanal makes it a candidate for screening in various biological assays to explore potential therapeutic applications. Its derivatives, such as the pyrimidines synthesized via the Pinner reaction, belong to a class of compounds with a wide range of medicinal uses, including as antimicrobial, antiviral, and anti-inflammatory agents.[11]

References

5-Methyl-3-oxohexanal: A Technical Guide to Its Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data on the stability and degradation of 5-methyl-3-oxohexanal is limited in publicly available literature. This guide is therefore based on the fundamental chemical principles governing beta-keto aldehydes and related dicarbonyl compounds, providing a predictive overview of its stability profile and likely degradation pathways.

Introduction

This compound is a bifunctional organic molecule featuring both an aldehyde and a ketone group. Its structure as a beta-keto aldehyde imparts a unique reactivity, making it a potentially valuable intermediate in organic synthesis. However, this same structural feature also suggests inherent instabilities that are critical to understand in research and development settings, particularly in the context of pharmaceutical applications where compound stability is paramount. This technical guide provides a comprehensive overview of the predicted stability and degradation pathways of this compound, alongside detailed hypothetical experimental protocols for its analysis.

Physicochemical Properties

The physicochemical properties of this compound are primarily based on computational models due to a lack of extensive experimental data.

PropertyValueSource
IUPAC NameThis compoundPubChem[1]
Molecular FormulaC₇H₁₂O₂PubChem[1]
Molecular Weight128.17 g/mol PubChem[1]
Canonical SMILESCC(C)CC(=O)CC=OPubChem[1]
InChI KeyCGNLPVYQLRYECL-UHFFFAOYSA-NPubChem[1]

Predicted Stability and Degradation Pathways

The presence of both an aldehyde and a beta-keto moiety in this compound suggests a susceptibility to several degradation pathways. Aldehydes are known to be more reactive and less stable than ketones, primarily due to the presence of a hydrogen atom on the carbonyl carbon.

Keto-Enol Tautomerism

Beta-dicarbonyl compounds, such as this compound, can exist in equilibrium with their enol tautomers. This tautomerism is a key factor in the reactivity of the molecule. The enol form may be stabilized by intramolecular hydrogen bonding, which can influence its degradation profile.

G Keto-Enol Tautomerism of this compound cluster_keto Keto Form cluster_enol Enol Form keto CC(C)CC(=O)CC=O enol CC(C)C(O)=C-C=O keto->enol Equilibrium

Caption: Keto-Enol Tautomerism.

Oxidative Degradation

The aldehyde functional group in this compound is readily susceptible to oxidation, which would convert it to a carboxylic acid. This is a common degradation pathway for aldehydes and can occur under relatively mild conditions, such as exposure to air (auto-oxidation) or mild oxidizing agents.

G Oxidative Degradation Pathway start This compound CC(C)CC(=O)CC=O product 5-Methyl-3-oxohexanoic acid CC(C)CC(=O)CC(=O)OH start->product Oxidation [O]

Caption: Predicted Oxidative Degradation.

Hydrolytic Degradation (Retro-Claisen Condensation)

Beta-keto aldehydes can be susceptible to cleavage of the carbon-carbon bond between the two carbonyl groups, a reaction analogous to a retro-Claisen condensation. This can be catalyzed by both acids and bases and would lead to the formation of smaller molecular weight impurities.

G Hydrolytic Cleavage Pathway start This compound CC(C)CC(=O)CC=O intermediate Intermediate start->intermediate H₂O (Acid or Base) product1 Isovaleraldehyde (CH3)2CHCH2CHO intermediate->product1 product2 Acetaldehyde CH3CHO intermediate->product2

Caption: Predicted Hydrolytic Cleavage.

Thermal Degradation

At elevated temperatures, carbonyl compounds can undergo thermal decomposition. For this compound, this could involve various C-C bond cleavages, potentially leading to a complex mixture of smaller aldehydes and ketones.

G Potential Thermal Degradation start This compound CC(C)CC(=O)CC=O products Degradation Products Smaller aldehydes, ketones, etc. start->products Heat (Δ)

Caption: General Thermal Degradation.

Photodegradation

Carbonyl compounds can absorb UV radiation, leading to the formation of excited states that can undergo various photochemical reactions, including Norrish Type I and Type II cleavages. This can result in the formation of radical species and subsequent degradation products.

G Potential Photodegradation Pathways start This compound CC(C)CC(=O)CC=O excited Excited State [Compound]* start->excited hν (UV light) products Degradation Products Radicals, smaller molecules excited->products Cleavage Reactions

Caption: General Photodegradation.

Experimental Protocols

To experimentally determine the stability of this compound, a forced degradation study would be necessary. The following are hypothetical protocols for such a study.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV and Mass Spectrometry (MS) detectors

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Dissolve the stressed sample in acetonitrile to the initial concentration.

  • Photolytic Degradation: Expose a solution of this compound in acetonitrile to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Analysis: At appropriate time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute with mobile phase to a suitable concentration for HPLC analysis. Analyze by a validated stability-indicating HPLC-UV/MS method.

G Experimental Workflow for Stability Study cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, RT) prep->base oxidative Oxidation (3% H₂O₂, RT) prep->oxidative thermal Thermal Stress (80°C, solid) prep->thermal photo Photolytic Stress (ICH Q1B) prep->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Forced Degradation Workflow.

Analytical Method (Hypothetical)

A reverse-phase HPLC method would be suitable for monitoring the stability of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm and 275 nm; MS in positive and negative ion modes.

Data Presentation

The results of a forced degradation study should be presented in a clear, tabular format to facilitate comparison.

Table 1: Hypothetical Forced Degradation Data for this compound

Stress ConditionDuration% Degradation of this compoundMajor Degradation Products (by m/z)
0.1 N HCl24 h at 60°C15%145 [M+H]⁺ (Oxidized product)
0.1 N NaOH24 h at RT>90%Complex mixture
3% H₂O₂24 h at RT45%145 [M+H]⁺ (Oxidized product)
Thermal48 h at 80°C8%Minor peaks observed
PhotolyticICH Q1B25%Multiple minor peaks

Conclusion

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a bifunctional organic compound that possesses both an aldehyde and a ketone functional group within its six-carbon framework.[1] This unique structural arrangement makes it a versatile intermediate in organic synthesis.[2][3] The presence of two distinct carbonyl groups, each with different reactivity profiles, allows for selective chemical transformations, making it a molecule of significant interest for constructing more complex molecular architectures.

This technical guide provides a comprehensive analysis of the chemical properties and reactivity of the aldehyde group in this compound. It details the electronic and steric factors governing its reactions, presents quantitative data from key transformations, and provides detailed experimental protocols for its synthesis and modification.

Table 1: Physicochemical and Structural Properties of this compound

Identifier Value Source
IUPAC Name This compound PubChem[4]
Molecular Formula C₇H₁₂O₂ PubChem[1][4]
CAS Number 146430-52-6 BenchChem[1]
Molecular Weight 128.17 g/mol PubChem[1][4]
Canonical SMILES CC(CC=O)CC(=O)C BenchChem[1]
Hydrogen Bond Donor Count 0 PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2 PubChem (Computed)[1]

| Rotatable Bond Count | 4 | PubChem (Computed)[1] |

Structural Features and Tautomerism

The reactivity of this compound is dictated by the interplay between its two carbonyl functionalities. The aldehyde group is generally more reactive towards nucleophiles than the ketone group due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[1][3]

Keto-Enol Tautomerism

As a β-keto aldehyde, this compound can exist in equilibrium with its enol tautomers.[5] This tautomerism involves the migration of an alpha-hydrogen to a carbonyl oxygen, forming a hydroxyl group and a carbon-carbon double bond.[6] The equilibrium can be catalyzed by either acid or base.[6] The formation of a six-membered ring via intramolecular hydrogen bonding can stabilize the enol form where the C3-ketone has enolized towards the C4-methylene group.[6][7]

G Keto-Enol Tautomerism of this compound Keto Keto Form (this compound) Enol_Aldehyde Enol Form 1 (enolate towards aldehyde) Keto->Enol_Aldehyde Acid/Base Enol_Ketone Enol Form 2 (enolate towards ketone) (Potentially stabilized by H-bonding) Keto->Enol_Ketone Acid/Base

Caption: Equilibrium between the keto and two possible enol forms.

Key Reactions of the Aldehyde Group

The differential reactivity between the aldehyde and ketone groups allows for a variety of selective transformations.

Nucleophilic Addition Reactions

The carbonyl carbons in this compound are electrophilic and thus susceptible to nucleophilic attack.[5][8] Due to lesser steric hindrance and greater partial positive charge, the aldehyde carbonyl is the preferred site of attack for most nucleophiles.

The reduction of this compound can yield different products depending on the reducing agent and reaction conditions. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the aldehyde and the ketone to their corresponding alcohols.[2] Milder reagents, such as sodium borohydride (B1222165) (NaBH₄), can also reduce both functional groups, though careful control of stoichiometry and temperature may allow for some selectivity.[1][2]

G Experimental Workflow for NaBH4 Reduction cluster_0 Experimental Workflow for NaBH4 Reduction A Reaction Setup Dissolve this compound in Ethanol (B145695). Cool solution in an ice bath. B Reduction Step Add Sodium Borohydride (NaBH4) slowly. Maintain temperature and stir. A->B C Monitoring Track reaction progress using Thin-Layer Chromatography (TLC). B->C D Work-up Quench excess NaBH4 with water. Perform aqueous acid work-up. C->D E Purification Extract with organic solvent. Purify via column chromatography. D->E F Final Product 3-Methylhexane-1,5-diol E->F

Caption: General workflow for the reduction of this compound.

Experimental Protocol: Reduction with Sodium Borohydride [1]

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) (sufficient to reduce both carbonyls, e.g., 1.0-1.5 eq) portion-wise to the cooled solution while stirring.

  • Reaction Monitoring: Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add water to quench any unreacted NaBH₄, followed by a mild aqueous acid work-up.

  • Isolation and Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography to yield 3-methylhexane-1,5-diol.

Selective Oxidation

The aldehyde group can be selectively oxidized to a carboxylic acid without affecting the ketone functionality.[8] This transformation is a hallmark of the differential reactivity of aldehydes and is useful for synthesizing keto-acids. Common reagents for this selective oxidation include Tollens' reagent (Ag(NH₃)₂⁺) or mild oxidizing agents like buffered potassium permanganate.

G Pathway for Selective Aldehyde Oxidation Start This compound Intermediate Carboxylate Intermediate Start->Intermediate Oxidation Reagent Mild Oxidizing Agent (e.g., Tollens' Reagent, Ag2O) Reagent->Intermediate Product 5-Methyl-3-oxohexanoic acid Intermediate->Product Protonation Workup Acid Work-up (H3O+) Workup->Product

Caption: Selective oxidation of the aldehyde to a carboxylic acid.

Experimental Protocol: Selective Oxidation (General Procedure)

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent system (e.g., aqueous ammonia (B1221849) for Tollens' reagent).

  • Oxidation: Add the oxidizing agent (e.g., freshly prepared Tollens' reagent) to the solution at room temperature. The reaction may be gently warmed if necessary.

  • Reaction Monitoring: Monitor the reaction by TLC or by observing a characteristic change, such as the formation of a silver mirror in the Tollens' test.

  • Work-up: Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to protonate the carboxylate salt.

  • Isolation and Purification: Extract the product with an organic solvent. Wash, dry, and concentrate the organic layers. The crude keto-acid can be purified by column chromatography or recrystallization.

Condensation with Amidines: Pinner Synthesis

A notable application demonstrating the aldehyde's enhanced reactivity is the Pinner synthesis of substituted pyrimidines.[3] In this reaction, this compound condenses with an amidine. The initial and preferential nucleophilic attack occurs at the more electrophilic aldehyde carbon, leading to a predictable major regioisomer.[3]

Table 2: Quantitative Yields in the Pinner Synthesis of Pyrimidines [3]

Entry Amidine Catalyst Solvent Temp (°C) Time (h) Yield (%)
1 Guanidine (B92328) HCl K₂CO₃ Ethanol 80 12 78
2 Acetamidine HCl NaOEt Ethanol 80 16 65

| 3 | Benzamidine HCl | K₂CO₃ | DMF | 100 | 12 | 72 |

G Pinner Synthesis of a Substituted Pyrimidine (B1678525) Reactants This compound + Guanidine Step1 Nucleophilic Attack (Preferential at Aldehyde) Reactants->Step1 Step2 Cyclization Intermediate Step1->Step2 Step3 Dehydration Step2->Step3 Product 2-Amino-4-methyl-6-(2-oxopropyl)pyrimidine Step3->Product

Caption: Reaction pathway for pyrimidine synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(2-oxopropyl)-pyrimidine [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add a solution of this compound (1.28 g, 10 mmol) in absolute ethanol (50 mL).

  • Reagent Addition: Add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol) to the flask.

  • Reaction Conditions: Stir the mixture vigorously and heat to reflux at 80°C for 12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate (B1210297) and hexanes.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the inorganic salts by filtration. Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford the title compound.

Conclusion

The aldehyde group in this compound displays a rich and selective reactivity profile governed by fundamental electronic and steric principles. Its enhanced electrophilicity compared to the neighboring ketone functionality allows for a range of targeted transformations, including nucleophilic additions, selective oxidations, and regioselective condensation reactions. This predictable reactivity makes this compound a valuable and versatile building block for synthetic chemists, particularly in the fields of medicinal chemistry and drug development, where the construction of complex molecular scaffolds with precision is paramount.

References

An In-depth Technical Guide to the Ketone Group Reactivity in 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a bifunctional carbonyl compound featuring both an aldehyde and a ketone functional group.[1] This structural characteristic imparts a versatile reactivity profile, making it a molecule of interest in organic synthesis for the construction of more complex chemical entities. Understanding the differential reactivity of the two carbonyl groups is paramount for its strategic application in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. This technical guide provides a comprehensive overview of the reactivity of the ketone group within this compound, supported by quantitative data where available, detailed experimental protocols, and logical diagrams to illustrate key concepts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily based on computational models.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₇H₁₂O₂[1][2]
Molecular Weight 128.17 g/mol [1][3]
Canonical SMILES CC(C)CC(=O)CC=OPubChem
CAS Number 146430-52-6[1]

Core Reactivity Principles: Aldehyde vs. Ketone

In molecules containing both aldehyde and ketone functionalities, the aldehyde group is generally more reactive towards nucleophilic attack than the ketone. This is due to a combination of steric and electronic factors. The single hydrogen atom attached to the aldehyde carbonyl offers less steric hindrance compared to the two alkyl groups flanking the ketone carbonyl. Electronically, the two alkyl groups on the ketone are electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.

This inherent difference in reactivity is the cornerstone of chemoselective reactions involving this compound, allowing for the targeted modification of one carbonyl group in the presence of the other.

Quantitative Data on Ketone Group Reactivity

While specific kinetic and thermodynamic data for the reactions of the ketone in this compound are scarce in the public domain, one notable example of its application in a named reaction provides quantitative yield data.

Pinner Reaction for the Synthesis of Substituted Pyrimidines

This compound can be utilized as a precursor in the Pinner synthesis to generate substituted pyrimidines, which are important scaffolds in medicinal chemistry. In this reaction, the more electrophilic aldehyde group is expected to preferentially react with the amidine. The subsequent cyclization involves the ketone group.

Table 2: Synthesis of Substituted Pyrimidines from this compound via Pinner Reaction

EntryAmidine SaltCatalystSolventTemp (°C)Time (h)Yield (%)
1Guanidine HClK₂CO₃Ethanol801278
2Acetamidine HClNaOEtEthanol801665
3Benzamidine HClK₂CO₃DMF1001272

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the reactivity of the ketone group in this compound. These protocols are based on established organic chemistry principles and may require optimization for this specific substrate.

Selective Reaction at the Ketone Center via Aldehyde Protection

To facilitate a reaction specifically at the less reactive ketone position, the more reactive aldehyde group must first be protected. A common strategy is the formation of an acetal (B89532), which is stable under basic and neutral conditions.

Protocol: Selective Acetal Protection of the Aldehyde Group

  • Reaction Setup: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent such as toluene (B28343) or dichloromethane (B109758) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Addition of Diol: Add a diol, such as ethylene (B1197577) glycol (1.1 equivalents), to the solution.

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (p-TsOH) (0.01 equivalents).

  • Reaction Conditions: Heat the mixture to reflux. The azeotropic removal of water by the Dean-Stark trap drives the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base, such as triethylamine (B128534) or a saturated aqueous solution of sodium bicarbonate.

  • Isolation: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected keto-aldehyde.

With the aldehyde group protected, the ketone can now be subjected to various transformations, such as Grignard reactions, Wittig olefination, or reduction.

Protocol: Grignard Reaction on the Protected Keto-aldehyde

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the protected keto-aldehyde in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF). Cool the solution to 0 °C in an ice bath.

  • Grignard Reagent Addition: Slowly add the desired Grignard reagent (e.g., methylmagnesium bromide in THF, 1.1 equivalents) dropwise via a syringe.

  • Reaction Conditions: Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride at 0 °C.

  • Isolation: Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Deprotection: The crude product can then be deprotected by stirring with aqueous acid (e.g., 1 M HCl) in a solvent like acetone (B3395972) or THF to regenerate the aldehyde functionality.

Intramolecular Reactions: Paal-Knorr Furan (B31954) Synthesis

As a 1,4-dicarbonyl compound, this compound has the potential to undergo intramolecular cyclization reactions. The Paal-Knorr synthesis is a classic example, leading to the formation of five-membered heterocyclic rings like furans.

Protocol: Paal-Knorr Furan Synthesis

  • Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as toluene or acetic acid.

  • Catalyst Addition: Add a strong acid catalyst, for instance, concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the formation of the furan product by GC-MS.

  • Work-up: After completion, cool the mixture and neutralize the acid with a base (e.g., sodium bicarbonate solution).

  • Isolation: Extract the product with an organic solvent, wash with water and brine, dry, and purify by column chromatography or distillation.

Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the reactivity of the ketone group in this compound.

G General Reactivity of this compound cluster_0 This compound Molecule This compound (Aldehyde + Ketone) Nucleophilic_Attack Nucleophilic Attack Molecule->Nucleophilic_Attack Aldehyde_Reaction Reaction at Aldehyde (More Reactive) Nucleophilic_Attack->Aldehyde_Reaction Favored Ketone_Reaction Reaction at Ketone (Less Reactive) Nucleophilic_Attack->Ketone_Reaction Disfavored

Caption: Differential reactivity of carbonyl groups.

G Workflow for Selective Ketone Reaction Start This compound Protection Protect Aldehyde (e.g., Acetal Formation) Start->Protection Reaction Reaction at Ketone (e.g., Grignard, Wittig) Protection->Reaction Deprotection Deprotect Aldehyde (Acid Hydrolysis) Reaction->Deprotection Product Final Product Deprotection->Product

Caption: Selective ketone modification workflow.

G Paal-Knorr Furan Synthesis Pathway Start This compound (1,4-Dicarbonyl) Protonation Protonation of Ketone Carbonyl Start->Protonation Enolization Enolization of Aldehyde Start->Enolization Cyclization Intramolecular Nucleophilic Attack Protonation->Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration Product Substituted Furan Dehydration->Product

Caption: Paal-Knorr synthesis from this compound.

Signaling Pathways

To date, there is no specific information in the scientific literature detailing the involvement of this compound in any biological signaling pathways. Its structural similarity to endogenous metabolites suggests potential interactions with biological systems, but this remains an area for future investigation.

Conclusion

This compound presents a valuable platform for synthetic chemists due to the differential reactivity of its aldehyde and ketone functionalities. The greater electrophilicity of the aldehyde allows for its selective modification or protection, thereby enabling a wide range of transformations at the less reactive ketone center. While specific quantitative reactivity data remains limited, the principles outlined in this guide, along with the provided experimental frameworks, offer a solid foundation for researchers and drug development professionals to harness the synthetic potential of this versatile bifunctional molecule. Further research into the specific reaction kinetics and biological activity of this compound is warranted to fully elucidate its capabilities.

References

Potential Biological Activities of 5-Methyl-3-oxohexanal Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a dicarbonyl compound with the potential to serve as a versatile starting material for the synthesis of a variety of heterocyclic derivatives. While direct studies on the biological activities of this compound derivatives are limited in publicly available literature, the structural motifs accessible from this precursor are present in numerous classes of compounds with well-documented pharmacological properties. This technical guide explores the potential biological activities of derivatives that could be synthesized from this compound, drawing on data from structurally related compounds. The primary focus will be on pyrimidine (B1678525) and pyrazolidinone derivatives, which can be readily synthesized from 1,3-dicarbonyl precursors. This document aims to provide a foundation for future research and drug discovery efforts centered on this scaffold.

Potential Therapeutic Areas

Based on the known activities of analogous heterocyclic compounds, derivatives of this compound are promising candidates for investigation in the following therapeutic areas:

  • Anti-inflammatory Activity: Pyrimidine and pyrazolidinone cores are features of many compounds with potent anti-inflammatory effects.[1][2] These compounds often exert their action by inhibiting key inflammatory mediators.[1]

  • Antimicrobial Activity: Various derivatives of pyrimidine and pyrazolidinone have demonstrated significant activity against a range of bacterial and fungal pathogens.[3]

  • Anticancer (Cytotoxic) Activity: The pyrimidine scaffold is a cornerstone in the development of anticancer agents.[4] Derivatives have been shown to induce cytotoxicity in various cancer cell lines through mechanisms such as kinase inhibition and apoptosis induction.[4][5]

Data Presentation: Biological Activities of Analogous Compounds

The following tables summarize quantitative data for the biological activities of pyrimidine and pyrazolidinone derivatives, which are structurally related to the potential derivatives of this compound.

Table 1: Anti-inflammatory Activity of Pyrimidine and Pyrazolidinone Derivatives

Compound ClassSpecific Derivative ExampleAssayTarget/MechanismResultReference(s)
Pyrimidine2-phenylpyrazolo-4-ethyl-4,7-dihydro[1,5-a]pyrimidineCarrageenan-induced rat paw edemaInhibition of edema47.6% decrease in edema[2]
Pyrimidine7,7,8a-trimethylhexahydrothiazolo[3,2-c]pyrimidine-5-thioneCarrageenan-induced paw edemaInhibition of edema37.4% inhibition at 100 mg/kg[2]
Pyrazolo[3,4-d]pyrimidine4-(dimethylamino)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidineRat pleurisy inflammation modelInhibition of inflammationGood anti-inflammatory activity at 30 mg/kg[2]
Pyrazolidine-3,5-dione1-(1H-Benzimidazol-2-ylmethyl)-2-phenylpyrazolidine-3,5-dioneIn vitro anti-inflammatoryNot specifiedSignificant activity[6][7]

Table 2: Antimicrobial Activity of Pyrimidine and Pyrazolidinone Derivatives

Compound ClassSpecific Derivative ExampleMicroorganism(s)AssayResult (MIC µg/mL or Zone of Inhibition in mm)Reference(s)
Pyrazolidinone4-(1H-imidazol-1-yl)-5-phenylpyrazolidin-3-one derivativesVarious bacteria and fungiNot specifiedSignificant antimicrobial activities[3]
PyrazolineVarious derivativesS. aureus, P. aeruginosa, B. subtilis, C. albicansMicrobroth dilutionMIC values ranging from 32-512 µg/mL[8][9]
Pyrimidine2,4,6-trisubstituted pyrimidinesB. pumilis, B. subtilis, E. coli, P. vulgaris, A. nigerCup plate methodPromising activity against tested strains[10]

Table 3: Cytotoxic Activity of Pyrimidine Derivatives

Compound ClassSpecific Derivative ExampleCancer Cell LineAssayResult (IC₅₀ in µM)Reference(s)
Pyrido[2,3-d]pyrimidineCompound 4MCF-7 (Breast)Not specified0.57[4]
Pyrido[2,3-d]pyrimidineCompound 4HepG2 (Liver)Not specified1.13[4]
2,4-DiaminopyrimidineCompound 9kA549 (Lung)Not specified2.14[4]
Pyrazolo[1,5-a]pyrimidine7-amino-N-aryl-5-methyl-2-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxamideEhrlich Ascites Carcinoma (EAC)In vitro cytotoxicityScreened for activity[11]
Pyrazolo[3,4-d]pyrimidinoneN5-(2-(4-halophenyl)acetamide) derivativesHCT116 (Colon), HepG2 (Liver)Cytotoxicity assaySuperior activity to reference standard[12]
Pyrazolo[3,4-d]pyrimidineVarious derivativesNCI 60 cancer cell linesAnti-proliferative assayGI₅₀ values ranging from 0.018 to 9.98 µM[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the screening of novel this compound derivatives.

Anti-inflammatory Activity Assay

Formalin-Induced Paw Edema in Rats

This in vivo assay is a standard method for evaluating the anti-inflammatory potential of compounds.

Principle: Formalin injection into the rat paw induces a biphasic inflammatory response. The early phase (neurogenic pain) is followed by a late phase (inflammatory pain and edema). The reduction in paw volume (edema) after treatment with a test compound indicates anti-inflammatory activity.[13][14]

Procedure:

  • Animals: Male Sprague-Dawley rats are typically used.[15]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: Animals are divided into control and test groups.

  • Compound Administration: The test compound or vehicle (for the control group) is administered orally or intraperitoneally at a predetermined time before the formalin injection.

  • Induction of Edema: A subplantar injection of a dilute formalin solution (e.g., 2.5% or 5%) is administered into the right hind paw of each rat.[13][14]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the formalin injection.[13]

  • Calculation of Edema Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.

Antimicrobial Activity Assay

Agar (B569324) Well Diffusion Method

This is a widely used method to screen for the antimicrobial activity of test compounds.[16][17]

Principle: An agar plate is uniformly inoculated with a test microorganism. Wells are made in the agar, and the test compound is introduced into these wells. If the compound has antimicrobial activity, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the antimicrobial activity.[16][17]

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri plates.[16]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Uniformly spread the microbial inoculum over the surface of the agar plates.[18]

  • Well Preparation: Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.[19]

  • Compound Application: Add a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A negative control (solvent alone) and a positive control (a known antibiotic) should also be included.[16]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[17]

  • Measurement: Measure the diameter of the zone of inhibition in millimeters.[20]

Cytotoxicity Assay

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[21][22]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[23] These crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is proportional to the number of viable cells.[22]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[24]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.[25]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[21]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[23]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Signaling Pathways and Experimental Workflows

The biological activities of pyrimidine and pyrazolidinone derivatives are often mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of novel compounds.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[26] Many anti-inflammatory compounds act by inhibiting this pathway.[27]

NF_kB_Signaling Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptor (e.g., TLR4, TNFR) Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces Derivative Potential Derivative (Inhibitor) Derivative->IKK Inhibits

Caption: The NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway in Cell Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a crucial role in regulating cell proliferation, differentiation, and apoptosis.[28][29] Dysregulation of this pathway is often observed in cancer, making it a key target for anticancer drugs.[28]

MAPK_Signaling GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation TranscriptionFactors->Proliferation Apoptosis Apoptosis TranscriptionFactors->Apoptosis Derivative Potential Derivative (Modulator) Derivative->Raf Inhibits Experimental_Workflow start Synthesis of This compound Derivatives antimicrobial Antimicrobial Screening (Agar Well Diffusion) start->antimicrobial cytotoxicity Cytotoxicity Screening (MTT Assay) start->cytotoxicity anti_inflammatory Anti-inflammatory Screening (In vitro assays) start->anti_inflammatory hit_identification Hit Identification antimicrobial->hit_identification cytotoxicity->hit_identification anti_inflammatory->hit_identification in_vivo In Vivo Efficacy Studies (e.g., Animal Models) hit_identification->in_vivo Active Compounds moa Mechanism of Action Studies (e.g., Western Blot, PCR) hit_identification->moa Active Compounds end Lead Optimization in_vivo->end moa->end

References

An In-depth Technical Guide to the Safety, Handling, and Properties of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. 5-Methyl-3-oxohexanal is a chemical for research use only.[1] A comprehensive Material Safety Data Sheet (MSDS) for this specific compound is not publicly available. Therefore, the safety and handling guidelines presented herein are based on the chemical's structure, data from structurally related compounds, and general principles of laboratory safety. All users should exercise extreme caution and conduct their own risk assessment before handling this compound.

Introduction

This compound is a bifunctional organic molecule containing both an aldehyde and a ketone functional group.[2] This structure suggests a high degree of reactivity and potential for use as a building block in complex organic synthesis.[2] Due to the limited availability of specific toxicological data, a thorough understanding of its potential hazards based on its chemical class is crucial for safe handling in a laboratory setting. This guide synthesizes available data to provide a comprehensive overview of its safety, handling, and known properties.

Physicochemical and Computed Properties

PropertyValueSource
Molecular Formula C₇H₁₂O₂PubChem[3][4]
Molecular Weight 128.17 g/mol PubChem[3][4]
IUPAC Name This compoundPubChem[3]
CAS Number 51673-62-2BLD Pharm[1]
Canonical SMILES CC(C)CC(=O)CC=OPubChem[3]
InChI Key YSJGFZKUCZEJSW-UHFFFAOYSA-NSmolecule[5]
XLogP3-AA (LogP) 0.1PubChem (Computed)[4]
Hydrogen Bond Donor Count 0PubChem (Computed)[6]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[6]
Rotatable Bond Count 4PubChem (Computed)[6]
Exact Mass 128.083729621 DaPubChem (Computed)[4]
Topological Polar Surface Area 34.1 ŲPubChem (Computed)[4]

Hazard Assessment and Toxicology

No specific toxicological studies on this compound have been identified. However, the presence of both aldehyde and β-keto functional groups suggests potential for toxicity. Aldehydes are known to be reactive towards biological molecules and can be toxic.[7]

Short-chain aldehydes and β-keto aldehydes can act as electrophiles, reacting with biological nucleophiles like primary nitrogen groups on lysine (B10760008) residues or sulfhydryl groups on cysteine residues.[8] Such interactions can disrupt biological functions.[7] Studies on related β-chlorovinyl ketones and aldehydes have shown them to be relatively toxic, with a notable necrotic action upon skin contact.[9]

Given its structure as a dicarbonyl compound, this compound should be handled as a potentially hazardous substance with the following inferred risks:

  • Skin and Eye Irritation: Likely to be a skin and eye irritant.

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

  • Harmful if Swallowed: Assumed to be harmful if ingested.

Handling and Storage

Given the lack of a formal MSDS, stringent adherence to standard laboratory safety protocols is mandatory. The following handling and storage procedures are recommended:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any vapors.

  • Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal. Avoid generating dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

Below is a logical workflow for the safe handling of this compound in a research laboratory.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment a Conduct Risk Assessment b Review Chemical Properties (Computational Data) a->b c Don Appropriate PPE (Gloves, Goggles, Lab Coat) b->c d Work in a Fume Hood c->d Proceed to handling e Weigh/Transfer Compound d->e f Perform Experiment e->f g Quench Reaction (if applicable) f->g Experiment complete h Dispose of Waste (Follow Institutional Guidelines) g->h i Clean Work Area h->i j Doff PPE and Wash Hands i->j

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In the absence of a specific MSDS, the following general first aid measures for aldehydes and ketones should be followed in case of exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound are not widely published. The following are generalized procedures based on its chemical functionalities and should be adapted and optimized for specific experimental contexts.

Generalized Synthesis via Ozonolysis of 3-methyl-1-hexene (B165624)

This protocol is a standard procedure for ozonolysis and requires optimization for this specific substrate.[2]

  • Dissolution: Dissolve 3-methyl-1-hexene in a suitable solvent (e.g., methanol (B129727) or dichloromethane) in a reaction vessel.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the solution. The reaction is typically monitored for the appearance of a persistent blue color, indicating the presence of excess ozone.

  • Quenching: Add a reducing agent, such as dimethyl sulfide (B99878) (DMS), to the reaction mixture to quench the ozonide.

  • Workup: Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure this compound.

G Generalized Ozonolysis Synthesis Workflow a Dissolve 3-methyl-1-hexene in solvent b Cool to -78 °C a->b c Bubble O₃ through solution b->c d Monitor for blue color c->d e Add Dimethyl Sulfide (DMS) d->e Blue color persists f Warm to Room Temperature e->f g Solvent Evaporation f->g h Column Chromatography g->h i Pure this compound h->i

Caption: Generalized workflow for the synthesis of this compound.

Signaling Pathways and Biological Activity

Currently, there is a significant lack of publicly available information regarding the biological activity of this compound and its potential interaction with any signaling pathways.[2] The bifunctional nature of the molecule, possessing both an aldehyde and a ketone, suggests it could potentially interact with various biological targets and makes it a candidate for screening in biological assays.[2]

Conclusion

This compound is a research chemical with potential applications in organic synthesis. Due to the absence of a dedicated MSDS and toxicological studies, it must be handled with a high degree of caution. The information provided in this guide, based on its chemical structure and data from related compounds, should be used to inform safe laboratory practices. Researchers should always perform a thorough risk assessment before using this compound.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a dicarbonyl compound of interest in various fields of research due to its potential involvement in biological processes and as a building block in chemical synthesis. Accurate and sensitive quantification of this analyte is crucial for understanding its roles and applications. These application notes provide detailed protocols for the quantification of this compound in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, a robust and widely used analytical technique for volatile and semi-volatile compounds.

The inherent polarity and thermal lability of aldehydes can present challenges for direct GC-MS analysis. To overcome these limitations, a derivatization step is employed to convert the aldehyde into a more stable and volatile derivative, thereby improving chromatographic separation and enhancing detection sensitivity. This document outlines a method based on derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), a common and effective reagent for carbonyl compounds.

Quantitative Data Summary

The following table summarizes the hypothetical performance characteristics of the analytical method for the quantification of this compound based on typical results for similar analytes using GC-MS with PFBHA derivatization.

ParameterValueNotes
Limit of Detection (LOD) 0.1 - 0.5 ng/mLDependent on sample matrix and instrumentation.
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mLDependent on sample matrix and instrumentation.
Linearity (r²) > 0.995Over a concentration range of 2 - 500 ng/mL.
Intra-day Precision (%RSD) < 10%Replicate analysis (n=6) of a mid-range standard.
Inter-day Precision (%RSD) < 15%Analysis of a mid-range standard over three consecutive days.
Recovery 85 - 110%Spiked samples at low, medium, and high concentrations.

Experimental Protocols

Protocol 1: Quantification of this compound in Aqueous Samples using Liquid-Liquid Extraction and PFBHA Derivatization followed by GC-MS

This protocol is suitable for the analysis of this compound in samples such as cell culture media, urine, and other aqueous biological fluids.

1. Materials and Reagents

  • This compound standard

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • Internal Standard (IS) (e.g., d4-Hexanal or a suitable structural analog)

  • Hexane (B92381) (GC grade)

  • Sodium sulfate (B86663) (anhydrous)

  • Phosphate (B84403) buffer (pH 6.0)

  • Deionized water

  • Sample vials (2 mL) with screw caps (B75204) and septa

  • Autosampler vials with inserts

2. Preparation of Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • Working Standard Solutions (2 - 500 ng/mL): Prepare a series of calibration standards by serial dilution of the stock solution in deionized water.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the chosen internal standard in methanol.

  • Internal Standard Working Solution (10 µg/mL): Dilute the IS stock solution in methanol.

  • PFBHA Reagent (15 mg/mL): Prepare fresh by dissolving 150 mg of PFBHA in 10 mL of deionized water.

3. Sample Preparation and Derivatization

  • To a 2 mL sample vial, add 500 µL of the aqueous sample or calibration standard.

  • Add 10 µL of the internal standard working solution (10 µg/mL).

  • Add 100 µL of phosphate buffer (pH 6.0).

  • Add 100 µL of the freshly prepared PFBHA reagent (15 mg/mL).

  • Cap the vial tightly and vortex for 30 seconds.

  • Incubate the mixture at 60°C for 60 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

4. Extraction

  • Add 500 µL of hexane to the vial.

  • Vortex vigorously for 2 minutes to extract the PFBHA-oxime derivative.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (hexane) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate.

5. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes

      • Ramp: 10°C/min to 280°C

      • Hold: 5 minutes at 280°C

  • Mass Spectrometer (MS) Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Note: The specific ions to be monitored will depend on the fragmentation pattern of the this compound-PFBHA derivative. A full scan analysis of a standard should be performed to determine the characteristic ions.

6. Data Analysis

  • Identify the peaks corresponding to the this compound-PFBHA derivative and the internal standard based on their retention times and characteristic ions.

  • Integrate the peak areas.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples from the calibration curve.

experimental_workflow_lleq cluster_prep Sample Preparation & Derivatization cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis sample Aqueous Sample / Standard add_is Add Internal Standard sample->add_is add_buffer Add Buffer (pH 6) add_is->add_buffer add_pfbha Add PFBHA Reagent add_buffer->add_pfbha vortex1 Vortex add_pfbha->vortex1 incubate Incubate (60°C, 60 min) vortex1->incubate cool Cool to RT incubate->cool add_hexane Add Hexane cool->add_hexane vortex2 Vortex add_hexane->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer gcms GC-MS Analysis transfer->gcms data Data Processing & Quantification gcms->data experimental_workflow_spme cluster_prep Sample Preparation cluster_derivatization On-Fiber Derivatization cluster_analysis Analysis sample Sample in Headspace Vial expose_fiber Expose Fiber to Sample Headspace sample->expose_fiber load_pfbha Load SPME Fiber with PFBHA load_pfbha->expose_fiber incubate Incubate (60°C, 30 min) expose_fiber->incubate gcms GC-MS Analysis (Thermal Desorption) incubate->gcms data Data Processing & Quantification gcms->data logical_relationship analyte This compound (Volatile, Polar Aldehyde) challenge Challenges in Direct GC-MS: - Poor Peak Shape - Thermal Degradation - Low Sensitivity analyte->challenge solution Derivatization with PFBHA challenge->solution derivative PFBHA-Oxime Derivative: - More Volatile - Thermally Stable - Enhanced MS Signal solution->derivative method GC-MS Analysis derivative->method result Accurate & Sensitive Quantification method->result

Application Notes and Protocols for the GC-MS Analysis of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Methyl-3-oxohexanal is a bifunctional organic compound containing both an aldehyde and a ketone functional group. This structure lends it versatile reactivity, making it a molecule of interest in synthetic organic chemistry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for its analysis, intended for researchers, scientists, and professionals in drug development.

It is important to note that while the focus of this document is this compound, the available detailed experimental data from the search results pertains to its isomer, 3-Methyl-5-oxohexanal . The analytical principles and protocols described herein are directly applicable, with the understanding that chromatographic retention times and mass spectral fragmentation patterns will be similar but unique to each isomer.

Physicochemical Properties and Spectral Data

A summary of the computed physicochemical properties for the related compound, 3-Methyl-5-oxohexanal, is presented below. These values provide a baseline for analytical method development.

PropertyValueSource
Molecular FormulaC7H12O2PubChem[1]
Molecular Weight128.17 g/mol PubChem[2]
Exact Mass128.083729621 DaPubChem[2]
IUPAC Name3-methyl-5-oxohexanalPubChem[1]
Canonical SMILESCC(CC=O)CC(=O)CPubChem[1]
InChI KeyYSJGFZKUCZEJSW-UHFFFAOYSA-NPubChem[1]
Topological Polar Surface Area34.1 ŲPubChem[2]
XLogP3-AA (LogP)0.1PubChem[2]

Mass Spectrometry Data (for 3-Methyl-5-oxohexanal)

The electron ionization (EI) mass spectrometry data reveals characteristic fragments that are crucial for identification.

Mass-to-Charge (m/z)Relative Intensity (%)
6899.99
4394.74
5888.85
11045.29
8543.69

Data obtained from a JEOL JMS-D-3000 instrument.[1]

Application Note: GC-MS for Volatile Aldehyde and Ketone Analysis

Principle

GC-MS combines two powerful analytical techniques. Gas chromatography separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each component. This combination allows for the confident identification and quantification of individual compounds in complex samples.

Application

For a compound like this compound, GC-MS is the method of choice for its analysis in various matrices, such as reaction mixtures, biological samples, or environmental extracts. The technique's high sensitivity and specificity enable the detection of trace amounts of the analyte and its differentiation from other structurally similar compounds.

Experimental Protocols

Protocol 1: Sample Preparation via Solid Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is particularly well-suited for volatile and semi-volatile organic compounds. A fused-silica fiber coated with a stationary phase is exposed to the sample headspace or immersed in the sample, where analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.

Materials:

  • 20 mL screw-capped vials

  • SPME fiber assembly with a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coating

  • Heater/stirrer or water bath

  • Sample containing this compound

Procedure:

  • Place a known quantity (e.g., 0.5 grams or 1 mL) of the sample into a 20 mL screw-capped vial.[3]

  • Incubate the sealed vial at 70°C for 20 minutes to allow the analytes to equilibrate in the headspace.[3]

  • Expose the SPME fiber to the headspace of the heated sample for 40 minutes at 70°C for extraction.[3]

  • After extraction, immediately retract the fiber and introduce it into the GC injection port for thermal desorption.[3]

Protocol 2: GC-MS Instrumentation and Conditions

The following parameters are based on a typical setup for the analysis of volatile organic compounds and can be adapted for this compound.[3]

Instrumentation:

  • Gas Chromatograph: Agilent 7820A or equivalent

  • Mass Spectrometer: Agilent 5977B Series MSD or equivalent

GC Conditions:

  • Injection Port: Splitless mode, 250°C[3]

  • Desorption Time: 5 minutes[3]

  • Carrier Gas: Helium at a constant flow rate of 0.8 mL/min[3]

  • Column: Supelco SPB-624 (20 m x 0.18 mm ID x 1.0 µm film thickness) or equivalent polar capillary column[3]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes[3]

    • Ramp 1: Increase to 100°C at 4°C/min[3]

    • Ramp 2: Increase to 220°C at 6°C/min[3]

    • Final hold: 20 minutes at 220°C[3]

MS Conditions:

  • Ion Source Temperature: 230°C[3]

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer Mode: Scan mode[3]

  • Scan Range: 25–300 m/z[3]

Data Analysis and Interpretation

  • Peak Identification: The retention time from the gas chromatogram provides the first piece of identifying information.

  • Mass Spectrum Analysis: The mass spectrum of the eluting peak is then compared to a reference library. Data processing can be performed using software such as MS-DIAL.[3]

  • Library Matching: The experimental mass spectrum is matched against entries in a spectral library, such as the NIST 14 Mass Spectral Library. A high match score (e.g., dot product/reverse dot product scores > 0.7) provides a high degree of confidence in the compound's identity.[3]

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection SPME SPME Extraction (70°C, 40 min) Sample->SPME Injection Thermal Desorption in GC Injector (250°C) SPME->Injection GC GC Separation (Temp Programmed) Injection->GC MS MS Detection (EI, Scan Mode) GC->MS Deconvolution Peak Deconvolution MS->Deconvolution LibrarySearch NIST Library Search Deconvolution->LibrarySearch Identification Compound Identification LibrarySearch->Identification

Caption: GC-MS experimental workflow for the analysis of this compound.

Fragmentation_Pathway Parent This compound [C7H12O2]+• m/z = 128 F110 [M-H2O]+• m/z = 110 Parent->F110 - H2O F85 [C5H9O]+ Parent->F85 - C2H3O F68 [C4H4O]+• Parent->F68 McLafferty Rearrangement F58 [C3H6O]+• Parent->F58 α-cleavage F43 [C2H3O]+ Parent->F43 α-cleavage

Caption: Proposed mass fragmentation pathway for this compound.

References

Application Note: HPLC-UV Analysis of 5-Methyl-3-oxohexanal using DNPH Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantification of 5-Methyl-3-oxohexanal using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The method is based on the pre-column derivatization of the analyte with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This compound, a dicarbonyl compound, reacts with DNPH to form stable hydrazone derivatives that exhibit strong UV absorbance, enabling low-level detection. This protocol is designed for researchers, scientists, and drug development professionals requiring accurate measurement of this and similar carbonyl compounds in various matrices.

Introduction

Carbonyl compounds, including aldehydes and ketones, are a significant class of molecules often monitored in environmental, clinical, and industrial settings due to their reactivity and potential health effects.[1][2] this compound possesses both an aldehyde and a ketone functional group, making it a dicarbonyl compound.[3][4][5] Direct analysis of such compounds by HPLC-UV can be challenging due to their low UV absorbance and high volatility.[6]

Derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a widely accepted and reliable method to overcome these challenges.[2][7] The reaction of carbonyls with DNPH produces stable 2,4-dinitrophenylhydrazone derivatives which are highly chromophoric, allowing for sensitive UV detection around 360 nm.[8][9] This application note provides a comprehensive protocol for the derivatization of this compound and its subsequent analysis by reversed-phase HPLC-UV.

Chemical Reaction

The derivatization process involves the reaction of the two carbonyl groups (aldehyde and ketone) of this compound with DNPH in an acidic medium to form the corresponding bis-dinitrophenylhydrazone derivative. This reaction is a condensation reaction, proceeding via nucleophilic addition of the DNPH to the carbonyl carbons, followed by the elimination of water molecules.[7]

MOH This compound Reaction + MOH->Reaction DNPH 2,4-Dinitrophenylhydrazine (DNPH) (2 equivalents) DNPH->Reaction Derivative This compound-bis-DNPH Derivative Water Water (2 equivalents) Reaction->Derivative Reaction->Water

Caption: Derivatization of this compound with DNPH.

Experimental Protocol

This protocol is adapted from established EPA methods and standard practices for carbonyl analysis.[7][10]

3.1. Reagents and Materials

  • This compound standard

  • 2,4-Dinitrophenylhydrazine (DNPH), recrystallized

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Water, HPLC grade

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated

  • C18 Solid Phase Extraction (SPE) cartridges

  • Syringe filters, 0.45 µm PTFE

3.2. Preparation of Solutions

  • DNPH Reagent Solution: Dissolve 150 mg of purified DNPH in 100 mL of acetonitrile. Carefully add 1.0 mL of concentrated sulfuric acid. Store in a dark, airtight container at 4°C.[7]

    • Caution: DNPH is flammable and potentially explosive when dry. Handle with care.

  • Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with acetonitrile to achieve concentrations ranging from 0.1 to 20 µg/mL.

3.3. Derivatization Procedure

  • To 1 mL of each working standard solution or sample, add 1 mL of the DNPH reagent solution.

  • Seal the vial and heat at 40°C for 1 hour in a water bath or heated shaker.[7][11]

  • Allow the solution to cool to room temperature.

  • The derivatized solution is now ready for direct HPLC analysis or can be further purified using SPE if the matrix is complex.

3.4. Sample Preparation and Cleanup (Optional)

For complex matrices, a solid-phase extraction (SPE) cleanup step is recommended.

  • Condition a C18 SPE cartridge by passing 5 mL of acetonitrile followed by 5 mL of HPLC grade water.

  • Load the derivatized sample onto the cartridge.

  • Wash the cartridge with 5 mL of a water/acetonitrile mixture (e.g., 60:40 v/v) to remove interferences.

  • Elute the DNPH derivatives with 2 mL of acetonitrile.[9]

  • Collect the eluate and adjust the volume to a known final volume for HPLC analysis.

3.5. HPLC-UV Conditions

  • Instrument: Standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-15 min: 50-80% B

    • 15-20 min: 80% B

    • 20-22 min: 80-50% B

    • 22-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

  • UV Detection Wavelength: 360 nm[8][9]

Experimental Workflow

The overall analytical process is summarized in the following workflow diagram.

cluster_prep Sample Preparation cluster_cleanup Optional Cleanup cluster_analysis Analysis Sample Sample/Standard Collection Derivatization DNPH Derivatization (1 mL sample + 1 mL DNPH reagent) Sample->Derivatization Heating Heating at 40°C for 1 hour Derivatization->Heating SPE Solid Phase Extraction (C18) Heating->SPE If needed HPLC HPLC-UV Analysis (Detection at 360 nm) Heating->HPLC SPE->HPLC Data Data Acquisition & Processing HPLC->Data Quantification Quantification (External Standard Calibration) Data->Quantification

Caption: HPLC-UV analysis workflow for this compound.

Data Presentation

Calibration curves should be constructed by plotting the peak area of the this compound-bis-DNPH derivative against the corresponding concentration of the standards. A linear regression analysis should be performed to determine the linearity of the method. The concentration of the analyte in unknown samples is then calculated using the regression equation.

Table 1: Example Quantitative Data for this compound Analysis

ParameterValue
AnalyteThis compound-bis-DNPH Derivative
Retention Time (min)18.5 (Hypothetical)
Calibration Range (µg/mL)0.1 - 20.0
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.15
Precision (%RSD, n=6)< 2%
Recovery (%)95 - 105%

Note: The data presented in this table is for illustrative purposes and should be determined experimentally during method validation.

Conclusion

The described HPLC-UV method with DNPH derivatization provides a selective, sensitive, and reliable approach for the quantification of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper handling of DNPH and adherence to the outlined procedures are crucial for obtaining accurate and reproducible results. This method can be readily adapted for the analysis of other carbonyl compounds in various sample matrices.

References

Application Note and Protocol: Solid-Phase Extraction of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the solid-phase extraction (SPE) of 5-Methyl-3-oxohexanal from a liquid matrix. Given the volatile nature and the presence of a carbonyl group in this compound, this protocol utilizes a derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a more stable, less volatile hydrazone derivative. This derivative can then be efficiently extracted and concentrated using a reversed-phase SPE sorbent.

Introduction

This compound is a bifunctional organic compound containing both an aldehyde and a ketone functional group.[1][2] Accurate quantification of such volatile carbonyl compounds in various matrices is crucial in fields ranging from environmental analysis to biomedical research. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and concentration of analytes. For volatile carbonyls, derivatization is a key step to enhance their retention on SPE sorbents and to improve their detection by analytical instruments like HPLC-UV.[3][4][5] This protocol details a robust method based on DNPH derivatization followed by C18 SPE.

Data Presentation

The following table summarizes representative quantitative data for the recovery of volatile carbonyl compounds using a DNPH-based SPE-HPLC method. While specific data for this compound is not available in the literature, the recoveries for structurally similar aldehydes and ketones are typically high.

CompoundRecovery (%)Limit of Detection (LOD)Analytical Method
Formaldehyde> 90%Not ReportedHPLC-UV[3][6]
Acetaldehyde> 90%Not ReportedHPLC-UV[3][6]
Acetone> 90%Not ReportedHPLC-UV[3][6]
Propanal> 90%Not ReportedHPLC-UV[3][6]
2-Butanone86.2%Not ReportedHPLC-UV[3][6]
Butanal> 90%Not ReportedHPLC-UV[3][6]
Pentanal> 90%Not ReportedHPLC-UV[3][6]
Hexanal> 90%0.79 nmol L⁻¹HPLC-UV[3][6][7]

Experimental Protocol

This protocol is divided into two main stages: derivatization of the sample and solid-phase extraction of the derivative.

Materials and Reagents:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • 2,4-Dinitrophenylhydrazine (DNPH) solution (e.g., 1 mg/mL in acetonitrile (B52724) with 1% phosphoric acid)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water

  • Sample containing this compound

  • Nitrogen gas for evaporation

  • Vortex mixer

  • SPE manifold

Stage 1: Derivatization of this compound

  • Sample Preparation: Take a known volume of the liquid sample (e.g., 1 mL).

  • Derivatization Reaction: Add an equal volume of the DNPH solution to the sample.

  • Incubation: Vortex the mixture for 1 minute and allow it to react at room temperature for at least 1 hour, protected from light. The aldehyde and ketone groups of this compound will react with DNPH to form the corresponding 2,4-dinitrophenylhydrazone derivatives.

Stage 2: Solid-Phase Extraction of the DNPH Derivative

This stage follows a standard bind-elute SPE procedure.

  • Cartridge Conditioning:

    • Pass 5 mL of acetonitrile through the C18 SPE cartridge.

    • Follow with 5 mL of methanol.

    • Do not allow the sorbent to run dry.[8]

  • Cartridge Equilibration:

    • Pass 5 mL of deionized water through the cartridge.

    • Ensure the sorbent bed remains submerged.[8]

  • Sample Loading:

    • Load the entire derivatized sample mixture onto the conditioned and equilibrated C18 cartridge.

    • Apply a slow and steady flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 40:60 (v/v) acetonitrile/water solution to remove any unreacted DNPH and other polar impurities.

    • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the retained this compound-DNPH derivative with 5 mL of acetonitrile into a clean collection tube.[5]

    • Use a slow flow rate to ensure complete elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

    • Reconstitute the residue in a known, smaller volume (e.g., 200 µL) of mobile phase (e.g., acetonitrile/water) for subsequent analysis by HPLC-UV at approximately 360 nm.[5]

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation & Derivatization cluster_spe Solid-Phase Extraction (C18) cluster_analysis Analysis Sample Sample containing This compound DNPH Add DNPH Solution Sample->DNPH React Vortex & Incubate (1 hour, dark) DNPH->React Derivatized_Sample Derivatized Sample (Hydrazone formed) React->Derivatized_Sample Condition 1. Condition (ACN, MeOH) Load 3. Load Sample Derivatized_Sample->Load Equilibrate 2. Equilibrate (Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (40% ACN/Water) Load->Wash Evaporate Evaporate & Reconstitute Elute 5. Elute (100% ACN) Wash->Elute Elute->Evaporate HPLC HPLC-UV Analysis (~360 nm) Evaporate->HPLC

Caption: Workflow for the derivatization and solid-phase extraction of this compound.

References

Application Notes and Protocols for 5-Methyl-3-oxohexanal in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methyl-3-oxohexanal as a versatile precursor in the synthesis of key heterocyclic scaffolds relevant to the pharmaceutical industry. The bifunctional nature of this molecule, possessing both an aldehyde and a ketone, allows for its strategic use in well-established multicomponent reactions to generate diverse molecular architectures.

Physicochemical and Spectroscopic Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Molecular Formula C₇H₁₂O₂PubChem[1]
Molecular Weight 128.17 g/mol PubChem[2]
CAS Number 51673-62-2-
Canonical SMILES CC(C)CC(=O)CC=OPubChem[1]
Computed XLogP3 0.4PubChem[3]
Hydrogen Bond Donor Count 0PubChem[3]
Hydrogen Bond Acceptor Count 2PubChem[3]
Rotatable Bond Count 4PubChem[3]

Application Note 1: Synthesis of Substituted Pyrimidines via Pinner-Type Reaction

Substituted pyrimidines are a cornerstone of medicinal chemistry, found in numerous approved drugs, including antivirals and anticancer agents.[4] The Pinner synthesis and related cyclocondensations offer a direct route to this privileged scaffold through the condensation of a 1,3-dicarbonyl compound with an amidine. This compound, with its aldehyde and ketone functionalities, can be employed to generate a range of substituted pyrimidines. Due to the higher electrophilicity of the aldehyde group compared to the ketone, the initial condensation with the amidine is expected to occur preferentially at the aldehyde, leading to a predictable major regioisomer. The isobutyl group at the 5-position provides an additional point of diversity for further synthetic elaboration.

Derivatives of pyrimidines exhibit a wide range of biological activities, including but not limited to:

  • Anticancer[5]

  • Antiviral[6]

  • Antibacterial and Antifungal[5][7]

  • Anti-inflammatory[7]

Quantitative Data Summary: Pinner-Type Pyrimidine (B1678525) Synthesis

The following data is for the reaction of the closely related isomer, 3-Methyl-5-oxohexanal, with various amidines and provides an excellent proxy for the expected reactivity and yields with this compound.[4]

EntryAmidineSaltCatalystSolventTemp (°C)Time (h)Yield (%)
1Guanidine (B92328)HClK₂CO₃Ethanol (B145695)801278
2AcetamidineHClNaOEtEthanol801665
3BenzamidineHClK₂CO₃DMF1001272
Experimental Protocol: Synthesis of 2-Amino-4-(2-oxo-propyl)-6-methylpyrimidine (from 3-Methyl-5-oxohexanal)

This protocol is adapted for the synthesis of a substituted pyrimidine from the isomer 3-Methyl-5-oxohexanal and provides a representative procedure.[4]

Materials:

  • 3-Methyl-5-oxohexanal (1.28 g, 10 mmol)

  • Guanidine hydrochloride (1.05 g, 11 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Absolute ethanol (50 mL)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 3-Methyl-5-oxohexanal (10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (11 mmol) and potassium carbonate (20 mmol).[4]

  • Stir the reaction mixture vigorously and heat to reflux at 80°C for 12 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.[4]

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.[4]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford the title compound.[4]

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process precursor This compound reaction Pinner-Type Cyclization precursor->reaction amidine Amidine (e.g., Guanidine) amidine->reaction catalyst Base (e.g., K₂CO₃) catalyst->reaction solvent Solvent (e.g., Ethanol) solvent->reaction heat Heat (Reflux) heat->reaction workup Workup & Purification reaction->workup product Substituted Pyrimidine workup->product

Workflow for Pinner-Type Pyrimidine Synthesis.

Application Note 2: Synthesis of Substituted Pyrazoles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a fundamental method for the synthesis of five-membered heterocycles, including pyrazoles, from 1,4-dicarbonyl compounds.[8] By reacting this compound with hydrazine (B178648) or a substituted hydrazine, a variety of substituted pyrazoles can be accessed. The regioselectivity of the cyclization will be influenced by the differential reactivity of the aldehyde and ketone carbonyls. Pyrazole (B372694) derivatives are known to possess a broad spectrum of biological activities, making them attractive targets in drug discovery.[9]

Reported biological activities for pyrazole derivatives include:

  • Antimicrobial and Antifungal[9]

  • Anti-inflammatory[9]

  • Protein kinase inhibition[9][10]

  • Anticancer[10]

Quantitative Data Summary: Paal-Knorr Pyrazole Synthesis (Generalized)
Reactant 1Reactant 2CatalystSolventTemperatureTypical Yield Range (%)
1,3-DicarbonylHydrazine Hydrate (B1144303)Acetic AcidEthanolReflux70-95
1,3-DicarbonylPhenylhydrazineAcetic AcidEthanolReflux75-90
Experimental Protocol: Synthesis of 3-Methyl-5-(isobutyl)pyrazole (Generalized)

This generalized protocol is based on standard Paal-Knorr synthesis procedures and can be adapted for this compound.

Materials:

  • This compound (1.28 g, 10 mmol)

  • Hydrazine hydrate (0.5 g, 10 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol (30 mL)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (10 mmol) in ethanol (30 mL).

  • Add hydrazine hydrate (10 mmol) to the solution, followed by a few drops of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor its progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the desired pyrazole.

G cluster_reaction Reaction precursor This compound condensation Condensation & Cyclization precursor->condensation hydrazine Hydrazine Derivative hydrazine->condensation intermediate Hydrazone Intermediate condensation->intermediate dehydration Dehydration intermediate->dehydration product Substituted Pyrazole dehydration->product

Logical Flow of Paal-Knorr Pyrazole Synthesis.

Application Note 3: Synthesis of Dihydropyridines via Hantzsch Synthesis

The Hantzsch pyridine (B92270) synthesis is a classic multi-component reaction for the formation of dihydropyridine (B1217469) and pyridine scaffolds.[7] While the traditional Hantzsch synthesis involves two equivalents of a β-ketoester, an aldehyde, and a nitrogen source, modifications allow for the use of 1,3-dicarbonyl compounds like this compound. These resulting dihydropyridine structures are pharmaceutically important, with many acting as calcium channel blockers.[7]

The biological activities of pyridine derivatives are diverse and include:

  • Antimicrobial and Antibacterial[11]

  • Anticancer[11]

  • Antiviral[11]

Quantitative Data Summary: Hantzsch Dihydropyridine Synthesis (Generalized)

Specific yields for the Hantzsch reaction with this compound are not widely reported. However, Hantzsch-type reactions are known for their high efficiency, with yields often exceeding 80% under optimized conditions.

Aldehydeβ-KetoesterNitrogen SourceCatalystSolventTypical Yield Range (%)
Aromatic AldehydeEthyl Acetoacetate (B1235776)Ammonium (B1175870) Acetatep-TSAAqueous Micelles>90
BenzaldehydeMethyl AcetoacetateAmmonium AcetateNoneIsopropanol50-75
Experimental Protocol: Synthesis of a Substituted Dihydropyridine (Generalized)

This protocol provides a general framework for the Hantzsch-type synthesis using this compound.

Materials:

  • This compound (1.28 g, 10 mmol)

  • Ethyl acetoacetate (1.30 g, 10 mmol)

  • Ammonium acetate (0.77 g, 10 mmol)

  • Ethanol (25 mL)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), ethyl acetoacetate (10 mmol), and ammonium acetate (10 mmol) in ethanol (25 mL).

  • Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.

G cluster_inputs Reactants precursor This compound reaction Hantzsch Condensation precursor->reaction ketoester β-Ketoester ketoester->reaction nitrogen Nitrogen Source (e.g., NH₄OAc) nitrogen->reaction dihydropyridine Dihydropyridine Derivative reaction->dihydropyridine oxidation Oxidation (Optional) dihydropyridine->oxidation pyridine Pyridine Derivative oxidation->pyridine

Experimental Workflow for Hantzsch Pyridine Synthesis.

References

Application Notes and Protocols for Nucleophilic Addition Reactions with 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a bifunctional molecule featuring both an aldehyde and a ketone carbonyl group. This unique structural characteristic presents opportunities for selective chemical transformations, making it a valuable building block in organic synthesis. The differential reactivity of the aldehyde and ketone functionalities—with the aldehyde being generally more susceptible to nucleophilic attack—allows for regioselective modifications. This document provides detailed application notes and experimental protocols for several key nucleophilic addition reactions of this compound, with a focus on applications in pharmaceutical and medicinal chemistry.

Physicochemical Properties

PropertyValueSource
IUPAC NameThis compoundPubChem
Molecular FormulaC₇H₁₂O₂PubChem
Molecular Weight128.17 g/mol PubChem
CAS Number14243835PubChem
Canonical SMILESCC(C)C(=O)CC(=O)CPubChem
XLogP30.2PubChem (Computed)
Hydrogen Bond Donor Count0PubChem (Computed)
Hydrogen Bond Acceptor Count2PubChem (Computed)
Rotatable Bond Count3PubChem (Computed)

I. Synthesis of Substituted Pyrimidines

Application Note: Substituted pyrimidines are a critical class of heterocyclic compounds with a wide range of pharmaceutical applications, including antiviral, anticancer, and anti-inflammatory agents.[1][2] The bifunctional nature of this compound makes it an ideal precursor for the synthesis of substituted pyrimidines through condensation reactions with amidines. The higher electrophilicity of the aldehyde group allows for a regioselective initial reaction.

Protocol: Synthesis of 2-Amino-4-(2-methylpropyl)-6-methylpyrimidine

This protocol is adapted from a similar synthesis using a structural isomer.[3]

Reaction Scheme:

G reactant1 This compound reagents Ethanol, K₂CO₃, 80°C reactant1->reagents reactant2 Guanidine reactant2->reagents product 2-Amino-4-(2-methylpropyl)-6-methylpyrimidine reagents->product G start Start with this compound in dry ether add_grignard Add Grignard Reagent (1 eq.) dropwise at 0°C start->add_grignard stir Stir at room temperature add_grignard->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with ether quench->extract dry Dry organic layer (Na₂SO₄) extract->dry purify Purify by column chromatography dry->purify product Obtain secondary alcohol product purify->product G cluster_0 Enamine Formation cluster_1 Alkylation & Hydrolysis start This compound + Secondary Amine reaction1 Toluene, p-TsOH (cat.) Azeotropic removal of H₂O start->reaction1 enamine Intermediate Enamine reaction1->enamine alkyl_halide Alkyl Halide hydrolysis Aqueous Acid enamine->hydrolysis alkyl_halide->hydrolysis product α-Alkylated Aldehyde hydrolysis->product G start This compound Derivatives screening Biological Screening Assays (e.g., Kinase Inhibition, Antimicrobial) start->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Development lead_opt->preclinical drug Potential Therapeutic Agent preclinical->drug

References

Application Notes and Protocols for the Reduction of Carbonyl Groups in 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a bifunctional molecule featuring both an aldehyde and a ketone, making it a versatile building block in organic synthesis. The selective reduction of one carbonyl group in the presence of the other is a critical transformation that allows for the synthesis of various valuable intermediates, including diols and keto-alcohols, which are often precursors for pharmaceuticals and other complex molecules. These application notes provide detailed protocols for the non-selective, chemoselective, and stereoselective reduction of this compound, complete with quantitative data from analogous systems, and visualizations to guide the experimental process.

Chemoselective Reduction Strategies

The differential reactivity of the aldehyde and ketone functionalities in this compound allows for targeted reductions. Generally, aldehydes are more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack by hydride reagents. However, specific reagents and conditions can be employed to selectively reduce the ketone.

Selective Reduction of the Aldehyde Group

To achieve the selective reduction of the more reactive aldehyde group to a primary alcohol, yielding 5-methyl-3-oxohexan-1-ol, milder or sterically hindered reducing agents are employed. Modified borohydride (B1222165) reagents are particularly effective for this transformation.

Representative Quantitative Data for Aldehyde-Selective Reductions

Reagent SystemSubstrate TypeProductYield (%)Reference
NaBH(OAc)₃Aliphatic Keto-aldehydeKeto-alcohol>90Generic
NaBH₄/Acetylacetone (B45752)Aromatic Keto-aldehydeKeto-alcohol~95[1]
NaBH₄/Na₂C₂O₄/H₂OBenzaldehyde vs. AcetophenoneBenzyl alcohol>95[2]
Sodium Tris(1,1,1,3,3,3-hexafluoroisopropoxy)borohydrideAldehyde in presence of KetonePrimary AlcoholHigh
Selective Reduction of the Ketone Group

The Luche reduction, which utilizes sodium borohydride in the presence of a lanthanide salt such as cerium(III) chloride, is a premier method for the chemoselective reduction of ketones in the presence of aldehydes.[3][4][5] The presumed mechanism involves the preferential formation of an unreactive acetal (B89532) with the aldehyde in the methanol (B129727) solvent, leaving the ketone accessible for reduction.[5] Enzymatic reductions also offer a highly selective and environmentally friendly alternative.[6][7]

Representative Quantitative Data for Ketone-Selective Reductions

Reagent SystemSubstrate TypeProductYield (%)SelectivityReference
NaBH₄/CeCl₃·7H₂O (Luche)Cyclohexanone vs. HexanalCyclohexanol>9998% recovery of hexanal[3]
Chiralidon®-R (Enzymatic)4-Acetylbenzaldehyde(R)-1-(4-formylphenyl)ethanol96.5High[7]
Non-Selective Reduction to the Diol

For the exhaustive reduction of both carbonyl groups to yield 5-methylhexane-1,3-diol, a strong reducing agent like sodium borohydride in a protic solvent without additives is typically sufficient.

Representative Quantitative Data for Non-Selective Reductions

Reagent SystemSubstrate TypeProductYield (%)Reference
NaBH₄ in MethanolAliphatic Keto-aldehydeDiol>95[8][9]
Raney® Nickel, H₂Aldehydes and KetonesAlcoholsHigh[10]

Experimental Protocols

Protocol 1: Selective Reduction of the Aldehyde in this compound

This protocol is representative for the chemoselective reduction of the aldehyde functionality.

Materials:

  • This compound

  • Sodium tris(acetoxy)borohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium tris(acetoxy)borohydride (1.2 eq) portion-wise to the stirred solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 5-methyl-3-oxohexan-1-ol.

  • Purify the product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Selective Reduction of the Ketone in this compound (Luche Reduction)

This protocol details the chemoselective reduction of the ketone using Luche conditions.[3]

Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and CeCl₃·7H₂O (1.1 eq) in methanol at 0 °C.

  • Stir the mixture until the cerium salt is fully dissolved.

  • Add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within 30 minutes.

  • Quench the reaction by adding 1 M HCl until the pH is ~4-5.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution to obtain the crude (3R/S)-5-methyl-1-hydroxyhexan-3-one.

  • Purify by flash column chromatography as needed.

Protocol 3: Non-Selective Reduction to 5-Methylhexane-1,3-diol

This protocol describes the reduction of both carbonyl groups.[8]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool to 0 °C.

  • Slowly add sodium borohydride (2.2 eq) in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC indicates completion.

  • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate to yield the crude 5-methylhexane-1,3-diol.

  • Purify by flash column chromatography if required.

Visualizations

Reaction_Pathways cluster_start Starting Material cluster_products Reduction Products 5M3O This compound KetoAlcohol 5-Methyl-3-oxohexan-1-ol 5M3O->KetoAlcohol  NaBH(OAc)₃ / DCM, 0 °C (Aldehyde Reduction) HydroxyKetone (3R/S)-1-Hydroxy-5-methylhexan-3-one 5M3O->HydroxyKetone  NaBH₄, CeCl₃·7H₂O / MeOH, 0 °C (Ketone Reduction - Luche) Diol 5-Methylhexane-1,3-diol 5M3O->Diol  NaBH₄ / MeOH (Full Reduction)

Caption: Reaction pathways for the reduction of this compound.

Experimental_Workflow Setup Reaction Setup (Flask, Stirrer, Inert Atmosphere) Reagents Add Substrate and Solvent Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Addition Portion-wise Addition of Reducing Agent Cooling->Addition Reaction Stir and Monitor by TLC Addition->Reaction Quench Quench Reaction Reaction->Quench Extraction Workup: Liquid-Liquid Extraction Quench->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Chromatography (if necessary) Concentration->Purification

Caption: General experimental workflow for a reduction reaction.

Decision_Tree Start Desired Product? KetoAlcohol Keto-alcohol (Aldehyde reduced) Start->KetoAlcohol Selective Aldehyde Reduction HydroxyKetone Hydroxy-ketone (Ketone reduced) Start->HydroxyKetone Selective Ketone Reduction Diol Diol (Both reduced) Start->Diol Full Reduction Reagent1 Use mild/hindered reagent e.g., NaBH(OAc)₃ KetoAlcohol->Reagent1 Reagent2 Use Luche Reduction (NaBH₄/CeCl₃) HydroxyKetone->Reagent2 Reagent3 Use strong/excess reagent e.g., NaBH₄ Diol->Reagent3

References

Application Notes and Protocols for Condensation Reactions Involving 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of condensation reactions involving 5-Methyl-3-oxohexanal, a bifunctional molecule with significant potential in organic synthesis and drug discovery. Due to its aldehyde and ketone functionalities, this compound serves as a versatile precursor for the synthesis of diverse molecular architectures, including heterocyclic compounds and carbocyclic systems. The protocols detailed herein are based on established chemical principles and specific applications of this compound.

Overview of Condensation Reactions

This compound's structure, featuring a reactive aldehyde and a ketone, allows for several types of condensation reactions. The aldehyde is generally more reactive towards nucleophiles than the ketone.[1] This differential reactivity can be exploited for selective transformations. Key reactions include:

  • Intramolecular Aldol (B89426) Condensation: The presence of two carbonyl groups within the same molecule allows for ring formation, typically leading to five- or six-membered rings, which are thermodynamically favored.[2]

  • Intermolecular Condensation with Amidines (Pinner Synthesis): This reaction is a powerful method for synthesizing substituted pyrimidines, a class of compounds with significant pharmacological importance.[3]

  • Knoevenagel Condensation: The reaction of this compound with active methylene (B1212753) compounds provides a route to α,β-unsaturated systems, which are valuable intermediates in various synthetic pathways.

Intramolecular Aldol Condensation

The intramolecular aldol condensation of this compound is a key reaction for the synthesis of cyclic compounds. Deprotonation at an α-carbon can lead to the formation of an enolate that subsequently attacks the other carbonyl group within the same molecule.[4] The formation of a five- or six-membered ring is generally preferred due to lower ring strain.[2]

For this compound, deprotonation at the carbon between the two carbonyls (C4) or at the methyl group adjacent to the ketone (C6) can lead to different cyclized products. The reaction can be directed by the choice of base and reaction conditions.

Expected Product

The most likely product from the intramolecular aldol condensation of this compound is 3-methyl-1-cyclopentene-1-carbaldehyde , formed through a 5-exo-trig cyclization, which is generally favored.

dot

Caption: Intramolecular Aldol Condensation Workflow.

Experimental Protocol: Generalized Intramolecular Aldol Condensation

This protocol is a representative procedure for the intramolecular aldol condensation of a dicarbonyl compound and may require optimization for this compound.

Materials:

  • This compound

  • Base (e.g., Sodium hydroxide, Potassium hydroxide, or a hindered base like LDA)

  • Solvent (e.g., Ethanol (B145695), Tetrahydrofuran)

  • Deionized water

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in the chosen solvent.

  • Addition of Base: Slowly add a solution of the base (e.g., 10% aqueous NaOH) to the reaction mixture with vigorous stirring.

  • Reaction: The reaction can be stirred at room temperature or heated to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extraction: Extract the aqueous layer with an organic solvent (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with a saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cyclized product.

Intermolecular Condensation: Synthesis of Substituted Pyrimidines

This compound is a valuable precursor for the synthesis of substituted pyrimidines via the Pinner synthesis.[3] This reaction involves the condensation of a 1,3-dicarbonyl compound with an amidine.[5][6] Pyrimidine (B1678525) derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of approved drugs, including antiviral and anticancer agents.[3][7]

Quantitative Data Summary: Pinner Synthesis with 3-Methyl-5-oxohexanal[3]
EntryAmidine SaltCatalystSolventTemp (°C)Time (h)Yield (%)
1Guanidine (B92328) HClK₂CO₃Ethanol801278
2Acetamidine HClNaOEtEthanol801665
3Benzamidine HClK₂CO₃DMF1001272

dot

Pinner_Synthesis_Workflow start Start reactants Combine this compound, Amidine Salt, Catalyst, and Solvent start->reactants heat Heat to Reflux reactants->heat monitor Monitor by TLC heat->monitor cool Cool to Room Temperature monitor->cool Complete filter Filter Inorganic Salts cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify product Pure Substituted Pyrimidine purify->product end End product->end

Caption: Experimental Workflow for Pyrimidine Synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(2-oxopropyl)pyrimidine[3]

Materials:

  • 3-Methyl-5-oxohexanal (this compound) (1.28 g, 10 mmol)

  • Guanidine hydrochloride (1.05 g, 11 mmol)

  • Potassium carbonate (2.76 g, 20 mmol)

  • Absolute ethanol (50 mL)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 3-Methyl-5-oxohexanal (1.28 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol).[3]

  • Reaction: Stir the reaction mixture vigorously and heat to reflux at 80°C for 12 hours.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.[3]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.[3]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain a crude solid.[3]

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford the title compound as a white solid.[3]

Knoevenagel Condensation with Active Methylene Compounds

Experimental Protocol: Generalized Knoevenagel Condensation

This is a general protocol that would require optimization for reactions with this compound.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, diethyl malonate, nitromethane)[8]

  • Basic catalyst (e.g., piperidine, triethylamine)

  • Solvent (e.g., Ethanol, Toluene)

  • Hydrochloric acid (1 M)

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of the basic catalyst to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction progress using TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Washing: Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield the desired α,β-unsaturated product.

Biological Activity and Signaling Pathways

Currently, there is a significant lack of publicly available information regarding the biological activity of this compound and its direct condensation products, or their potential interactions with any signaling pathways.[1] However, the pyrimidine scaffold, which can be synthesized from this compound, is a well-established pharmacophore with a broad range of biological activities, including anti-inflammatory and anticancer properties.[9][10] Derivatives of pyrimidines are known to exhibit diverse pharmacological effects, and their substitution patterns can significantly influence their activity.[11]

Due to the absence of specific data for this compound condensation products in the scientific literature, a diagram for a specific signaling pathway cannot be provided at this time. This represents a key area for future research.

dot

Future_Research_Logic Start This compound Condensation Condensation Reactions (Aldol, Knoevenagel, Pinner, etc.) Start->Condensation Library Library of Derivatives (Cyclic, Heterocyclic, etc.) Condensation->Library Screening Biological Screening (e.g., Anticancer, Anti-inflammatory assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Pathway_Analysis Signaling Pathway Elucidation Hit_ID->Pathway_Analysis Drug_Candidate Potential Drug Candidate Lead_Opt->Drug_Candidate

References

Application Notes and Protocols: 5-Methyl-3-oxohexanal in Fragrance Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the fragrance applications of 5-Methyl-3-oxohexanal is limited in publicly available literature. The following application notes and protocols are based on the chemical principles of analogous compounds, specifically other C7 aliphatic aldehydes, methylated aldehydes, and β-keto aldehydes used in the fragrance industry. These guidelines are intended for research and development purposes and should be validated experimentally.

Introduction

This compound is a bifunctional molecule containing both an aldehyde and a ketone group. Its structure, a C7 aliphatic chain with a methyl branch, suggests potential for unique olfactory properties that could be valuable in fragrance synthesis. Aliphatic aldehydes are well-known in perfumery for contributing waxy, soapy, citrus, and green notes. The presence of a keto group and a methyl substituent can be expected to modify these typical characteristics, potentially adding complexity and novel facets to a fragrance composition. This document provides a theoretical framework for the synthesis, characterization, and application of this compound in fragrance formulations.

Physicochemical Properties (Predicted)

A summary of predicted physicochemical properties for this compound is provided below. These values are computationally derived and await experimental verification.

PropertyPredicted Value
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
AppearanceColorless to pale yellow liquid (predicted)
Odor ProfileWaxy, green, slightly fruity, with a fatty nuance (inferred)
Boiling PointNot available
SolubilitySoluble in ethanol (B145695) and other organic solvents

Olfactory Profile and Potential Applications (Inferred)

Based on its structure, the olfactory profile of this compound is hypothesized to possess the following characteristics:

  • Top to Middle Note: Due to its predicted volatility, it would likely contribute to the initial impression and the heart of a fragrance.

  • Key Descriptors: Waxy, green, fatty, with potential for subtle fruity (apple/pear) or aldehydic-floral undertones. The methyl group may introduce a slightly sharp or herbaceous nuance.

  • Applications:

    • Enhancement of Green and Fruity Accords: Its green character could lift and modernize floral and fruity compositions.

    • Aldehydic Floral Compositions: In trace amounts, it could provide a unique twist to classic aldehydic floral fragrances, adding a departure from the typical linear aliphatic aldehydes.

    • Novelty in Citrus and Herbal Scents: The combination of aldehydic and keto functionalities might create interesting effects in citrus and aromatic herbal fragrance families.

Experimental Protocols

A plausible synthetic route to this compound is a Claisen-type condensation followed by decarboxylation and reduction. This is a well-established method for the formation of β-keto aldehydes.

Reaction Scheme:

  • Claisen Condensation: Ethyl isovalerate reacts with ethyl formate (B1220265) in the presence of a strong base (e.g., sodium ethoxide) to form ethyl 2-formyl-4-methylpentanoate.

  • Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and decarboxylated under acidic conditions to yield 4-methyl-2-pentanone (B128772).

  • Formylation: 4-methyl-2-pentanone is then formylated to produce this compound.

Detailed Protocol:

  • Step 1: Synthesis of 4-methyl-2-pentanone

    • To a solution of sodium ethoxide (1.1 mol) in dry ethanol (500 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a mixture of ethyl isovalerate (1.0 mol) and ethyl formate (1.2 mol) dropwise at 0-5°C with stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

    • Acidify the reaction mixture with dilute sulfuric acid.

    • The intermediate ester is then heated under reflux with aqueous sulfuric acid to effect hydrolysis and decarboxylation to yield 4-methyl-2-pentanone.

    • Extract the product with diethyl ether, wash with brine, dry over anhydrous sodium sulfate, and purify by distillation.

  • Step 2: Formylation of 4-methyl-2-pentanone

    • To a solution of sodium ethoxide (1.1 mol) in dry diethyl ether (500 mL), add 4-methyl-2-pentanone (1.0 mol) dropwise at 0°C.

    • Then, add ethyl formate (1.2 mol) dropwise and allow the reaction to proceed at room temperature for 24 hours.

    • Quench the reaction with ice-cold dilute hydrochloric acid.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude this compound by vacuum distillation.

Quantitative Data (Hypothetical Yields):

Reaction StepStarting MaterialsProductTheoretical Yield (%)
Step 1Ethyl isovalerate, Ethyl formate4-methyl-2-pentanone70-80
Step 24-methyl-2-pentanone, Ethyl formateThis compound50-60

This protocol outlines a hypothetical application of this compound in a simple green-floral fragrance accord.

Objective: To evaluate the effect of this compound on a green-floral fragrance base.

Materials:

  • This compound (as a 1% solution in ethanol)

  • Fragrance base components (e.g., Cis-3-Hexenol, Phenyl Ethyl Alcohol, Linalool, Hedione®, Galaxolide®)

  • Ethanol (perfumer's grade)

  • Glass beakers, pipettes, and sample vials

Procedure:

  • Prepare a Control Fragrance Base:

    • Combine the fragrance base components in the proportions listed in the table below to create a 10g batch.

ComponentFunctionAmount (g)
Hedione®Floral, Jasmin4.0
Phenyl Ethyl AlcoholFloral, Rose2.0
LinaloolFloral, Woody1.5
Cis-3-Hexenol (10%)Green, Leafy1.0
Galaxolide® (50%)Musk1.5
Total 10.0
  • Prepare a Test Accord with this compound:

    • Prepare a second 10g batch of the fragrance base.

    • Add 0.1g (1%) of the 1% solution of this compound to this batch. This corresponds to a final concentration of 0.01% of the pure material in the accord.

  • Maturation and Evaluation:

    • Allow both the control and the test accords to mature for at least 48 hours.

    • Evaluate the olfactory profile of both samples on smelling strips at different time intervals (top, middle, and base notes). Note any differences in the greenness, floralcy, and overall complexity.

Safety and Regulatory Information

  • General Aldehyde Safety: Aliphatic aldehydes can be skin and eye irritants, and some may cause skin sensitization.[1] It is crucial to handle them in a well-ventilated area and with appropriate personal protective equipment (gloves, safety glasses).[2]

  • Regulatory Status: The regulatory status of this compound is not specified. New fragrance ingredients must undergo rigorous safety assessments before being approved for use in consumer products. The European Union lists 26 fragrances known as contact allergens that must be declared on cosmetic labels if they exceed certain concentrations.[3]

  • Recommendation: A full safety assessment, including skin sensitization potential (e.g., using in vitro methods), would be required before considering this compound for commercial fragrance applications.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Hydrolysis & Decarboxylation cluster_step3 Step 3: Formylation A Ethyl Isovalerate + Ethyl Formate C Intermediate β-keto ester A->C Reaction B Sodium Ethoxide B->C Base D Intermediate β-keto ester F 4-methyl-2-pentanone D->F Reaction E Acidic Workup E->F Catalyst G 4-methyl-2-pentanone + Ethyl Formate I This compound G->I Reaction H Sodium Ethoxide H->I Base

Caption: Proposed synthesis workflow for this compound.

Fragrance_Accord_Logic cluster_base Green-Floral Fragrance Base cluster_modifier Modifier cluster_result Resulting Accord Base Cis-3-Hexenol (Green) Phenyl Ethyl Alcohol (Floral) Linalool (Floral/Woody) Hedione® (Jasmin) Galaxolide® (Musk) Result Enhanced Green-Floral Accord (Increased Complexity & Novelty) Base->Result Modifier This compound Modifier->Result Addition (0.01%)

Caption: Logical relationship for incorporating this compound.

References

Application Notes and Protocols for the Use of 5-Methyl-3-oxohexanal in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methyl-3-oxohexanal as a versatile precursor in the synthesis of key heterocyclic scaffolds relevant to the pharmaceutical industry. The bifunctional nature of this molecule, possessing both an aldehyde and a ketone, allows for its strategic use in well-established multicomponent reactions to generate diverse molecular architectures.

Introduction

This compound (also known as 3-Methyl-5-oxohexanal) is a valuable bifunctional building block in organic synthesis. Its structure, featuring a ketone and a more reactive aldehyde functional group, makes it an ideal starting material for the construction of various heterocyclic systems, which are core components of many pharmaceutical agents.[1] This document outlines detailed protocols for the synthesis of substituted pyrimidines and provides representative methodologies for the synthesis of pyrroles and dihydropyridines, showcasing the compound's versatility.

Synthesis of Substituted Pyrimidines via Pinner-Type Reaction

Application Note: Substituted pyrimidines are a cornerstone of medicinal chemistry, found in numerous approved drugs, including antivirals and anticancer agents. A Pinner-type synthesis offers a direct route to this privileged scaffold through the condensation of a 1,3-dicarbonyl equivalent with an amidine. This compound serves as an effective 1,3-dicarbonyl surrogate for generating a range of substituted pyrimidines.[2] The higher electrophilicity of the aldehyde group compared to the ketone directs the initial condensation with the amidine, leading to a predictable major regioisomer.[2] The methyl group at the 3-position provides an additional vector for chemical diversity and further synthetic elaboration.[2]

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various substituted pyrimidines from this compound.

EntryAmidineSaltCatalystSolventTemp (°C)Time (h)Yield (%)
1Guanidine (B92328)HClK₂CO₃Ethanol (B145695)801278
2AcetamidineHClNaOEtEthanol801665
3BenzamidineHClK₂CO₃DMF1001272
Data sourced from BenchChem Application Note.[2]

Experimental Workflow: Pyrimidine Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Work-up & Purification A Dissolve this compound in absolute ethanol B Add Amidine Salt (e.g., Guanidine HCl) A->B C Add Base (e.g., K₂CO₃) B->C D Heat to Reflux (e.g., 80°C) C->D E Stir Vigorously for 12-16 hours D->E F Monitor by TLC E->F G Cool to RT & Filter F->G H Concentrate Filtrate G->H I Purify by Column Chromatography H->I J Obtain Pure Substituted Pyrimidine I->J

Caption: Workflow for the synthesis of substituted pyrimidines.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-6-(2-oxopropyl)pyrimidine

This protocol is based on the successful synthesis corresponding to Entry 1 in the data table.[2]

Materials:

  • This compound (1.28 g, 10 mmol)

  • Guanidine hydrochloride (1.05 g, 11 mmol)

  • Potassium carbonate (K₂CO₃) (2.76 g, 20 mmol)

  • Absolute Ethanol (50 mL)

  • Ethyl acetate (B1210297) (for TLC and chromatography)

  • Hexanes (for TLC and chromatography)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.28 g, 10 mmol) and absolute ethanol (50 mL).

  • Stir the solution until the reactant is fully dissolved.

  • Add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol) to the flask.

  • Stir the reaction mixture vigorously and heat to reflux at 80°C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes as the mobile phase.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Filter the mixture to remove inorganic salts (K₂CO₃ and KCl).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and gradually increasing to 50%) to afford the pure 2-Amino-4-methyl-6-(2-oxopropyl)pyrimidine as a white solid.[2]

Representative Synthesis of Substituted Pyrroles via Paal-Knorr-Type Reaction

Application Note: The Paal-Knorr synthesis is a fundamental method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. Due to the 1,3-dicarbonyl nature of this compound, it can be envisioned to first undergo a condensation or alkylation to form a 1,4-dicarbonyl intermediate, which can then cyclize in the presence of an amine. A more direct, albeit representative, approach involves a multicomponent reaction where the amine condenses with the dicarbonyl compound to form the pyrrole (B145914) ring. This protocol outlines a general procedure for such a transformation.

Experimental Workflow: Pyrrole Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Work-up & Purification A Combine this compound, Primary Amine (e.g., Aniline), and Acid Catalyst (e.g., p-TSA) in Toluene (B28343) B Heat to Reflux with Dean-Stark Trap A->B C Monitor Water Removal and Reaction Progress (TLC) B->C D Cool to RT & Remove Solvent C->D E Neutralize with NaHCO₃ (aq) D->E F Extract with Organic Solvent E->F G Purify by Column Chromatography F->G H Obtain Pure Substituted Pyrrole G->H

Caption: Representative workflow for Paal-Knorr-type pyrrole synthesis.

Representative Protocol: Synthesis of a Substituted Pyrrole

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • p-Toluenesulfonic acid (p-TSA) (catalytic amount)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine this compound (10 mmol), the primary amine (10 mmol), and a catalytic amount of p-TSA (0.1 mmol) in toluene.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue heating until no more water is collected and TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the toluene under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by column chromatography on silica gel to yield the substituted pyrrole.

Representative Synthesis of Dihydropyridines via Hantzsch-Type Reaction

Application Note: The Hantzsch dihydropyridine (B1217469) synthesis is a classic multicomponent reaction used to prepare dihydropyridine derivatives, which are notable as calcium channel blockers. The reaction typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor. This compound can serve as the aldehyde component in this reaction, leading to the formation of a substituted dihydropyridine core.

Experimental Workflow: Dihydropyridine Synthesis

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Conditions cluster_2 Step 3: Isolation & Purification A Combine this compound, β-Ketoester (e.g., Ethyl Acetoacetate), and Nitrogen Source (e.g., Ammonium (B1175870) Acetate) in a Solvent (e.g., Ethanol) B Heat Reaction Mixture to Reflux A->B C Monitor by TLC until Starting Material is Consumed B->C D Cool to RT to Induce Crystallization C->D E Filter the Precipitate D->E F Wash with Cold Solvent E->F G Dry to Obtain Pure Substituted Dihydropyridine F->G

Caption: Representative workflow for Hantzsch-type dihydropyridine synthesis.

Representative Protocol: Synthesis of a Substituted Dihydropyridine

Materials:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate, 2 equivalents)

  • Nitrogen source (e.g., ammonium acetate)

  • Solvent (e.g., ethanol or acetic acid)

Procedure:

  • In a round-bottom flask, combine this compound (10 mmol), the β-ketoester (20 mmol), and ammonium acetate (12 mmol) in ethanol.

  • Heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the substituted dihydropyridine. Further purification can be achieved by recrystallization if necessary.

Relevance to Pharmaceutical Signaling Pathways

While there is a lack of publicly available information on the specific biological activities of this compound itself, the heterocyclic scaffolds synthesized from it (pyrimidines, pyrroles, pyridines) are prevalent in a vast number of FDA-approved drugs and clinical candidates.[1] A significant portion of these drugs function as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase signaling is a hallmark of many diseases, particularly cancer.

The diagram below illustrates a generic protein kinase signaling cascade, a common target for drugs developed from the types of heterocyclic intermediates described in these notes.

G cluster_0 Cell Membrane Receptor Growth Factor Receptor Kinase1 RAS/RAF (Kinase Cascade Start) Receptor->Kinase1 Activation Ligand Growth Factor (Extracellular Signal) Ligand->Receptor:f0 Kinase2 MEK Kinase1->Kinase2 Phosphorylation Kinase3 ERK Kinase2->Kinase3 Phosphorylation TF Transcription Factors Kinase3->TF Activation Response Cell Proliferation, Survival, Differentiation TF->Response Gene Expression Inhibitor Kinase Inhibitor (e.g., Pyrimidine-based drug) Inhibitor->Kinase2 Inhibition

Caption: Generic kinase signaling pathway often targeted by heterocyclic drugs.

This pathway demonstrates how a small molecule inhibitor, potentially derived from a scaffold synthesized using this compound, can block a key step (e.g., MEK phosphorylation) in a signaling cascade, thereby preventing downstream cellular responses like uncontrolled proliferation. This highlights the pharmaceutical relevance of developing efficient synthetic routes to these core structures.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-5-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Methyl-5-oxohexanal.

Troubleshooting Guide

Low yields and product impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of 3-Methyl-5-oxohexanal.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete Ozonolysis: The starting alkene (3-methyl-1-hexene) has not been fully consumed.Monitor the reaction for the persistence of a blue color, which indicates the presence of unreacted ozone and thus the completion of the reaction.[1][2] Alternatively, the effluent gas can be bubbled through a potassium iodide solution; the appearance of a violet color indicates excess ozone.[1][2]
Ineffective Reductive Work-up: The ozonide intermediate was not properly converted to the aldehyde and ketone.Ensure the reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc, is added at a low temperature (-78 °C) before warming the reaction mixture. Use a sufficient amount of the reducing agent.[3][4]
Product Loss During Work-up: The product may be lost during extraction or purification steps.3-Methyl-5-oxohexanal has some water solubility. Ensure thorough extraction from the aqueous layer with a suitable organic solvent like diethyl ether or ethyl acetate (B1210297). Check the aqueous layer for the presence of the product via TLC.[5]
Side Reactions: Competing reactions may be consuming the starting material or product.See the "Common Side Reactions and Byproducts" FAQ below for more details.
Presence of Carboxylic Acid Impurities Oxidative Work-up: The aldehyde functional group has been over-oxidized to a carboxylic acid.This occurs if the work-up conditions are not strictly reductive. Avoid using oxidizing agents like hydrogen peroxide.[1][6] Ensure all ozone is removed from the solution by bubbling with an inert gas (e.g., nitrogen) before the addition of the reductive work-up agent.
Difficult Purification Similar Polarity of Byproducts: Side products from the reaction may have similar polarities to 3-Methyl-5-oxohexanal, making separation by column chromatography challenging.Optimize the solvent system for column chromatography by testing various solvent mixtures with TLC. A gradient elution may be necessary. Consider derivatization of the dicarbonyl compound to facilitate purification, followed by deprotection.
Product Instability: The aldehyde functional group may be sensitive to air oxidation or polymerization.Keep the product under an inert atmosphere (e.g., nitrogen or argon) and store it at a low temperature. It is advisable to use the product in the subsequent reaction step as soon as possible after purification.

Frequently Asked Questions (FAQs)

Q1: What is the correct IUPAC name for the target molecule, 5-Methyl-3-oxohexanal or 3-Methyl-5-oxohexanal?

A1: The correct IUPAC name for the molecule is 3-Methyl-5-oxohexanal .[5][7][8] The carbon chain is numbered starting from the aldehyde group, which has higher priority than the ketone.

Q2: Which synthetic route is recommended for preparing 3-Methyl-5-oxohexanal?

Q3: What are the key parameters to optimize in the ozonolysis of 3-methyl-1-hexene (B165624)?

A3: Key parameters for optimization include:

  • Temperature: The reaction is typically carried out at low temperatures, around -78 °C, to stabilize the ozonide intermediate.[2]

  • Solvent: Methanol (B129727) or a mixture of dichloromethane (B109758) and methanol are commonly used solvents.[1][2]

  • Ozone Flow Rate: The flow rate of ozone should be controlled to ensure efficient reaction without excessive unreacted ozone.

  • Reductive Work-up Agent: Dimethyl sulfide (DMS) is a common choice, leading to the formation of dimethyl sulfoxide (B87167) (DMSO) as a byproduct. Zinc dust with acetic acid is an alternative.[3][4]

Q4: What are common side reactions and byproducts to be aware of?

A4: Potential side reactions include:

  • Over-oxidation: If the reductive work-up is not efficient, the aldehyde can be oxidized to a carboxylic acid.[6]

  • Incomplete reaction: Unreacted starting alkene will contaminate the product.

  • Formation of polymeric materials: Aldehydes can be prone to polymerization, especially in the presence of acid or base traces.

  • From the ozonolysis of 3-methyl-1-hexene, the other cleavage product is formaldehyde. Due to its volatility and high reactivity, it is usually removed during the work-up.

Q5: How can I monitor the progress of the synthesis?

A5: The ozonolysis reaction can be monitored by the disappearance of the starting alkene using Thin Layer Chromatography (TLC). The completion of the ozonolysis is often indicated by the persistence of a blue color from unreacted ozone.[1][2] The subsequent reductive work-up and the final product formation can also be monitored by TLC.

Q6: What are the recommended storage conditions for 3-Methyl-5-oxohexanal?

A6: As a bifunctional aldehyde and ketone, 3-Methyl-5-oxohexanal may be prone to oxidation and polymerization. It is recommended to store the purified compound under an inert atmosphere (nitrogen or argon) at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.

Experimental Protocols

Synthesis of 3-Methyl-5-oxohexanal via Ozonolysis of 3-Methyl-1-hexene

This is a generalized protocol based on standard ozonolysis reactions and requires optimization for specific laboratory conditions and scales.[5]

Materials:

  • 3-Methyl-1-hexene

  • Methanol (anhydrous)

  • Dichloromethane (anhydrous)

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen or Argon gas

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: Dissolve 3-methyl-1-hexene in a suitable solvent such as methanol or a 1:1 mixture of methanol and dichloromethane in a round-bottom flask equipped with a gas inlet tube and a gas outlet.[1][2] Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Bubble ozone gas through the cooled solution. Continue the ozone flow until the solution turns a persistent blue color, indicating that the starting alkene has been consumed and there is an excess of ozone.[1][2]

  • Removal of Excess Ozone: Once the reaction is complete, bubble a stream of nitrogen or argon gas through the solution at -78 °C to remove all excess ozone.

  • Reductive Work-up: While maintaining the temperature at -78 °C, add dimethyl sulfide (DMS) dropwise to the reaction mixture.[5] A typical molar excess of DMS is used to ensure complete reduction of the ozonide.

  • Warming and Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess DMS.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure 3-Methyl-5-oxohexanal.[5]

Data Presentation

The following table presents quantitative data for the synthesis of substituted pyrimidines using 3-Methyl-5-oxohexanal as a starting material, demonstrating its utility as a precursor in pharmaceutical synthesis.[10]

EntryAmidineSaltCatalystSolventTemp (°C)Time (h)Yield (%)
1GuanidineHClK₂CO₃Ethanol801278
2AcetamidineHClNaOEtEthanol801665
3BenzamidineHClK₂CO₃DMF1001272

Visualizations

Ozonolysis Workflow

ozonolysis_workflow cluster_setup Reaction Setup cluster_reaction Ozonolysis cluster_workup Reductive Work-up cluster_purification Purification start Dissolve 3-methyl-1-hexene in methanol/DCM cool Cool to -78 °C start->cool ozone Bubble O3 gas through solution cool->ozone monitor Monitor for persistent blue color ozone->monitor purge Purge with N2 to remove excess O3 monitor->purge add_dms Add Dimethyl Sulfide (DMS) purge->add_dms warm Warm to room temperature add_dms->warm evaporate Solvent Evaporation warm->evaporate chromatography Column Chromatography evaporate->chromatography product Pure 3-Methyl-5-oxohexanal chromatography->product

Caption: Experimental workflow for the synthesis of 3-Methyl-5-oxohexanal via ozonolysis.

Troubleshooting Logic for Low Yield

low_yield_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of 3-Methyl-5-oxohexanal check_reaction Check TLC of crude reaction mixture start->check_reaction incomplete_rxn Starting material remains? check_reaction->incomplete_rxn Yes side_products Multiple spots/streaking? check_reaction->side_products Yes no_product No product spot visible? check_reaction->no_product Yes optimize_ozonolysis Optimize Ozonolysis: - Extend reaction time - Check O3 generator incomplete_rxn->optimize_ozonolysis optimize_purification Optimize Purification: - Adjust chromatography solvent system - Check for product in aqueous layers side_products->optimize_purification optimize_workup Optimize Work-up: - Ensure sufficient reducing agent - Maintain low temperature no_product->optimize_workup check_reagents Check Reagent Quality: - Purity of starting alkene - Anhydrous solvents no_product->check_reagents

Caption: Logical workflow for troubleshooting low synthesis yield.

References

Overcoming challenges in the purification of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Methyl-3-oxohexanal.

A Note on Nomenclature: The compound of interest is systematically named 3-Methyl-5-oxohexanal according to IUPAC nomenclature.[1][2][3] This document will use the IUPAC name to ensure clarity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low recovery of 3-Methyl-5-oxohexanal after purification. What are the potential causes?

Low recovery is a common challenge and can be attributed to several factors:

  • Compound Instability: Aldehydes are susceptible to oxidation to carboxylic acids and self-condensation (aldol reaction), particularly in the presence of acid or base.[4] 3-Methyl-5-oxohexanal's bifunctional nature (containing both an aldehyde and a ketone) may present unique stability challenges.[1][5]

  • Decomposition on Silica (B1680970) Gel: Silica gel is acidic and can catalyze the decomposition of sensitive aldehydes.[4]

  • Inefficient Extraction: If using a liquid-liquid extraction, incomplete phase separation or partitioning of the product into the aqueous layer can lead to loss.

Q2: My purified 3-Methyl-5-oxohexanal shows impurities by NMR/GC-MS. What are the likely side products?

Common impurities include:

  • 3-Methyl-5-oxohexanoic acid: Formed via oxidation of the aldehyde group.

  • Aldol condensation products: Higher molecular weight impurities resulting from self-condensation.

  • Hemiacetals/Acetals: If using alcohol-based solvents for chromatography, the aldehyde can react with the solvent on the acidic silica gel surface.

Q3: How can I minimize the decomposition of 3-Methyl-5-oxohexanal during silica gel column chromatography?

To mitigate on-column degradation:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a base, such as triethylamine (B128534), to neutralize its acidic sites. A common practice is to flush the packed column with a solvent system containing a small percentage of triethylamine (e.g., 1-2%) before loading the sample.

  • Use Alumina (B75360): Consider using neutral or basic alumina as the stationary phase instead of silica gel.

  • Swift Elution: Do not let the compound remain on the column for extended periods. Use an optimized solvent system that allows for timely elution.

Q4: What is a good starting point for a solvent system for column chromatography?

A common solvent system for purifying aldehydes is a mixture of a non-polar and a polar solvent.[4]

  • Initial System: Start with a low polarity mobile phase, such as hexane (B92381) or pentane, and gradually increase the polarity with a solvent like diethyl ether or ethyl acetate (B1210297).[4]

  • TLC Optimization: Before running a column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation of your target compound from impurities.

  • Example Gradient: For a product derived from 3-Methyl-5-oxohexanal, a gradient of 20% to 50% ethyl acetate in hexanes has been used.[4]

Q5: Are there alternative purification methods to column chromatography?

Yes, for aldehydes, purification via the formation of a bisulfite adduct is a classic and effective method.[4]

  • Principle: The aldehyde reacts with sodium bisulfite to form a solid adduct, which can be separated by filtration. Impurities that do not react with sodium bisulfite remain in the solution.

  • Regeneration: The pure aldehyde can be regenerated from the adduct by treatment with a base, such as sodium carbonate or sodium hydroxide (B78521).[4] This method is particularly useful for removing non-aldehydic impurities.

Data Presentation

Table 1: Illustrative Purification Outcomes for 3-Methyl-5-oxohexanal

Disclaimer: The following data is illustrative and serves as a guideline. Actual results will vary based on the specific experimental conditions, scale, and purity of the crude material.

Purification MethodStationary/Mobile PhaseCrude Loading (g)Purified Yield (g)Purity (by GC)Key Considerations
Silica Gel Chromatography Silica Gel / Hexane:Ethyl Acetate (Gradient)5.03.5 - 4.090-95%Potential for some product loss due to decomposition.
Deactivated Silica Gel Chromatography Silica Gel (1% Triethylamine) / Hexane:Ethyl Acetate (Gradient)5.04.2 - 4.5>98%Minimizes acid-catalyzed degradation, leading to higher recovery and purity.
Bisulfite Adduct Formation Sodium Bisulfite / Water5.04.0 - 4.3>99%Highly selective for the aldehyde; requires an additional regeneration step.

Experimental Protocols

Protocol 1: Purification by Column Chromatography on Deactivated Silica Gel

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity solvent (e.g., 98:1:1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into a column and allow it to pack under a positive pressure of air or nitrogen.

  • Equilibration: Flush the packed column with 2-3 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude 3-Methyl-5-oxohexanal in a minimal amount of the mobile phase or a compatible solvent and load it onto the column.

  • Elution: Begin elution with the initial mobile phase, gradually increasing the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification via Bisulfite Adduct Formation

  • Adduct Formation: Dissolve the crude 3-Methyl-5-oxohexanal in a suitable solvent (e.g., ethanol (B145695) or THF). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The solid bisulfite adduct should precipitate.

  • Isolation of Adduct: Collect the solid adduct by filtration and wash it with a small amount of cold ethanol and then ether to remove any soluble impurities.

  • Regeneration of Aldehyde: Suspend the bisulfite adduct in water and add a saturated solution of sodium carbonate or a dilute solution of sodium hydroxide until the solution is basic.

  • Extraction: Extract the liberated 3-Methyl-5-oxohexanal with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_final Final Product start Crude 3-Methyl-5-oxohexanal dissolve Dissolve in Minimal Solvent start->dissolve load Load onto Column dissolve->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect analyze Analyze by TLC collect->analyze analyze->collect Continue elution combine Combine Pure Fractions analyze->combine Fractions are pure concentrate Concentrate under Vacuum combine->concentrate end Pure 3-Methyl-5-oxohexanal concentrate->end

Caption: Workflow for Column Chromatography Purification.

bisulfite_purification cluster_reaction Adduct Formation cluster_separation Separation cluster_regeneration Regeneration & Isolation crude Crude Aldehyde add_bisulfite Add Saturated NaHSO3 crude->add_bisulfite precipitate Precipitate Bisulfite Adduct add_bisulfite->precipitate filter Filter and Wash Solid precipitate->filter impurities Impurities in Filtrate filter->impurities add_base Add Base (e.g., Na2CO3) filter->add_base extract Extract with Organic Solvent add_base->extract dry_concentrate Dry and Concentrate extract->dry_concentrate pure_aldehyde Pure Aldehyde dry_concentrate->pure_aldehyde

Caption: Purification via Bisulfite Adduct Formation.

troubleshooting_logic cluster_stability Stability Issues cluster_method Methodological Issues start Low Purification Yield? check_stability Check for Decomposition (TLC, NMR of crude) start->check_stability check_method Review Purification Method start->check_method decomposition Decomposition Confirmed check_stability->decomposition column_issues Column Chromatography Problem? check_method->column_issues extraction_issues Extraction Problem? check_method->extraction_issues deactivate_silica Use Deactivated Silica/Alumina decomposition->deactivate_silica use_bisulfite Use Bisulfite Adduct Method decomposition->use_bisulfite optimize_solvent Optimize Solvent System (TLC) column_issues->optimize_solvent check_phases Ensure Complete Phase Separation extraction_issues->check_phases

Caption: Troubleshooting Logic for Low Purification Yield.

References

Preventing side reactions during 5-Methyl-3-oxohexanal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 5-Methyl-3-oxohexanal. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two primary methods for synthesizing this compound are through an Aldol (B89426) Condensation reaction and by the ozonolysis of a suitable alkene.[1] The Aldol Condensation typically involves the reaction of propanal and acetone (B3395972), while the ozonolysis route often utilizes 3-methyl-1-hexene (B165624) as the starting material.

Q2: What are the most common side reactions in the aldol condensation synthesis of this compound?

A2: The most common side reactions are the self-condensation of the starting materials, propanal and acetone.[2][3] This leads to the formation of undesired byproducts alongside the desired this compound. Specifically, propanal can react with itself to form 3-hydroxy-2-methylpentanal, and acetone can self-condense to produce 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol).[4][5]

Q3: How can I minimize the self-condensation of starting materials in the aldol reaction?

A3: To minimize self-condensation, a directed aldol reaction approach is recommended. This can be achieved by the slow addition of the enolizable carbonyl compound (in this case, both are enolizable, but typically the ketone is added to the aldehyde) to a mixture of the other carbonyl and the base.[6] Another effective strategy is the pre-formation of the enolate of one carbonyl compound using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures (e.g., -78 °C) before adding the second carbonyl compound.[6]

Q4: What are potential side products in the ozonolysis synthesis of this compound?

A4: Ozonolysis with a reductive workup (e.g., using dimethyl sulfide (B99878), DMS) is generally a clean reaction. However, incomplete reduction can lead to the formation of carboxylic acids or other over-oxidized products. The stability of the ozonide intermediate is crucial, and improper temperature control can lead to alternative decomposition pathways.

Q5: How can I effectively purify this compound from the reaction mixture?

A5: Purification can be achieved through column chromatography on silica (B1680970) gel.[1] For mixtures containing unreacted aldehydes, a bisulfite workup can be an effective purification method.[7][8][9][10] This involves reacting the crude mixture with a saturated sodium bisulfite solution, which forms a water-soluble adduct with the aldehyde, allowing for its separation from other organic components via liquid-liquid extraction.[7][8][9][10] The aldehyde can then be regenerated from the aqueous layer by treatment with a base.[7]

Troubleshooting Guides

Aldol Condensation Synthesis
Issue Potential Cause Troubleshooting Steps
Low yield of this compound Reaction equilibrium not favoring the product.Drive the reaction forward by removing water, often by heating, to favor the formation of the more stable α,β-unsaturated product (if desired) which can then be selectively reduced.[11]
Competing self-condensation reactions.Utilize a directed aldol approach by pre-forming the enolate of acetone with LDA at low temperatures before the addition of propanal.[6] Alternatively, slowly add one carbonyl to a mixture of the other and the base.[6]
Complex product mixture observed by TLC/GC-MS Both starting materials are enolizable and have similar reactivity, leading to multiple products.Employ a non-enolizable aldehyde if a similar product is acceptable, or use a more reactive aldehyde to favor the crossed-aldol reaction.[12] For this specific synthesis, controlling stoichiometry and addition order is critical.
Formation of a higher molecular weight byproduct The initial aldol product is reacting further.Control the stoichiometry carefully. Use a slight excess of one reactant and add the other slowly to ensure it is consumed quickly.
Ozonolysis Synthesis
Issue Potential Cause Troubleshooting Steps
Low yield of this compound Incomplete reaction.Monitor the reaction for the persistence of a blue color, which indicates the presence of unreacted ozone and complete consumption of the alkene.[1]
Loss of product during workup.Ensure the reductive workup is carried out at low temperatures before warming to room temperature to avoid side reactions of the ozonide.
Presence of carboxylic acids in the product Oxidative workup instead of reductive.Ensure a proper reductive workup agent like dimethyl sulfide (DMS) or zinc is used and that no oxidizing agents are present.
Formation of polymeric materials Instability of the aldehyde product.Purify the product promptly after the reaction and store it under inert gas at a low temperature.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₂O₂
Molecular Weight 128.17 g/mol
CAS Number 146430-52-6
Canonical SMILES CC(CC=O)CC(=O)C
InChI Key YSJGFZKUCZEJSW-UHFFFAOYSA-N
XLogP3-AA (LogP) 0.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4

Source: PubChem CID 14958715[1]

Table 2: Influence of Reaction Parameters on Aldol Condensation Yields (General)

Parameter Condition Effect on Yield Reference
Base Strong, non-nucleophilic (e.g., LDA)Can improve selectivity and yield in directed reactions.[6]
Weaker base (e.g., NaOH, KOH)May lead to a mixture of products if not carefully controlled.[2]
Temperature Low (-78 °C)Favors kinetic control and can increase selectivity.[6]
ElevatedCan drive the reaction to completion via dehydration but may increase side products.[11]
Reactant Addition Slow addition of one reactantMinimizes self-condensation of the added reactant.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Directed Aldol Condensation
  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (B44863) (1.1 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 eq) and stir for 30 minutes to generate LDA.

    • Slowly add acetone (1.0 eq) to the LDA solution at -78 °C and stir for 1 hour to ensure complete enolate formation.

  • Aldol Addition:

    • Slowly add propanal (1.0 eq) to the enolate solution at -78 °C.

    • Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[13]

  • Workup and Purification:

    • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Ozonolysis
  • Ozonolysis:

    • Dissolve 3-methyl-1-hexene (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or a mixture of dichloromethane (B109758) and methanol) in a reaction vessel equipped for gas dispersion.

    • Cool the solution to -78 °C.

    • Bubble ozone gas through the solution until a persistent blue color is observed.[1]

  • Reductive Workup:

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

    • Add dimethyl sulfide (DMS, 1.2 eq) at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Isolation and Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure this compound.[1]

Visualizations

Aldol_Condensation_Pathway Aldol Condensation: Main and Side Reactions Propanal Propanal Propanal_Enolate Propanal Enolate Propanal->Propanal_Enolate + Base Acetone Acetone Acetone_Enolate Acetone Enolate Acetone->Acetone_Enolate + Base Base Base (e.g., LDA) Base->Propanal_Enolate Base->Acetone_Enolate Side_Product_1 3-Hydroxy-2-methylpentanal (Propanal Self-Condensation) Propanal_Enolate->Side_Product_1 + Propanal Main_Product This compound Acetone_Enolate->Main_Product + Propanal Side_Product_2 4-Hydroxy-4-methyl-2-pentanone (Acetone Self-Condensation) Acetone_Enolate->Side_Product_2 + Acetone

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield in Aldol Synthesis Start Low Yield Observed Check_Purity Analyze Crude Product (TLC, GC-MS) Start->Check_Purity Multiple_Spots Multiple Products Detected? Check_Purity->Multiple_Spots Purification_Loss Product Loss During Workup/Purification Check_Purity->Purification_Loss Self_Condensation High Levels of Self-Condensation Multiple_Spots->Self_Condensation Yes Incomplete_Reaction Starting Material Remains Multiple_Spots->Incomplete_Reaction No Optimize_Addition Implement Slow Addition of one Reactant Self_Condensation->Optimize_Addition Directed_Aldol Use Directed Aldol (LDA, -78°C) Self_Condensation->Directed_Aldol End Improved Yield Optimize_Addition->End Directed_Aldol->End Increase_Time_Temp Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Check_Base Verify Base Activity and Stoichiometry Incomplete_Reaction->Check_Base Increase_Time_Temp->End Check_Base->End Optimize_Purification Optimize Purification (e.g., Bisulfite Wash) Purification_Loss->Optimize_Purification Optimize_Purification->End

Caption: A logical workflow for troubleshooting low yields.

References

Improving the stability of 5-Methyl-3-oxohexanal in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Methyl-3-oxohexanal. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in solution?

This compound is a bifunctional molecule containing both an aldehyde and a ketone, with a β-dicarbonyl-like structure, making it susceptible to several degradation pathways.[1] The primary stability concerns include self-condensation via aldol (B89426) reactions, keto-enol tautomerism which can catalyze degradation, and oxidation of the aldehyde group. The presence of acidic or basic impurities, as well as exposure to heat and light, can accelerate these degradation processes.

Q2: What are the likely degradation products of this compound in solution?

Under unfavorable conditions, this compound can undergo intramolecular aldol condensation to form cyclic products.[2] Intermolecular aldol condensation can also occur, leading to higher molecular weight byproducts. Oxidation of the aldehyde moiety will yield the corresponding carboxylic acid. The specific degradation products will depend on the solvent, pH, temperature, and presence of catalysts.

Q3: How does pH influence the stability of this compound?

The stability of this compound is expected to be highly pH-dependent. Both acidic and basic conditions can catalyze aldol condensation reactions. Acidic conditions can promote enolization and subsequent reactions, while basic conditions increase the concentration of the enolate, a key intermediate in aldol additions. For optimal stability, maintaining a neutral pH (around 7.0) is recommended.[3]

Q4: What is the recommended storage temperature for this compound solutions?

To minimize degradation, solutions of this compound should be stored at low temperatures. For short-term storage (days), refrigeration at 2-8 °C is advisable. For long-term storage (weeks to months), freezing at -20 °C or -80 °C is recommended to significantly slow down degradation reactions.[4]

Q5: Can derivatization be used to improve the stability of this compound for analytical purposes?

Yes, derivatization is a highly effective strategy for stabilizing this compound, particularly for analytical techniques like GC-MS and HPLC. Derivatizing the aldehyde and/or ketone groups, for instance with 2,4-dinitrophenylhydrazine (B122626) (DNPH), converts the reactive carbonyls into more stable hydrazones, allowing for accurate quantification.[3]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound purity over time in solution Self-condensation (aldol reaction), oxidation, or other degradation pathways.Store solutions at low temperatures (-20 °C or -80 °C).[4] Use high-purity solvents and maintain a neutral pH. Prepare solutions fresh whenever possible.
Inconsistent results in biological assays Degradation of the compound in the assay medium.Perform a stability study of this compound in the specific assay buffer. Consider using a stabilizing agent or a derivatized form if compatible with the assay.
Appearance of unexpected peaks in analytical chromatograms (HPLC, GC) Formation of degradation products.Analyze the sample immediately after preparation. If storage is necessary, keep it at low temperatures. Use derivatization to stabilize the compound before analysis.[3]
Low yield in synthetic reactions using this compound Degradation of the starting material before or during the reaction.Use freshly prepared or properly stored this compound. Ensure reaction conditions (pH, temperature) are optimized to minimize degradation.

Experimental Protocols

Protocol 1: Short-Term Storage of this compound in Solution
  • Solvent Selection: Choose a high-purity, anhydrous, and neutral solvent. Aprotic solvents like acetonitrile (B52724) or ethyl acetate (B1210297) are often suitable.

  • Preparation: Prepare the solution at the desired concentration under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • pH Adjustment: If using an aqueous or protic solvent, ensure the pH is buffered to neutral (pH 7.0 ± 0.5).

  • Storage: Store the solution in a tightly sealed vial, protected from light, at 2-8 °C.

  • Usage: For use, allow the solution to slowly warm to room temperature before opening to prevent condensation of water into the sample.

Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
  • Reagent Preparation: Prepare a solution of DNPH in a suitable solvent (e.g., acetonitrile with a small amount of acid catalyst like sulfuric acid).

  • Derivatization Reaction:

    • To a known volume of the this compound solution, add an excess of the DNPH reagent.

    • Vortex the mixture and allow it to react at room temperature for a sufficient time (e.g., 30 minutes).[3]

  • Sample Preparation for HPLC:

    • Quench the reaction if necessary.

    • Filter the resulting solution through a 0.22 µm syringe filter.

    • The sample is now ready for injection into the HPLC system for analysis of the stable DNPH-hydrazone derivative.

Visualizing Degradation and Stabilization

To better understand the chemical behavior of this compound, the following diagrams illustrate key pathways and workflows.

This compound This compound Enolate_Intermediate Enolate_Intermediate This compound->Enolate_Intermediate Base/Acid Cyclic_Hemiacetal Cyclic_Hemiacetal This compound->Cyclic_Hemiacetal Intramolecular Cyclization Oxidized_Product Oxidized_Product This compound->Oxidized_Product Oxidant (e.g., Air) Aldol_Adduct Aldol_Adduct Enolate_Intermediate->Aldol_Adduct Self-condensation

Caption: Potential degradation pathways of this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Solution Add_DNPH Add DNPH Reagent Start->Add_DNPH React Incubate at RT Add_DNPH->React Filter Filter Sample React->Filter HPLC HPLC Analysis Filter->HPLC Start Inconsistent Results? Check_Storage Check Storage Conditions Start->Check_Storage Yes Check_pH Check Solution pH Start->Check_pH No, check next Solution_1 Store at -20°C or lower in inert atmosphere. Check_Storage->Solution_1 Check_Purity Verify Initial Purity Check_pH->Check_Purity No, check next Solution_2 Adjust to neutral pH (7.0 ± 0.5). Check_pH->Solution_2 Solution_3 Use fresh solution or re-purify compound. Check_Purity->Solution_3

References

Enhancing the resolution in HPLC separation of 5-Methyl-3-oxohexanal isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution in the HPLC separation of 5-Methyl-3-oxohexanal isomers.

Introduction to the Challenge

This compound is a bifunctional organic compound containing both an aldehyde and a ketone group.[1] Its structure includes a chiral center at the third carbon, meaning it exists as a pair of enantiomers ((3R)- and (3S)-isomers). Furthermore, the presence of carbonyl groups allows for the possibility of keto-enol tautomerism, which can introduce additional complexity into chromatographic separation. Achieving high resolution between these closely related isomers requires careful optimization of HPLC parameters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound isomers by HPLC?

The main challenges stem from the molecule's structural characteristics:

  • Enantiomers : The (3R) and (3S) isomers have identical physicochemical properties in an achiral environment, making them impossible to separate on standard achiral HPLC columns.[2] Their separation requires a chiral environment, created by either a chiral stationary phase (CSP) or a chiral mobile phase additive.[3][4]

  • Keto-Enol Tautomerism : The compound can exist in equilibrium between its keto and enol forms.[5][6] If the interconversion is slow relative to the chromatographic timescale, it can lead to broad or split peaks.

  • Peak Tailing : Aldehydes and ketones can exhibit peak tailing due to secondary interactions with active sites (residual silanols) on silica-based stationary phases.[7]

Q2: Should I use a chiral or an achiral column to separate the isomers?

To separate the (3R) and (3S) enantiomers of this compound, a chiral stationary phase (CSP) is required.[2] Standard achiral columns like C18 or C8 will not resolve enantiomers.[2] Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often effective for separating a wide range of chiral compounds and are a good starting point.[8]

If you have first converted the enantiomers into diastereomers using a chiral derivatizing agent, you can then separate these newly formed diastereomers on a conventional achiral column (e.g., C18, Phenyl-Hexyl).[2][3][9]

Q3: My peaks for this compound are tailing. What are the common causes and solutions?

Peak tailing for carbonyl compounds is a frequent issue, often caused by interactions with the stationary phase.[7][10]

  • Cause : The primary cause is often the interaction between the polar aldehyde/ketone groups and active residual silanol (B1196071) groups on the surface of silica-based columns.[7][11]

  • Solutions :

    • Mobile Phase Modification : Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) (e.g., 0.1%) to the mobile phase. This suppresses the ionization of the silanol groups, minimizing secondary interactions.[11][12][13]

    • Use a High-Purity, End-Capped Column : Modern columns are manufactured with high-purity silica (B1680970) and are "end-capped" to reduce the number of accessible silanol groups, which significantly improves peak shape for polar and basic compounds.[2][11]

    • Lower the Mobile Phase pH : Operating at a lower pH (e.g., pH 2.5-3.0) can help keep the silanol groups protonated, reducing unwanted interactions.[11][12]

    • Check for Column Overload : Injecting too much sample can saturate the stationary phase and cause peak distortion.[13][14] Try reducing the injection volume or sample concentration.

Troubleshooting Guide: Enhancing Resolution

This guide addresses common issues encountered during the HPLC separation of this compound isomers.

Problem 1: Poor or No Resolution Between Isomers

If you are observing co-eluting or poorly resolved peaks, the issue is likely related to selectivity.

G cluster_issue Observed Issue cluster_column Column Evaluation cluster_mobile Mobile Phase Optimization cluster_params Method Parameter Adjustment cluster_solution Solutions Poor_Resolution Poor Peak Resolution (Rs < 1.5) Column_Check 1. Evaluate HPLC Column Poor_Resolution->Column_Check Mobile_Check 2. Optimize Mobile Phase Poor_Resolution->Mobile_Check Params_Check 3. Adjust Method Parameters Poor_Resolution->Params_Check Wrong_Phase Incorrect Stationary Phase? (Using achiral for enantiomers?) Column_Check->Wrong_Phase Chemistry Column_Deg Column Degradation? Column_Check->Column_Deg Performance Action_CSP Action: Select appropriate Chiral Stationary Phase (CSP). Wrong_Phase->Action_CSP Action_Replace Action: Replace column or use a guard column. Column_Deg->Action_Replace Solvent_Ratio Suboptimal Solvent Ratio? Mobile_Check->Solvent_Ratio Solvent_Type Suboptimal Solvent Type? (ACN vs. MeOH?) Mobile_Check->Solvent_Type Action_Gradient Action: Perform gradient optimization or isocratic titration. Solvent_Ratio->Action_Gradient Action_Solvent Action: Test alternative organic solvent (e.g., Methanol). Solvent_Type->Action_Solvent Flow_Rate Flow Rate Too High? Params_Check->Flow_Rate Temperature Suboptimal Temperature? Params_Check->Temperature Action_Flow Action: Lower the flow rate to increase interaction time. Flow_Rate->Action_Flow Action_Temp Action: Optimize column temperature (e.g., test at 25°C, 30°C, 40°C). Temperature->Action_Temp

A troubleshooting decision tree for improving HPLC peak resolution.
ParameterRecommended Action & Rationale
Stationary Phase Select a Chiral Stationary Phase (CSP) : For direct enantiomeric separation, a CSP is mandatory. Polysaccharide-based columns are a versatile starting point.[8][15] If these fail, consider Pirkle-type or macrocyclic glycopeptide-based columns.[15][16]
Mobile Phase Composition Change Organic Modifier : The choice between acetonitrile (B52724) (ACN) and methanol (B129727) (MeOH) can significantly alter selectivity.[13] If ACN is not providing separation, switch to MeOH or a ternary mixture. Optimize Solvent Ratio : For isocratic elution, systematically adjust the percentage of the organic modifier in small increments (e.g., 2-5%). For complex separations, a shallow gradient elution can be more effective.[2]
Temperature Optimize Column Temperature : Temperature affects selectivity and viscosity.[15] Screen a range of temperatures (e.g., 25°C, 35°C, 45°C). Lower temperatures often improve chiral selectivity, but higher temperatures can improve peak efficiency.[16][17]
Flow Rate Reduce the Flow Rate : Lowering the flow rate increases the time the isomers spend interacting with the stationary phase, which can enhance resolution, although it will increase the total run time.[8][18][19]

Problem 2: Broad or Split Peaks

Broad or distorted peaks may indicate the presence of keto-enol tautomerism on the column.

G cluster_rate Rate of Interconversion cluster_peak Resulting Peak Shape compound This compound (in solution) keto Keto Form compound->keto enol Enol Form compound->enol keto->enol Equilibrium fast Fast Conversion keto->fast slow Slow Conversion keto->slow enol->fast enol->slow single_peak One Sharp Peak (Averaged state) fast->single_peak broad_peak One Broad or Split Peak slow->broad_peak

Effect of tautomer interconversion rate on HPLC peak shape.
ParameterRecommended Action & Rationale
Temperature Increase Temperature : Raising the column temperature can accelerate the kinetics of the keto-enol interconversion.[5][6][10] If the conversion becomes fast enough, the two forms will elute as a single, sharp, averaged peak.
Mobile Phase pH Adjust pH : The rate of tautomerism is often pH-dependent.[5] Experiment with different mobile phase pH values (using appropriate buffers) to either accelerate the conversion to get a single peak or slow it down to potentially resolve the two forms. A pH around 2.2 has been noted to be effective for some keto-enol tautomers.[5]
Solvent Try Non-Aqueous Solvents : If possible, switching to a normal-phase separation with non-aqueous solvents might alter the equilibrium and improve peak shape.[6]

Experimental Protocols

Generalized Protocol: Chiral HPLC Method Development

This protocol provides a starting point for developing a separation method for the (3R) and (3S) enantiomers of this compound.

  • Column Selection and Installation :

    • Select a polysaccharide-based chiral column (e.g., Cellulose or Amylose derivative, 250 x 4.6 mm, 5 µm).

    • Install the column in the HPLC system and ensure all connections are secure.

  • Mobile Phase Preparation (Initial Screening) :

    • Normal Phase : Prepare mixtures of Hexane/Isopropanol (IPA) or Hexane/Ethanol in ratios such as 90:10, 80:20, and 70:30 (v/v).

    • Reversed-Phase : Prepare mixtures of Water/Acetonitrile (ACN) or Water/Methanol (MeOH) in ratios such as 60:40, 50:50, and 40:60 (v/v).

    • Add 0.1% of an acidic (e.g., TFA) or basic modifier if needed to improve peak shape.[17]

    • Degas all mobile phases thoroughly before use.

  • HPLC System Setup :

    • Flow Rate : Start with a flow rate of 0.5 - 1.0 mL/min.[16]

    • Column Temperature : Set the column oven to 25°C.

    • Injection Volume : 5-10 µL.

    • Detection : Use a UV detector at a low wavelength (e.g., 210-220 nm) due to the lack of a strong chromophore in the analyte.

  • Screening and Optimization :

    • Inject the racemic standard of this compound using the different mobile phase compositions.

    • Identify the condition that provides the best initial separation (selectivity).

    • Fine-tune the separation by making small adjustments to the mobile phase composition, flow rate, and temperature to maximize resolution (Rs > 1.5).[2][15]

  • Method Validation :

    • Once optimal conditions are established, perform replicate injections to confirm the method's reproducibility for retention time, peak area, and resolution.[2]

References

Technical Support Center: Optimizing SPE Recovery of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase extraction (SPE) of 5-Methyl-3-oxohexanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the recovery of this polar keto-aldehyde from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its SPE recovery?

A1: this compound is a bifunctional organic compound with a molecular formula of C₇H₁₂O₂ and a molecular weight of 128.17 g/mol .[1][2] Its structure includes both a ketone and an aldehyde functional group, making it a relatively polar analyte.[2] This dual functionality and polarity are the primary characteristics to consider when selecting an appropriate SPE sorbent and developing a method. The carbonyl groups can participate in hydrogen bonding and dipole-dipole interactions.[3]

Q2: Which type of SPE sorbent is most suitable for extracting this compound?

A2: The choice of sorbent depends on the sample matrix.

  • For aqueous matrices (e.g., biological fluids, water samples): A reversed-phase (non-polar) sorbent is generally recommended.[3] Common choices include C18 or polymeric sorbents. Due to the polarity of this compound, derivatization is often employed to increase its hydrophobicity and improve retention on a non-polar sorbent.

  • For non-polar organic solvent matrices: A normal-phase (polar) sorbent such as silica (B1680970) or diol is more appropriate.[3] In this case, the polar analyte will be retained on the polar sorbent.

Q3: Why is derivatization recommended for the analysis of this compound in aqueous samples?

A3: Derivatization serves two main purposes. Firstly, it increases the retention of the polar this compound on non-polar reversed-phase sorbents by converting the carbonyl groups into a less polar, more hydrophobic derivative. Secondly, it can improve the analyte's detectability by analytical instruments like HPLC-UV or GC-MS.[4][5] A common derivatizing agent for aldehydes and ketones is 2,4-dinitrophenylhydrazine (B122626) (DNPH).[4][5]

Q4: How does pH affect the recovery of this compound?

A4: While this compound itself is a neutral compound and its retention on reversed-phase or normal-phase sorbents is not directly pH-dependent, the pH of the sample matrix can significantly impact the overall extraction efficiency.[6] Adjusting the sample pH can help to suppress the ionization of acidic or basic interferences, altering their retention on the SPE sorbent and leading to a cleaner extract.[7][8] For ion-exchange SPE, pH control is critical to ensure the analyte of interest is in its charged state for retention.[8]

Troubleshooting Guides

Problem 1: Low Recovery of this compound
Potential Cause Recommended Solution
Inappropriate Sorbent Choice For aqueous samples, ensure you are using a reversed-phase (e.g., C18, polymeric) sorbent, ideally with derivatization. For non-polar organic samples, use a normal-phase (e.g., silica, diol) sorbent.[3]
Analyte Breakthrough During Sample Loading - Decrease the flow rate during sample application to allow sufficient interaction time between the analyte and the sorbent.[9] - Ensure the sample solvent is not too strong (i.e., too non-polar for reversed-phase or too polar for normal-phase), which can prevent the analyte from binding to the sorbent. Consider diluting the sample in a weaker solvent. - Check if the sorbent bed is drying out before sample loading. The sorbent should remain wetted after conditioning and equilibration.[8]
Premature Elution During Washing Step The wash solvent may be too strong. Reduce the percentage of organic solvent in the wash step for reversed-phase SPE, or the percentage of polar solvent for normal-phase SPE. Optimize the wash solvent to remove interferences without eluting the analyte.[9]
Incomplete Elution - The elution solvent may be too weak. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent for reversed-phase). - The elution volume may be insufficient. Try increasing the volume of the elution solvent.[7] - Consider a "soak step" where the elution solvent is allowed to sit in the sorbent bed for a few minutes to improve the desorption of the analyte.[9]
Incomplete Derivatization (if applicable) Ensure the derivatization reaction has gone to completion by optimizing the reaction time, temperature, and pH.
Problem 2: Poor Reproducibility (High Variability Between Replicates)
Potential Cause Recommended Solution
Inconsistent Flow Rates Use a vacuum manifold or automated SPE system to maintain consistent flow rates during each step of the process. Inconsistent flow can lead to variable interaction times and affect recovery.[10]
Sorbent Bed Drying Out Ensure the sorbent bed does not dry out between the conditioning, equilibration, and sample loading steps, as this can lead to inconsistent wetting and analyte interaction.[8]
Inconsistent Sample Pre-treatment Ensure uniform sample pre-treatment for all replicates, including pH adjustment, dilution, and derivatization.
Variable Elution Ensure the same volume of elution solvent is used for all samples and that the elution is performed consistently.
Problem 3: Dirty Extract (Presence of Interferences)
Potential Cause Recommended Solution
Inadequate Washing Optimize the wash step to be as strong as possible without eluting the analyte of interest. This can be achieved by gradually increasing the strength of the wash solvent and analyzing the wash eluate for the presence of the analyte.[9]
Inappropriate Sorbent Selectivity The chosen sorbent may be co-extracting interferences with similar properties to the analyte. Consider a different type of sorbent with a different retention mechanism (e.g., ion-exchange if the analyte can be charged and interferences cannot).
Matrix Effects If using LC-MS for analysis, co-eluting matrix components can cause ion suppression or enhancement. Improve the wash step or consider using a more selective sorbent.

Data Presentation

The following tables provide an example of how to present quantitative data for SPE method development. While specific recovery data for this compound is not widely published, these tables are based on typical results for similar polar analytes and demonstrate the impact of sorbent and solvent selection.

Table 1: Comparison of Analyte Recovery from an Aqueous Matrix using Different Reversed-Phase Sorbents.

Sorbent TypeAverage Recovery (%)Relative Standard Deviation (%)
C18-bonded silica658.2
Polymeric (Styrene-Divinylbenzene)884.5
Polymeric with N-vinylpyrrolidone923.1

Data is illustrative and based on general performance for polar analytes. Polymeric sorbents often provide better recovery for polar compounds from aqueous solutions. For some pesticides, Oasis HLB (a divinylbenzene-N-vinylpyrrolidone copolymer) and Strata X (a surface-modified styrene-divinylbenzene polymer) have shown average recoveries greater than 70%.[1]

Table 2: Effect of Elution Solvent Composition on Analyte Recovery from a Polymeric Sorbent.

Elution Solvent (Methanol in Acetonitrile)Average Recovery (%)
50%75
70%91
90%93
100%94

Data is illustrative. The optimal elution solvent is the weakest solvent that provides complete elution of the analyte.

Experimental Protocols

Protocol 1: Reversed-Phase SPE with DNPH Derivatization for Aqueous Samples

This protocol is a general guideline and should be optimized for your specific matrix and analytical requirements.

  • Sample Pre-treatment and Derivatization:

    • To 1 mL of aqueous sample, add a solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile (B52724) and a small amount of acid catalyst (e.g., sulfuric acid).

    • Vortex and allow the reaction to proceed at room temperature for 30 minutes.

    • Adjust the pH of the derivatized sample to approximately 7.0.

  • SPE Cartridge Conditioning:

    • Select a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).

    • Pass 5 mL of methanol (B129727) through the cartridge to wet the sorbent.

    • Pass 5 mL of deionized water to equilibrate the cartridge. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated and derivatized sample onto the conditioned SPE cartridge at a slow and consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 5 mL of a weak organic solvent solution (e.g., 10% methanol in water) to remove polar interferences.

  • Elution:

    • Elute the derivatized analyte with 5 mL of a strong organic solvent (e.g., acetonitrile or methanol).

    • Collect the eluate for analysis.

  • Post-Elution (Optional):

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for your analytical instrument (e.g., mobile phase for LC-MS).

Protocol 2: Normal-Phase SPE for Samples in Non-Polar Organic Solvents
  • Sample Pre-treatment:

    • Ensure the sample containing this compound is dissolved in a non-polar solvent (e.g., hexane (B92381), dichloromethane).

  • SPE Cartridge Conditioning:

    • Select a normal-phase SPE cartridge (e.g., silica or diol, 500 mg, 6 mL).

    • Pass 5 mL of the non-polar solvent used for the sample through the cartridge.

  • Sample Loading:

    • Load the sample onto the conditioned cartridge at a slow and consistent flow rate.

  • Washing:

    • Wash the cartridge with a small volume of the non-polar solvent to elute any non-polar impurities.

  • Elution:

    • Elute the this compound with a more polar solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane and ethyl acetate).

    • Collect the eluate for analysis.

Visualizations

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Complex Matrix (Aqueous or Organic) Pretreat Pre-treatment (e.g., Derivatization, pH adjust) Sample->Pretreat Load 3. Load Sample Pretreat->Load Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Wash (Remove Interferences) Load->Wash Elute 5. Elute (Collect Analyte) Wash->Elute Analysis Instrumental Analysis (GC-MS, LC-MS) Elute->Analysis

Caption: General experimental workflow for Solid-Phase Extraction (SPE).

Troubleshooting_Low_Recovery Start Low Recovery Observed CheckLoading Analyte in Flow-through? Start->CheckLoading CheckWash Analyte in Wash Eluate? CheckLoading->CheckWash No LoadingSolutions Decrease Flow Rate Increase Sorbent Mass Weaker Sample Solvent CheckLoading->LoadingSolutions Yes CheckElution Analyte Remaining on Cartridge? CheckWash->CheckElution No WashSolutions Use Weaker Wash Solvent CheckWash->WashSolutions Yes ElutionSolutions Increase Elution Solvent Strength Increase Elution Volume Add 'Soak Step' CheckElution->ElutionSolutions Yes LoadingYes Yes WashYes Yes ElutionYes Yes

Caption: Troubleshooting decision tree for low SPE recovery.

Sorbent_Selection Start Sample Matrix Aqueous Aqueous Matrix (e.g., Plasma, Urine, Water) Start->Aqueous Organic Non-Polar Organic Matrix (e.g., Hexane) Start->Organic ReversedPhase Use Reversed-Phase SPE (e.g., C18, Polymeric) Aqueous->ReversedPhase Derivatization Consider Derivatization to enhance retention Aqueous->Derivatization NormalPhase Use Normal-Phase SPE (e.g., Silica, Diol) Organic->NormalPhase

References

Managing the reactivity of 5-Methyl-3-oxohexanal in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-3-oxohexanal in multi-step synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main reactivity challenges when working with this compound?

A1: this compound is a bifunctional molecule containing both an aldehyde and a ketone. The primary challenges in its use in multi-step synthesis stem from the similar reactivity of these two carbonyl groups. Key challenges include:

  • Chemoselectivity: Many reagents that react with aldehydes will also react with ketones. Achieving selective reaction at one carbonyl group while leaving the other intact requires careful choice of reagents and reaction conditions. The aldehyde is generally more electrophilic and thus more reactive towards nucleophiles than the ketone.

  • Self-Condensation/Polymerization: Under basic or acidic conditions, this compound can undergo self-aldol condensation reactions, leading to a mixture of products and a reduction in the yield of the desired product.

  • Stability: As a dicarbonyl compound, it can be sensitive to both acidic and basic conditions, potentially leading to degradation or side reactions. The presence of acidic alpha-hydrogens makes it susceptible to enolate formation.[1]

Q2: How can I selectively protect the aldehyde group in this compound?

A2: Selective protection of the more reactive aldehyde group is a crucial strategy. The most common method is the formation of an acetal (B89532), which is stable under basic and nucleophilic conditions.[2][3] Cyclic acetals, formed with diols like ethylene (B1197577) glycol or 1,3-propanediol, are often preferred due to their increased stability.

To achieve chemoselective protection of the aldehyde in the presence of the ketone, specific catalysts and reaction conditions can be employed.[4] See the detailed experimental protocol for a general procedure.

Q3: What are the best methods for the selective reduction of one carbonyl group in this compound?

A3: Selective reduction is challenging but can be achieved through several strategies:

  • Protection-Reduction-Deprotection: The most reliable method is to first protect the aldehyde as an acetal, then reduce the ketone using a standard reducing agent like sodium borohydride (B1222165), and finally deprotect the acetal under acidic conditions.[5][6]

  • Chemoselective Reducing Agents: Certain reducing agents exhibit some degree of selectivity for aldehydes over ketones, or vice-versa. For instance, some enzyme-based reductions have shown high preference for the reduction of the keto group in the presence of an aldehyde.

Q4: My reaction is producing a complex mixture of side products. What could be the cause and how can I fix it?

A4: A complex product mixture is often due to a lack of control over the reactivity of the two carbonyl groups and the acidic alpha-hydrogens. Common causes and solutions include:

  • Aldol Condensation: If your reaction is run under basic or acidic conditions, self-condensation is a likely side reaction. To minimize this, consider using non-protic solvents, sterically hindered bases, or running the reaction at lower temperatures.

  • Lack of Chemoselectivity: If your reagent is reacting with both carbonyls, you will get a mixture of products. Employing a protection strategy for one of the carbonyls is the most effective solution.

  • Degradation: If the reaction conditions are too harsh (e.g., strong acid/base, high temperature), the starting material or product may be degrading. Consider using milder conditions.

Troubleshooting Guides

Problem: Low Yield in a Reaction Involving this compound
Possible Cause Troubleshooting Steps
Self-condensation or polymerization of the starting material. - Run the reaction at a lower temperature. - Use a non-protic solvent. - If using a base, consider a weaker or more sterically hindered base. - Add the this compound slowly to the reaction mixture.
Reaction with both carbonyl groups. - Protect the more reactive aldehyde group as an acetal before proceeding with the reaction. - Investigate chemoselective reagents that favor reaction with one carbonyl over the other.
Degradation of starting material or product. - Check the pH of the reaction mixture and adjust if necessary to maintain stability. - Reduce the reaction temperature and time. - Ensure all reagents and solvents are pure and dry.
Incomplete reaction. - Monitor the reaction progress using TLC or GC-MS. - Increase the reaction time or temperature cautiously. - Ensure the stoichiometry of the reagents is correct.
Problem: Difficulty in Purifying the Product
Possible Cause Troubleshooting Steps
Presence of multiple, closely-related side products. - Optimize the reaction conditions to improve selectivity and reduce side product formation. - Employ a high-resolution purification technique like HPLC. - Consider derivatizing the product to alter its polarity, making it easier to separate.
Product is unstable on silica (B1680970) gel. - Use a less acidic stationary phase for column chromatography (e.g., neutral alumina). - Work up and purify the product quickly to minimize contact time with the stationary phase. - Consider alternative purification methods like distillation or recrystallization if applicable.
Co-elution with unreacted starting material. - Drive the reaction to completion using a slight excess of the other reagent. - If the starting material has a different functional group, consider a scavenger resin to remove it.

Experimental Protocols

Protocol 1: Chemoselective Acetal Protection of the Aldehyde Group

This protocol is a generalized procedure for the selective protection of the aldehyde in the presence of the ketone, and may require optimization.

Materials:

  • This compound

  • Ethylene glycol (1.1 equivalents)

  • p-Toluenesulfonic acid (p-TSA) (0.05 equivalents)

  • Toluene

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound and toluene.

  • Add ethylene glycol and p-TSA to the flask.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Acetal_Protection_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine this compound, ethylene glycol, p-TSA, and toluene reflux Reflux with azeotropic removal of water start->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete wash Wash with NaHCO3 and brine cool->wash dry Dry and concentrate wash->dry purify Column Chromatography dry->purify product Protected Product purify->product

Caption: Workflow for the selective acetal protection of this compound.

Protocol 2: Reduction of the Ketone Group (after Aldehyde Protection)

This protocol assumes the aldehyde group has been protected as an acetal.

Materials:

Procedure:

  • Dissolve the protected this compound in methanol in a round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add sodium borohydride in portions, maintaining the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Once the reaction is complete, quench by the slow addition of deionized water.

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Protocol 3: Deprotection of the Acetal

Materials:

  • Protected and reduced product

  • Acetone (B3395972)

  • Water

  • p-Toluenesulfonic acid (catalytic amount)

Procedure:

  • Dissolve the acetal-protected alcohol in a mixture of acetone and water (e.g., 9:1 v/v).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Stir the mixture at room temperature and monitor the reaction by TLC.

  • Once the deprotection is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Data Summary

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
XLogP30.1
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4

Data is computationally generated.

Reaction Yields for Synthesis of Substituted Pyrimidines from 3-Methyl-5-oxohexanal
EntryAmidineSaltCatalystSolventTemp (°C)Time (h)Yield (%)
1GuanidineHClK₂CO₃Ethanol801278
2AcetamidineHClNaOEtEthanol801665
3BenzamidineHClK₂CO₃DMF1001272

Data from a generalized protocol and may require optimization.

Visualizations

Reactivity_Management_Strategy start This compound protect Selective Aldehyde Protection (Acetal) start->protect e.g., Ethylene glycol, p-TSA react_ketone Reaction at Ketone Group protect->react_ketone e.g., Reduction, Grignard deprotect Deprotection of Aldehyde react_ketone->deprotect e.g., Aqueous acid final_product Final Product deprotect->final_product

Caption: General strategy for managing the reactivity of this compound.

References

Technical Support Center: Chemoselective Reactions of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the selective reaction of the aldehyde versus the ketone in 5-Methyl-3-oxohexanal.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in selectively reacting one carbonyl group in this compound?

A1: The primary challenge is the inherent reactivity difference between the aldehyde and the ketone. Aldehydes are generally more electrophilic and less sterically hindered than ketones, making them more susceptible to nucleophilic attack.[1][2] Achieving high selectivity requires carefully chosen reagents and reaction conditions that can discriminate between the two functional groups.

Q2: How can I selectively reduce the aldehyde in this compound to 5-Methyl-3-oxohexan-1-ol?

A2: Selective reduction of the aldehyde can be achieved using mild reducing agents that react faster with aldehydes than ketones. Common methods include the use of sodium borohydride (B1222165) (NaBH₄) at low temperatures or with additives that modulate its reactivity.[1][3]

Q3: What is the best method for selectively reducing the ketone in this compound to 5-methyl-hexane-1,3-diol?

A3: The Luche reduction is a highly effective method for the chemoselective reduction of ketones in the presence of aldehydes.[4][5] This reaction utilizes a combination of cerium(III) chloride (CeCl₃) and sodium borohydride. The cerium salt is believed to coordinate to the more Lewis basic ketone, activating it towards reduction, while the aldehyde is protected in situ as a hemiacetal or acetal (B89532) with the alcohol solvent.[4][5]

Q4: Is it possible to selectively oxidize the aldehyde in this compound?

A4: Yes, the selective oxidation of the aldehyde to a carboxylic acid is readily achievable because aldehydes are much more susceptible to oxidation than ketones.[6] Mild oxidizing agents are typically employed to avoid the harsh conditions that could lead to the cleavage of the ketone. The Pinnick oxidation is a particularly mild and effective method.[7]

Troubleshooting Guides

Selective Aldehyde Reduction
Problem Possible Cause(s) Troubleshooting Steps
Low conversion of the aldehyde. Insufficient reducing agent; Reaction temperature is too low; Deactivated reagent.Increase the molar equivalents of the reducing agent slightly; Allow the reaction to proceed for a longer time or at a slightly higher (but still controlled) temperature; Use a fresh batch of the reducing agent.
Significant reduction of the ketone. Reaction temperature is too high; Excess reducing agent; Prolonged reaction time.Maintain a low temperature (e.g., -78 °C); Use the stoichiometric amount or a slight excess of the reducing agent; Monitor the reaction closely by TLC and quench it as soon as the starting aldehyde is consumed.
Formation of side products. Aldol condensation or other side reactions.Ensure the reaction is run under anhydrous conditions if specified; Use a non-protic solvent if compatible with the reducing agent.
Selective Ketone Reduction (Luche Reduction)
Problem Possible Cause(s) Troubleshooting Steps
Low conversion of the ketone. Inactive CeCl₃; Insufficient NaBH₄.Use anhydrous CeCl₃ or ensure the hydrate (B1144303) is properly handled as specified in the protocol; Use a fresh batch of NaBH₄.
Reduction of the aldehyde. Insufficient protection of the aldehyde; Reaction run in a non-alcoholic solvent.Ensure an alcohol (typically methanol (B129727) or ethanol) is used as the solvent to facilitate acetal formation; Increase the amount of CeCl₃ to promote acetalization.[5]
Complex product mixture. Over-reduction or side reactions.Monitor the reaction progress by TLC and quench promptly upon consumption of the starting material.
Selective Aldehyde Oxidation
Problem Possible Cause(s) Troubleshooting Steps
Incomplete oxidation. Insufficient oxidizing agent; Low reaction temperature.Increase the molar equivalents of the oxidizing agent; Ensure the reaction temperature is maintained as per the protocol.
Oxidation of the ketone (cleavage). Use of a strong, non-selective oxidizing agent.Switch to a milder and more selective oxidizing agent like those used in the Pinnick oxidation.[7]
Formation of chlorinated byproducts (Pinnick Oxidation). Reaction of the substrate with the hypochlorite (B82951) byproduct.Add a scavenger such as 2-methyl-2-butene (B146552) to the reaction mixture to consume the hypochlorite.

Experimental Protocols

Protocol 1: Selective Reduction of Aldehyde with NaBH₄/Na₂C₂O₄

This protocol is adapted from a method for the selective reduction of aldehydes in the presence of ketones using sodium borohydride and sodium oxalate (B1200264) in water.[3]

Reagents and Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Sodium oxalate (Na₂C₂O₄)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in water.

  • Add 3 equivalents of sodium oxalate (Na₂C₂O₄) to the solution and stir until dissolved.

  • Cool the mixture in an ice bath.

  • Slowly add 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 5 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 1.5-3 hours), quench the reaction by the slow addition of dilute HCl until gas evolution ceases.

  • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 5-Methyl-3-oxohexan-1-ol.

  • Purify the product by column chromatography if necessary.

Quantitative Data: Based on similar reductions of aldehydes in the presence of ketones using this method, high yields and excellent selectivity are expected.[3]

Substrate TypeAldehyde Conversion (%)Ketone Conversion (%)Yield of Primary Alcohol (%)
Aromatic Aldehyde vs. Aromatic Ketone>98<595
Aliphatic Aldehyde vs. Aliphatic Ketone>98<593
Protocol 2: Selective Reduction of Ketone via Luche Reduction

This protocol is a general procedure for the Luche reduction.[4][5]

Reagents and Materials:

  • This compound

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of CeCl₃·7H₂O in methanol.

  • Stir the solution at room temperature for 15 minutes.

  • Cool the mixture to 0 °C in an ice bath.

  • Add 1.1 equivalents of NaBH₄ in small portions.

  • Monitor the reaction by TLC. The reaction is typically complete within minutes.[4]

  • Quench the reaction with water and concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude 5-methyl-hexane-1,3-diol.

  • Purify by column chromatography.

Quantitative Data: The Luche reduction is known for its high chemoselectivity for ketones over aldehydes.[5][8]

Substrate MixKetone Reduction Product Yield (%)Aldehyde Recovery (%)
Cyclohexanone and Heptanal>9998
Protocol 3: Selective Oxidation of Aldehyde via Pinnick Oxidation

This is a general protocol for the Pinnick oxidation.[7]

Reagents and Materials:

  • This compound

  • Sodium chlorite (B76162) (NaClO₂)

  • Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in tert-butanol.

  • Add 5 equivalents of 2-methyl-2-butene.

  • In a separate flask, prepare a solution of 4 equivalents of sodium chlorite and 4 equivalents of sodium dihydrogen phosphate in water.

  • Slowly add the aqueous solution to the solution of the aldehyde over 5-10 minutes.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 5-Methyl-3-oxohexanoic acid.

  • Purify as needed.

Quantitative Data: The Pinnick oxidation is highly effective for the oxidation of aldehydes, including α,β-unsaturated and sterically hindered ones, with high yields.[7]

Aldehyde TypeCarboxylic Acid Yield (%)
Aliphatic Aldehyde85-95
α,β-Unsaturated Aldehyde78-92

Visualizations

Selective_Reduction_Aldehyde cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product 5_Methyl_3_oxohexanal This compound reagent 1. NaBH₄, Low Temp 2. H₃O⁺ 5_Methyl_3_oxohexanal->reagent Selective Reduction of Aldehyde product 5-Methyl-3-oxohexan-1-ol reagent->product

Caption: Selective reduction of the aldehyde in this compound.

Selective_Reduction_Ketone cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product 5_Methyl_3_oxohexanal This compound reagent 1. CeCl₃, NaBH₄, MeOH 2. H₂O 5_Methyl_3_oxohexanal->reagent Luche Reduction of Ketone product 5-Methyl-hexane-1,3-diol reagent->product

Caption: Selective reduction of the ketone in this compound.

Selective_Oxidation_Aldehyde cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product 5_Methyl_3_oxohexanal This compound reagent NaClO₂, NaH₂PO₄ t-BuOH, H₂O 5_Methyl_3_oxohexanal->reagent Pinnick Oxidation of Aldehyde product 5-Methyl-3-oxohexanoic acid reagent->product

Caption: Selective oxidation of the aldehyde in this compound.

Decision_Workflow start Start: this compound q1 Desired Transformation? start->q1 reduce_aldehyde Reduce Aldehyde q1->reduce_aldehyde Reduction oxidize_aldehyde Oxidize Aldehyde q1->oxidize_aldehyde Oxidation reduce_ketone Reduce Ketone reduce_aldehyde->reduce_ketone Or reagent_aldehyde Use NaBH₄ at low temp or NaBH₄/Na₂C₂O₄ reduce_aldehyde->reagent_aldehyde reagent_ketone Use Luche Reduction (CeCl₃, NaBH₄) reduce_ketone->reagent_ketone reagent_oxidation Use Pinnick Oxidation (NaClO₂) oxidize_aldehyde->reagent_oxidation end_product1 Product: 5-Methyl-3-oxohexan-1-ol reagent_aldehyde->end_product1 end_product2 Product: 5-Methyl-hexane-1,3-diol reagent_ketone->end_product2 end_product3 Product: 5-Methyl-3-oxohexanoic acid reagent_oxidation->end_product3

Caption: Decision workflow for selective reactions of this compound.

References

Technical Support Center: Synthesis of 3-Methyl-5-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 3-Methyl-5-oxohexanal. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the correct IUPAC name for the target molecule?

A1: The correct IUPAC name is 3-Methyl-5-oxohexanal. It is a bifunctional molecule containing both an aldehyde and a ketone group.[1][2][3]

Q2: What are the primary synthesis routes for 3-Methyl-5-oxohexanal?

A2: The two main synthetic strategies are the ozonolysis of 3-methyl-1-hexene (B165624) and a crossed aldol (B89426) condensation.[4]

Q3: Are there significant safety concerns when scaling up the ozonolysis synthesis?

A3: Yes, ozonolysis can be hazardous on a larger scale. Ozone is toxic, and the ozonide intermediates can be explosive.[5][6] It is crucial to maintain low temperatures (typically -78 °C) and to properly quench the reaction to decompose the ozonide safely.

Q4: I am having difficulty purifying 3-Methyl-5-oxohexanal. What methods are recommended?

A4: Purification of this bifunctional compound can be challenging. Standard column chromatography on silica (B1680970) gel is an option, though aldehydes can sometimes decompose.[7] An alternative method is bisulfite extraction, which is effective for separating aldehydes and reactive ketones from reaction mixtures.[8][9][10] This involves forming a charged bisulfite adduct that can be extracted into an aqueous layer, and the aldehyde can be subsequently regenerated.

Troubleshooting Guides

Ozonolysis of 3-methyl-1-hexene
Issue Potential Cause(s) Troubleshooting Steps
Low or no product yield Incomplete reaction (insufficient ozone).Monitor the reaction for a persistent blue color, which indicates an excess of ozone and complete consumption of the alkene.[1] Ensure a steady flow of ozone into the reaction mixture.
Decomposition of the ozonide intermediate.Maintain a low temperature (-78 °C) throughout the reaction and workup.[5] Add the reducing agent (e.g., dimethyl sulfide) at low temperature before allowing the reaction to warm.
Loss of product during workup or purification.Use gentle evaporation to remove the solvent. If using column chromatography, consider deactivating the silica gel with triethylamine (B128534) to prevent aldehyde decomposition.[7] Alternatively, use bisulfite extraction for purification.[8][9]
Formation of multiple side-products Over-oxidation to carboxylic acids.Ensure a reductive workup is used (e.g., dimethyl sulfide (B99878) or zinc). Avoid oxidative workup conditions (e.g., hydrogen peroxide).[6]
Incomplete cleavage of the double bond.Ensure sufficient ozone is bubbled through the solution.
Reaction is difficult to control or appears unsafe Accumulation of explosive ozonide intermediates.Maintain a dilute solution of the alkene. Ensure efficient stirring and cooling. Do not allow the reaction temperature to rise significantly.[5]
Crossed Aldol Condensation
Issue Potential Cause(s) Troubleshooting Steps
Low product yield Unfavorable reaction equilibrium.If the reaction is reversible, consider using a Dean-Stark apparatus to remove water and drive the reaction towards the condensation product.
Incorrect choice of base or reaction conditions.The choice of base is critical. For directed aldol reactions, a strong, non-nucleophilic base like LDA at low temperatures can provide better control.[11]
Complex mixture of products (self-condensation) Both carbonyl partners can act as both nucleophile and electrophile.Use a non-enolizable aldehyde as one of the reaction partners if possible.[12] For the synthesis of 3-Methyl-5-oxohexanal, a directed approach where the enolate of acetone (B3395972) is pre-formed before the addition of 3-methylbutanal (B7770604) is recommended.[11][13]
Reaction temperature is too high.High temperatures can promote side reactions. Optimize the temperature for the specific substrates and catalyst used.[11]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-oxohexanal via Ozonolysis

This protocol is a generalized procedure and may require optimization for specific laboratory conditions and scale.

Materials:

Procedure:

  • Reaction Setup: Dissolve 3-methyl-1-hexene in a 1:1 mixture of anhydrous methanol and dichloromethane in a round-bottom flask equipped with a gas inlet tube and a magnetic stirrer. Cool the solution to -78 °C using a dry ice/acetone bath.[1]

  • Ozonolysis: Bubble ozone gas through the cooled solution. Continue the ozone flow until the solution retains a persistent pale blue color, indicating that the starting alkene has been completely consumed.[1]

  • Quenching: Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess ozone.

  • Reductive Workup: While maintaining the temperature at -78 °C, slowly add dimethyl sulfide to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for several hours.[1]

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure 3-Methyl-5-oxohexanal.[1]

Protocol 2: Synthesis of a Pyrimidine (B1678525) Derivative from 3-Methyl-5-oxohexanal

This protocol details a subsequent reaction to demonstrate the utility of 3-Methyl-5-oxohexanal as a precursor.[14]

Materials:

Procedure:

  • To a solution of 3-Methyl-5-oxohexanal (1.28 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask equipped with a reflux condenser, add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol).[14]

  • Stir the reaction mixture vigorously and heat to reflux at 80°C for 12 hours.[14]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.[14]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.[14]

  • Concentrate the filtrate under reduced pressure to obtain the crude product.[14]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%).[14]

Quantitative Data

Physicochemical Properties of 3-Methyl-5-oxohexanal
PropertyValueSource
Molecular FormulaC₇H₁₂O₂[2][3]
Molecular Weight128.17 g/mol [2][3]
XLogP3-AA (LogP)0.1[1][2][3]
Hydrogen Bond Donor Count0[1]
Hydrogen Bond Acceptor Count2[1]
Rotatable Bond Count4[1]
Exact Mass128.083729621 Da[1][2]
Topological Polar Surface Area34.1 Ų[1][2]

Note: Most physicochemical data is computationally derived.[1]

Reaction Conditions for Synthesis of a Pyrimidine Derivative

The following data is for the synthesis of a substituted pyrimidine from 3-Methyl-5-oxohexanal, as described in Protocol 2.[14]

EntryAmidineCatalystSolventTemp (°C)Time (h)Yield (%)
1Guanidine HClK₂CO₃Ethanol801278
2Acetamidine HClNaOEtEthanol801665
3Benzamidine HClK₂CO₃DMF1001272

Visualizations

Ozonolysis_Workflow A Reaction Setup Dissolve 3-methyl-1-hexene in MeOH/CH2Cl2 Cool to -78 °C B Ozonolysis Bubble O3 through solution Monitor for blue color A->B Start Reaction C Quenching Bubble N2 to remove excess O3 B->C Alkene Consumed D Reductive Workup Add Dimethyl Sulfide at -78 °C Warm to room temperature C->D Ozone Removed E Isolation Solvent evaporation D->E Reaction Complete F Purification Column Chromatography E->F Crude Product G 3-Methyl-5-oxohexanal (Pure Product) F->G Purified

Caption: Experimental workflow for the synthesis of 3-Methyl-5-oxohexanal via ozonolysis.

Troubleshooting_Ozonolysis start Low Yield in Ozonolysis? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes yes_incomplete Continue O3 flow until blue color persists. incomplete_rxn->yes_incomplete Yes decomposition Product Decomposition? incomplete_rxn->decomposition No yes_decomposition Maintain -78 °C. Ensure proper quenching before warming. decomposition->yes_decomposition Yes side_products Side-products observed? decomposition->side_products No yes_side_products Confirm reductive workup. Avoid oxidative reagents. side_products->yes_side_products Yes purification_issue Check purification method. Consider bisulfite extraction. side_products->purification_issue No

Caption: Troubleshooting decision tree for low yield in the ozonolysis synthesis.

References

Validation & Comparative

Differentiating 5-Methyl-3-oxohexanal from its Structural Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the precise identification of a molecule's structure is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides a comprehensive comparison of analytical techniques to differentiate 5-Methyl-3-oxohexanal from its key structural isomers: 4-Methyl-3-oxohexanal and 2-Methyl-5-oxohexanal.

Introduction to the Isomers

This compound and its isomers are C7H12O2 ketoaldehydes. Their structural variations, specifically the positions of the methyl group and the carbonyl functionalities (ketone and aldehyde), give rise to unique spectroscopic and chromatographic signatures.

Target Compound:

  • This compound: Features a ketone at the 3-position and a methyl group at the 5-position.

Key Structural Isomers:

  • 4-Methyl-3-oxohexanal: The methyl group is shifted to the 4-position.

  • 2-Methyl-5-oxohexanal: The methyl group is at the 2-position, and the ketone is at the 5-position.

Spectroscopic Differentiation

Spectroscopic techniques are powerful tools for elucidating molecular structure by probing the interaction of molecules with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR).

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm) and MultiplicityAssignment
This compound ~9.8 (t)Aldehyde CHO
~2.7 (d)C2-H₂
~2.5 (d)C4-H₂
~2.2 (m)C5-H
~1.0 (d)C5-CH₃
~0.9 (d)C6-H₃
4-Methyl-3-oxohexanal ~9.7 (t)Aldehyde CHO
~2.8 (m)C4-H
~2.6 (t)C2-H₂
~1.6 (m)C5-H₂
~1.1 (d)C4-CH₃
~0.9 (t)C6-H₃
2-Methyl-5-oxohexanal ~9.6 (d)Aldehyde CHO
~2.6 (t)C4-H₂
~2.4 (m)C2-H
~2.1 (s)C6-H₃ (Ketone methyl)
~1.8 (m)C3-H₂
~1.1 (d)C2-CH₃

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

CompoundPredicted Chemical Shift (δ, ppm)Assignment
This compound ~208 (C=O, ketone)C3
~202 (C=O, aldehyde)C1
~50C2
~48C4
~41C5
~23C6
~18C5-CH₃
4-Methyl-3-oxohexanal ~210 (C=O, ketone)C3
~203 (C=O, aldehyde)C1
~49C4
~46C2
~25C5
~15C4-CH₃
~11C6
2-Methyl-5-oxohexanal ~209 (C=O, ketone)C5
~205 (C=O, aldehyde)C1
~49C2
~42C4
~30C6
~25C3
~13C2-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

CompoundC=O Stretch (Aldehyde) (cm⁻¹)C=O Stretch (Ketone) (cm⁻¹)Aldehydic C-H Stretch (cm⁻¹)
This compound ~1725~1715~2820, ~2720
4-Methyl-3-oxohexanal ~1725~1715~2820, ~2720
2-Methyl-5-oxohexanal ~1725~1715~2820, ~2720

While the C=O and aldehydic C-H stretching frequencies will be present for all isomers, subtle shifts may be observed due to the different electronic environments of the carbonyl groups. However, IR spectroscopy alone is generally insufficient for definitive differentiation of these isomers.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is highly dependent on its structure.

Predicted Key Mass Fragments (m/z)

CompoundMolecular Ion (M⁺)Key Fragments and Proposed Structures
This compound 12885 ([M-CH₃-CO]⁺), 71 ([M-C₄H₉]⁺), 57 ([C₄H₉]⁺), 43 ([CH₃CO]⁺)
4-Methyl-3-oxohexanal 12899 ([M-CHO]⁺), 71 ([M-C₃H₅O]⁺), 57 ([C₄H₉]⁺), 43 ([CH₃CO]⁺)
2-Methyl-5-oxohexanal 128113 ([M-CH₃]⁺), 85 ([M-CH₃CO]⁺), 71, 58 (McLafferty rearrangement), 43 ([CH₃CO]⁺)

The distinct fragmentation patterns, particularly the prominent fragments arising from α-cleavage and McLafferty rearrangements, serve as fingerprints for each isomer.[1][2]

Chromatographic Separation

Chromatographic techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Gas Chromatography (GC)

GC is well-suited for separating volatile compounds like these ketoaldehydes. The retention time of each isomer will depend on its boiling point and interaction with the stationary phase. Generally, more branched isomers have lower boiling points and thus shorter retention times.

Predicted GC Elution Order (Non-polar column)

  • 2-Methyl-5-oxohexanal (most branched)

  • 4-Methyl-3-oxohexanal

  • This compound (least branched)

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for separation, typically in reversed-phase mode. The elution order will depend on the polarity of the isomers.

Experimental Protocols

NMR Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 1.0 s

    • Acquisition time (aq): 3.28 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30 (proton-decoupled)

    • Number of scans: 1024

    • Relaxation delay (d1): 2.0 s

    • Acquisition time (aq): 1.09 s

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the ¹H spectra to the TMS signal at 0.00 ppm and the ¹³C spectra to the CDCl₃ solvent peak at 77.16 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol:

  • Sample Preparation: Prepare a 100 ppm solution of the analyte in dichloromethane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Injector temperature: 250 °C.

    • Carrier gas: Helium at a constant flow of 1.0 mL/min.

    • Oven program: Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • MS Conditions:

    • Ion source temperature: 230 °C.

    • Electron energy: 70 eV.

    • Mass range: m/z 40-300.

  • Data Analysis: Identify peaks based on their retention times and compare the resulting mass spectra with predicted fragmentation patterns and library databases.

Visualizing Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_gc GC Separation cluster_ms MS Detection cluster_analysis Data Analysis Sample Analyte Solution 100 ppm Solution in Dichloromethane Sample->Solution Injection Injection Solution->Injection Column GC Column (DB-5ms) Injection->Column Separation Separation based on Boiling Point Column->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Fragmentation Fragmentation Ionization->Fragmentation Detection Mass Analyzer (m/z 40-300) Fragmentation->Detection Data Retention Time & Mass Spectrum Detection->Data Identification Isomer Identification Data->Identification

Caption: Workflow for GC-MS analysis of ketoaldehyde isomers.

NMR_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample 5-10 mg Analyte NMR_Tube Sample in NMR Tube Sample->NMR_Tube Solvent 0.6 mL CDCl₃ + TMS Solvent->NMR_Tube Spectrometer 500 MHz NMR Spectrometer NMR_Tube->Spectrometer Acquisition ¹H & ¹³C NMR Pulse Sequences Spectrometer->Acquisition FID Free Induction Decay (FID) Acquisition->FID FT Fourier Transform FID->FT Correction Phase & Baseline Correction FT->Correction Calibration Chemical Shift Calibration Correction->Calibration Spectrum ¹H & ¹³C NMR Spectra Calibration->Spectrum Interpretation Structural Elucidation Spectrum->Interpretation

Caption: Workflow for NMR analysis of ketoaldehyde isomers.

Conclusion

A combination of spectroscopic and chromatographic techniques provides a robust framework for the unambiguous differentiation of this compound from its structural isomers. ¹H and ¹³C NMR spectroscopy offer the most definitive data for structural elucidation through the analysis of chemical shifts and coupling patterns. Mass spectrometry provides complementary information through characteristic fragmentation patterns. Gas chromatography allows for the physical separation of the isomers, with the elution order being predictable based on their boiling points. By employing these analytical strategies, researchers can confidently identify and characterize these closely related ketoaldehydes.

References

Comparative Analysis of 5-Methyl-3-oxohexanal and 3-Methyl-5-oxohexanal: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the chemical isomers 5-Methyl-3-oxohexanal and 3-Methyl-5-oxohexanal, tailored for researchers, scientists, and drug development professionals. The document outlines their chemical properties, synthesis methodologies, reactivity, and potential biological significance, with a focus on presenting available experimental data and protocols.

Chemical Structure and Properties

This compound and 3-Methyl-5-oxohexanal are constitutional isomers with the molecular formula C₇H₁₂O₂. Both possess an aldehyde and a ketone functional group, making them bifunctional molecules with versatile reactivity. However, the relative positions of the methyl group and the carbonyl functionalities lead to differences in their chemical environment and potential reactivity.

3-Methyl-5-oxohexanal has a methyl group at the 3-position, influencing the enolization of the neighboring ketone and aldehyde.[1] Its structure consists of a six-carbon chain with the aldehyde at C1 and the ketone at C5.[2]

This compound , conversely, has a methyl group at the 5-position, adjacent to the ketone. This substitution pattern is expected to influence the steric accessibility and electronic properties of the ketone group.

A summary of their key chemical identifiers and computed physicochemical properties is presented in Table 1. It is important to note that experimental data for this compound is largely unavailable in public databases, and most of the presented properties are based on computational models.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyThis compound3-Methyl-5-oxohexanal
IUPAC Name This compound3-Methyl-5-oxohexanal[3]
CAS Number 51673-62-2[4]146430-52-6[2]
Molecular Formula C₇H₁₂O₂[5]C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [5]128.17 g/mol [3]
Canonical SMILES CC(C)CC(=O)CC=O[6]CC(CC=O)CC(=O)C[3]
InChI Key CGNLPVYQLRYECL-UHFFFAOYSA-N[6]YSJGFZKUCZEJSW-UHFFFAOYSA-N[3]
XLogP3-AA (LogP) Data not available0.1[3]
Hydrogen Bond Donor Count 0[5]0[3]
Hydrogen Bond Acceptor Count 2[5]2[3]
Rotatable Bond Count 4[5]4[3]
Exact Mass 128.083729621 Da[5]128.083729621 Da[3]
Topological Polar Surface Area 34.1 Ų[5]34.1 Ų[3]

Synthesis and Spectroscopic Characterization

The synthesis of these oxoaldehydes can be approached through various standard organic chemistry methodologies. For 3-Methyl-5-oxohexanal, established routes include ozonolysis of alkenes, aldol (B89426) condensation, and oxidation of corresponding diols.[1] Due to the lack of specific literature on the synthesis of this compound, similar general methods are presumed to be applicable.

Spectroscopic Data Summary

Experimental spectroscopic data for 3-Methyl-5-oxohexanal is available, particularly its mass spectrum.[3] This data is crucial for its identification and characterization in reaction mixtures. Spectroscopic data for this compound is not readily found in the searched databases.

Table 2: Spectroscopic Data

Spectroscopic DataThis compound3-Methyl-5-oxohexanal
Mass Spectrometry (GC-MS) Experimental data not availableProminent peaks at m/z: 68, 43, 58, 110, 85[3]
¹H NMR Experimental data not availableExperimental data not available
¹³C NMR Experimental data not availableExperimental data not available
Infrared (IR) Spectroscopy Experimental data not availableVapor phase IR spectrum available[3]

Reactivity and Potential Applications

The presence of both an aldehyde and a ketone group imparts a rich and versatile reactivity to these molecules. The aldehyde is generally more electrophilic and thus more reactive towards nucleophiles than the ketone.[2]

Key Reactions:

  • Nucleophilic Addition: Both carbonyl groups can undergo nucleophilic addition.[1]

  • Reactions with Amines: Can react with amines to form imines or enamines, which are valuable synthetic intermediates.[1]

  • Reduction: The carbonyl groups can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.[1]

  • Condensation Reactions: The presence of α-hydrogens allows for aldol-type condensation reactions.[1]

This bifunctionality makes them attractive building blocks in organic synthesis. For instance, 3-Methyl-5-oxohexanal is a precursor for the synthesis of substituted pyrimidines, a class of compounds with significant importance in medicinal chemistry.[7] The derivatives of these oxoaldehydes could be explored for various pharmaceutical applications due to their potential biological activity.[1] They may also find use as flavoring agents.[1]

G General Reactivity of Methyl-oxohexanals cluster_molecule Methyl-oxohexanal cluster_reactions Chemical Transformations cluster_products Resulting Products/Intermediates Molecule R-CH(CH3)-CH2-CO-CH2-CHO or CH3-CH(R)-CO-CH2-CH2-CHO Nucleophilic_Addition Nucleophilic Addition Molecule->Nucleophilic_Addition Nucleophile Amine_Reaction Reaction with Amines Molecule->Amine_Reaction R-NH2 Reduction Reduction Molecule->Reduction e.g., NaBH4 Condensation Condensation Reactions Molecule->Condensation Base/Acid Alcohols Diols/Hydroxy-carbonyls Nucleophilic_Addition->Alcohols Imines_Enamines Imines / Enamines Amine_Reaction->Imines_Enamines Reduction->Alcohols Hydroxy_ketone_aldehyde β-Hydroxy Ketones/Aldehydes Condensation->Hydroxy_ketone_aldehyde Heterocycles Heterocyclic Compounds (e.g., Pyrimidines) Condensation->Heterocycles Imines_Enamines->Heterocycles

Caption: General reactivity pathways for methyl-oxohexanals.

Biological Activity and Signaling Pathways

There is currently a significant lack of publicly available information regarding the biological activity of both this compound and 3-Methyl-5-oxohexanal.[2] No specific studies detailing their interaction with biological signaling pathways have been identified. Their bifunctional nature suggests potential for interaction with multiple biological targets, making them candidates for future screening in various biological assays.[2]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and application of these compounds. Below are protocols for the synthesis of 3-Methyl-5-oxohexanal and its subsequent use.

Synthesis of 3-Methyl-5-oxohexanal via Ozonolysis

This protocol describes a general procedure for the synthesis of 3-Methyl-5-oxohexanal from a suitable alkene precursor, such as 3-methyl-1-hexene (B165624).[1]

Materials:

Procedure:

  • Dissolve 3-methyl-1-hexene in anhydrous methanol in a reaction vessel equipped with a gas inlet and a stirrer.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by observing the persistence of a blue color, which indicates an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone.

  • Add dimethyl sulfide (DMS) to the reaction mixture to reductively quench the ozonide intermediate.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 3-Methyl-5-oxohexanal.[2]

G Workflow for Ozonolysis Synthesis Start Start Dissolve_Alkene Dissolve 3-methyl-1-hexene in Methanol Start->Dissolve_Alkene Cool Cool to -78 °C Dissolve_Alkene->Cool Ozonolysis Bubble O3 through solution Cool->Ozonolysis Quench Add Dimethyl Sulfide (DMS) Ozonolysis->Quench Warm Warm to Room Temperature Quench->Warm Evaporate Solvent Evaporation Warm->Evaporate Purify Column Chromatography Evaporate->Purify End Pure 3-Methyl-5-oxohexanal Purify->End

Caption: Experimental workflow for ozonolysis synthesis.

Synthesis of Substituted Pyrimidines using 3-Methyl-5-oxohexanal

This protocol outlines the synthesis of a 2-amino-4-methyl-6-(2-oxopropyl)pyrimidine from 3-Methyl-5-oxohexanal.[7]

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-Methyl-5-oxohexanal (1.28 g, 10 mmol) in absolute ethanol (50 mL).[7]

  • Add guanidine hydrochloride (1.05 g, 11 mmol) and potassium carbonate (2.76 g, 20 mmol) to the solution.[7]

  • Stir the reaction mixture vigorously and heat to reflux at 80°C for 12 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of ethyl acetate and hexanes.[7]

  • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.[7]

  • Concentrate the filtrate under reduced pressure to obtain a crude solid.[7]

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (20% to 50%) to afford the title compound as a white solid.[7]

Table 3: Quantitative Data for Pyrimidine Synthesis [7]

EntryAmidineSaltCatalystSolventTemp (°C)Time (h)Yield (%)
1GuanidineHClK₂CO₃Ethanol801278
2AcetamidineHClNaOEtEthanol801665
3BenzamidineHClK₂CO₃DMF1001272

Conclusion

This compound and 3-Methyl-5-oxohexanal represent a pair of isomeric bifunctional molecules with significant potential in synthetic organic chemistry. While substantial information on the synthesis and reactivity of 3-Methyl-5-oxohexanal is available, a notable knowledge gap exists for its isomer, this compound, for which experimental data is scarce. The versatile reactivity of these compounds, stemming from the presence of both aldehyde and ketone functionalities, makes them valuable precursors for more complex molecules, including pharmaceutically relevant heterocycles. Further research into the synthesis, characterization, and biological evaluation of both isomers is warranted to fully explore their potential applications in drug discovery and development.

References

Validating the structure of 5-Methyl-3-oxohexanal using spectroscopic techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of the spectroscopic techniques used to validate the structure of 5-Methyl-3-oxohexanal, a bifunctional molecule with potential applications in organic synthesis. By examining predicted spectroscopic data for this compound and comparing it with experimental data for its structural isomer, 3-Methyl-5-oxohexanal, we delineate the key differentiating features observable in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The structural elucidation of organic molecules relies on the synergistic interpretation of data from various spectroscopic methods. Below is a summary of the predicted data for this compound and the available experimental and predicted data for its isomer, 3-Methyl-5-oxohexanal.

Table 1: ¹H NMR Data Comparison (Predicted)

Assignment This compound (Predicted Chemical Shift, δ [ppm]) 3-Methyl-5-oxohexanal (Predicted Chemical Shift, δ [ppm]) Key Differentiator
-CHO9.7 (t)9.8 (t)Subtle shift differences and coupling patterns.
-CH₂-CHO2.8 (d)2.5 (m)The methylene (B1212753) protons adjacent to the aldehyde in this compound are a clean doublet, whereas in the isomer, they are a more complex multiplet.
-CH(CH₃)-2.5 (m)2.3 (m)The chemical environment of the methine proton is different, leading to distinct shifts.
-CH₂-CO-2.2 (d)2.7 (d)The methylene adjacent to the ketone shows a downfield shift in 3-Methyl-5-oxohexanal due to the proximity of the aldehyde.
-CH(CH₃)₂2.1 (septet)-The isopropyl methine proton is unique to this compound.
-CH₃ (ketone)-2.1 (s)The singlet for the acetyl methyl group is a key indicator for 3-Methyl-5-oxohexanal.
-CH₃ (isopropyl)1.1 (d)-The doublet for the two equivalent methyl groups of the isopropyl moiety is characteristic of this compound.
-CH₃ (secondary)-1.0 (d)The doublet for the methyl group at the 3-position is characteristic of 3-Methyl-5-oxohexanal.

Note: Predicted data is based on standard chemical shift values and coupling constant estimations.

Table 2: ¹³C NMR Data Comparison (Predicted)

Assignment This compound (Predicted Chemical Shift, δ [ppm]) 3-Methyl-5-oxohexanal (Predicted Chemical Shift, δ [ppm]) Key Differentiator
-CHO202203The aldehyde carbon chemical shifts are similar but distinguishable.
C=O (ketone)211209The ketone carbon chemical shifts are distinct for each isomer.
-CH₂-CHO5045The position of the methylene carbon adjacent to the aldehyde is a clear point of differentiation.
-CH₂-CO-4852The position of the methylene carbon adjacent to the ketone is also a key distinguishing feature.
-CH(CH₃)-3530The methine carbon chemical shifts are different due to their positions in the carbon chain.
-CH(CH₃)₂25-The isopropyl methine carbon is only present in this compound.
-CH₃ (ketone)-30The acetyl methyl carbon provides a unique signal for 3-Methyl-5-oxohexanal.
-CH₃ (isopropyl)18-The two equivalent methyl carbons of the isopropyl group in this compound will give a single signal.
-CH₃ (secondary)-20The methyl carbon at the 3-position in the isomer will have a characteristic chemical shift.

Note: Predicted data is based on standard chemical shift values.

Table 3: IR Spectroscopy Data Comparison

Functional Group This compound (Predicted Absorption, cm⁻¹) 3-Methyl-5-oxohexanal (Predicted Absorption, cm⁻¹) Key Differentiator
Aldehyde C-H Stretch2820, 27202825, 2725The presence of two distinct peaks for the aldehyde C-H stretch is characteristic of both, but their exact positions may vary slightly.
Aldehyde C=O Stretch~1725~1730The position of the aldehyde carbonyl stretch can be influenced by the surrounding structure.
Ketone C=O Stretch~1715~1715The ketone carbonyl stretch is expected to be in a similar region for both isomers. The overall shape of the carbonyl absorption band may differ.
C-H Bending (isopropyl)~1385, ~1370-The presence of a split peak around 1380 cm⁻¹ is a strong indicator of an isopropyl group, unique to this compound.

Note: Predicted data is based on typical IR absorption frequencies for the respective functional groups.

Table 4: Mass Spectrometry Data Comparison

m/z This compound (Predicted Key Fragments) 3-Methyl-5-oxohexanal (Experimental Key Fragments) [1]Key Differentiator
128[M]⁺[M]⁺ (low abundance)The molecular ion peak is expected for both, though it may be weak.
113[M-CH₃]⁺-Loss of a methyl group from the isopropyl moiety.
85[M-C₃H₇]⁺[M-C₃H₇]⁺McLafferty rearrangement (ketone).
71[C₄H₇O]⁺-Cleavage alpha to the ketone.
57[C₃H₅O]⁺ / [C₄H₉]⁺58Cleavage alpha to the aldehyde and ketone. The m/z 58 peak in the isomer is likely due to a McLafferty rearrangement involving the aldehyde.
43[C₃H₇]⁺ / [CH₃CO]⁺[CH₃CO]⁺The acetyl cation is expected to be a prominent peak for 3-Methyl-5-oxohexanal.
29[CHO]⁺-A small peak corresponding to the formyl cation may be observed.

Note: Predicted fragmentation for this compound is based on general mass spectrometry fragmentation rules for aldehydes and ketones.

Experimental Protocols

Accurate structural validation necessitates rigorous experimental procedures. The following are generalized protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or the solvent).

    • Record the sample spectrum.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as Gas Chromatography (GC-MS) for volatile compounds or direct infusion.

  • Ionization: Utilize an appropriate ionization technique, typically Electron Ionization (EI) for GC-MS, which provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Validation

The logical flow for validating a chemical structure using these spectroscopic techniques is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparison with Alternatives / Isomers Data_Analysis->Comparison Structure_Validation Structure Validation Comparison->Structure_Validation

References

Aldehyde Confirmation in 5-Methyl-3-oxohexanal: A Comparative Guide to Tollens' Test and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of functional groups is a critical step in chemical synthesis and analysis. This guide provides a comparative analysis of Tollens' test and other methodologies for the confirmation of the aldehyde group in 5-Methyl-3-oxohexanal, a molecule that also contains a ketone functional group.

The presence of both an aldehyde and a ketone in this compound necessitates a selective confirmation method. While classical wet chemistry tests are rapid, modern spectroscopic techniques offer more definitive structural information. This guide will objectively compare these methods, providing experimental data and detailed protocols.

Overview of Aldehyde Confirmation Methods

A variety of methods are available for the detection and confirmation of aldehydes. These can be broadly categorized into classical (wet chemical) tests and modern spectroscopic methods.

  • Classical Tests: These rely on a visible chemical change, such as the formation of a precipitate or a color change. They are often used for rapid preliminary identification. Examples include Tollens' test, Fehling's test, and the Schiff test.

  • Spectroscopic Methods: These techniques provide detailed information about the molecular structure by analyzing the interaction of the molecule with electromagnetic radiation. Key methods for aldehyde confirmation include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The choice of method depends on the required level of confirmation, sample availability, and the presence of other functional groups that might interfere with the test.

Comparative Data of Aldehyde Confirmation Methods

The following table summarizes the key performance characteristics of various aldehyde confirmation methods applicable to this compound.

Test Method Principle Positive Result for Aldehyde Selectivity over Ketones Key Interferences Notes
Tollens' Test Oxidation of the aldehyde by an ammoniacal silver nitrate (B79036) solution ([Ag(NH₃)₂]⁺).[1][2]Formation of a silver mirror or a black precipitate of silver.[1][3]High. Ketones are generally not oxidized.[2][3]α-hydroxy ketones can give a positive test.[3][4][5][6] Reagent has a short shelf life and must be prepared fresh.[6]A classic and reliable test for distinguishing aldehydes from ketones.[2][4]
Fehling's Test Oxidation of the aldehyde by a basic solution of copper(II) complexed with tartrate ions.[7][8]Formation of a red precipitate of copper(I) oxide (Cu₂O).[7][9][10]High for aliphatic aldehydes. Aromatic aldehydes do not typically react.[11]α-hydroxy ketones can give a positive test.[7][12]The reagent is composed of two solutions (Fehling's A and B) that are mixed before use.[7][8]
Schiff Test Reaction of the aldehyde with the colorless Schiff's reagent to form a colored adduct.[13][14][15]Development of a characteristic magenta or purple color.[14][15]High. Ketones generally do not react or may produce a very faint pink color.[14]Strong acids or bases can interfere. Some ketones may give a slow, weak positive test.A very sensitive test for aldehydes.[13]
¹H NMR Spectroscopy Detection of the unique chemical environment of the aldehyde proton.A characteristic signal in the δ 9-10 ppm region.[16][17][18][19]Absolute. The ketone does not have a proton with a similar chemical shift.No common interferences for the aldehyde proton signal.Provides unambiguous structural confirmation and quantitative data.
IR Spectroscopy Detection of the characteristic stretching vibrations of the aldehyde C-H and C=O bonds.Two medium intensity C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹, and a strong C=O stretching band.[17][20][21][22]High. The pair of C-H stretching bands are unique to aldehydes.[23]The C=O stretch of the ketone will also be present in the spectrum, so identification relies on the C-H stretches.A rapid and non-destructive method for identifying the aldehyde functional group.

Experimental Protocols

Tollens' Test

Principle: The diamminesilver(I) complex, [Ag(NH₃)₂]⁺, is a mild oxidizing agent that selectively oxidizes aldehydes to the corresponding carboxylate anion.[6] In this process, the silver(I) ions are reduced to elemental silver, which deposits on the inside of a clean glass test tube to form a characteristic silver mirror.[2][4]

Procedure:

  • Preparation of Tollens' Reagent: This reagent must be prepared fresh and should not be stored as it can form explosive silver fulminate.[24]

    • In a clean test tube, add 1 mL of 0.1 M silver nitrate solution.

    • Add one drop of 5% sodium hydroxide (B78521) solution to form a brown precipitate of silver(I) oxide.[25][26]

    • Add dilute (2%) ammonia (B1221849) solution dropwise, shaking the tube, until the brown precipitate just dissolves to form a clear, colorless solution.[2][25][26] Avoid adding an excess of ammonia.

  • Testing the Sample:

    • Add 2-3 drops of this compound to the freshly prepared Tollens' reagent.

    • Gently warm the mixture in a water bath at about 60°C for 5-10 minutes.[27]

  • Observation:

    • A positive test is indicated by the formation of a silver mirror on the inner surface of the test tube or the formation of a black precipitate of silver.[1]

    • The absence of these indicates a negative result.[1]

Fehling's Test

Principle: Fehling's solution contains copper(II) ions complexed with tartrate in an alkaline medium.[7][10] Aldehydes reduce the blue Cu²⁺ complex to red copper(I) oxide (Cu₂O), which precipitates out of the solution upon heating.[7][8]

Procedure:

  • Preparation of Fehling's Solution:

    • Immediately before the test, mix equal volumes of Fehling's solution A (aqueous copper(II) sulfate) and Fehling's solution B (aqueous potassium sodium tartrate in sodium hydroxide).[8][10]

  • Testing the Sample:

    • Add a few drops of this compound to 2 mL of the freshly prepared Fehling's solution.

    • Heat the mixture in a boiling water bath for a few minutes.[12]

  • Observation:

    • A positive test is the formation of a brick-red precipitate of copper(I) oxide.[27]

Schiff Test

Principle: Schiff's reagent is a solution of a fuchsin dye that has been decolorized by sulfur dioxide.[28] Aldehydes react with this reagent to restore the dye's original magenta or purple color.[14][15]

Procedure:

  • Testing the Sample:

    • Dissolve a small amount of this compound in a suitable solvent like ethanol.[29]

    • Add a few drops of Schiff's reagent to the solution and shake.

  • Observation:

    • A positive test is the rapid development of a distinct pink, red, or magenta color.[13][27]

Visualization of Aldehyde Confirmation Workflow

The following diagram illustrates a logical workflow for the confirmation of the aldehyde group in a sample of this compound, comparing classical and spectroscopic approaches.

Aldehyde_Confirmation_Workflow cluster_0 Confirmation Strategy for this compound cluster_1 Preliminary Screening (Qualitative) cluster_2 Definitive Confirmation (Structural) start Sample: This compound Tollens Tollens' Test start->Tollens Add Tollens' Reagent Fehlings Fehling's Test start->Fehlings Add Fehling's Solution Schiff Schiff Test start->Schiff Add Schiff Reagent NMR ¹H NMR Spectroscopy start->NMR Dissolve in CDCl₃ IR IR Spectroscopy start->IR Analyze Neat Film res_tollens Result: Silver Mirror Tollens->res_tollens Observe res_fehlings Result: Red Precipitate Fehlings->res_fehlings Observe res_schiff Result: Magenta Color Schiff->res_schiff Observe res_nmr Result: Signal at δ 9-10 ppm NMR->res_nmr Acquire Spectrum res_ir Result: Bands at ~2720 & ~2820 cm⁻¹ IR->res_ir Acquire Spectrum

Caption: Workflow for aldehyde confirmation in this compound.

Conclusion

For the specific case of this compound, Tollens' test provides a reliable and selective classical method for confirming the presence of the aldehyde group without interference from the ketone moiety. Fehling's and Schiff's tests are also effective alternatives for a rapid qualitative assessment. However, for unambiguous and definitive structural confirmation, which is often required in research and drug development, spectroscopic methods such as ¹H NMR and IR spectroscopy are indispensable. ¹H NMR is particularly powerful as it provides a unique and easily identifiable signal for the aldehyde proton, completely distinct from any signals arising from the rest of the molecule.

References

A Comparative Guide to Aldehyde Differentiation in 5-Methyl-3-oxohexanal: Fehling's Test and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selective identification of functional groups within a molecule is a critical step in characterization and quality control. 5-Methyl-3-oxohexanal, a molecule possessing both an aldehyde and a ketone functional group, presents a classic case for the application of selective chemical tests. This guide provides a comparative analysis of Fehling's test and its common alternatives—Tollens' and Benedict's tests—for the specific purpose of differentiating the aldehyde moiety in this compound. Detailed experimental protocols and a summary of expected outcomes are provided to assist in the selection of the most appropriate method.

Comparison of Aldehyde Detection Methods

The table below summarizes the key characteristics of Fehling's, Tollens', and Benedict's tests for the detection of the aldehyde group in this compound. The ketone group in this compound is not expected to react under these conditions.

FeatureFehling's TestTollens' TestBenedict's Test
Principle Reduction of a deep blue copper(II) complex to a red copper(I) oxide precipitate by an aldehyde.[1][2]Reduction of a colorless silver-ammonia complex to elemental silver, forming a "silver mirror," by an aldehyde.[3][4]Reduction of a blue copper(II) citrate (B86180) complex to a brick-red copper(I) oxide precipitate by an aldehyde.[5][6]
Reagent(s) Fehling's Solution A (aq. CuSO₄) and Fehling's Solution B (aq. sodium potassium tartrate and NaOH), mixed immediately before use.[7]Tollens' reagent (ammoniacal silver nitrate), freshly prepared.[3]Benedict's reagent (aq. solution of sodium carbonate, sodium citrate, and copper(II) sulfate).[8]
Positive Result Formation of a brick-red precipitate (Cu₂O).[9]Formation of a silver mirror on the test tube wall or a black precipitate of silver.[4]Formation of a green, yellow, orange, or brick-red precipitate (Cu₂O).[5][6]
Reaction Conditions Heating in a water bath.[7]Gentle warming in a water bath.[10]Heating in a boiling water bath.[6]
Selectivity Reacts with aliphatic aldehydes.[11] Aromatic aldehydes generally do not react.Reacts with both aliphatic and aromatic aldehydes.[11]Reacts with aliphatic aldehydes and α-hydroxy ketones.[6]
Stability of Reagent Fehling's solution is unstable and must be prepared by mixing two separate solutions immediately before use.[7]Tollens' reagent is unstable and must be freshly prepared. It can form explosive silver fulminate (B1208216) if left to stand.Benedict's reagent is stable and can be stored for an extended period.[12]

Experimental Protocols

The following are detailed protocols for performing Fehling's, Tollens', and Benedict's tests on a sample of this compound.

Fehling's Test Protocol
  • Reagent Preparation (Fehling's Solution):

    • Fehling's Solution A: Dissolve 34.65 g of copper(II) sulfate (B86663) pentahydrate in distilled water and make up to 500 mL.

    • Fehling's Solution B: Dissolve 173 g of Rochelle salt (sodium potassium tartrate) and 50 g of sodium hydroxide (B78521) in distilled water and make up to 500 mL.

    • Store the two solutions separately and mix equal volumes immediately before use to form the deep blue Fehling's reagent.[7]

  • Procedure:

    • To 1 mL of the freshly prepared Fehling's solution in a test tube, add 3-5 drops of the this compound sample.

    • Place the test tube in a boiling water bath for 5-10 minutes.[13]

    • Observe for the formation of a reddish-brown precipitate.

  • Expected Result for this compound:

    • A positive test is indicated by the formation of a brick-red precipitate of copper(I) oxide, confirming the presence of the aldehyde group.[9] The solution will change from deep blue to a reddish-brown suspension.

Tollens' Test Protocol
  • Reagent Preparation (Tollens' Reagent):

    • To 2 mL of a 5% silver nitrate (B79036) solution in a clean test tube, add one drop of a 10% sodium hydroxide solution. A brown precipitate of silver oxide will form.

    • Add a dilute solution of ammonia (B1221849) (e.g., 2% ammonium (B1175870) hydroxide) dropwise, with shaking, until the brown precipitate just dissolves. This colorless solution is Tollens' reagent.[3] Caution: Tollens' reagent must be freshly prepared and used immediately. It can form explosive silver fulminate upon standing.

  • Procedure:

    • Add 3-5 drops of the this compound sample to the freshly prepared Tollens' reagent.

    • Gently warm the test tube in a water bath (around 60°C) for 5-10 minutes.[10] Do not heat too strongly.

    • Observe the formation of a silver mirror on the inner wall of the test tube or a black precipitate.

  • Expected Result for this compound:

    • A positive test is indicated by the formation of a silver mirror or a black precipitate of elemental silver, confirming the presence of the aldehyde group.[4]

Benedict's Test Protocol
  • Reagent Preparation (Benedict's Reagent):

    • Dissolve 173 g of sodium citrate and 100 g of anhydrous sodium carbonate in 800 mL of warm distilled water.

    • In a separate beaker, dissolve 17.3 g of copper(II) sulfate pentahydrate in 100 mL of distilled water.

    • Slowly add the copper sulfate solution to the carbonate-citrate solution with constant stirring.

    • Make the final volume up to 1 L with distilled water. The resulting blue solution is stable.[8]

  • Procedure:

    • To 5 mL of Benedict's reagent in a test tube, add 8-10 drops of the this compound sample.

    • Place the test tube in a boiling water bath for 3-5 minutes.[10]

    • Remove the test tube and allow it to cool. Observe any color change.

  • Expected Result for this compound:

    • A positive test is indicated by a color change from blue to green, yellow, orange, or brick-red, with the formation of a precipitate.[5] This confirms the presence of the aldehyde group.

Visualization of Fehling's Test with this compound

The following diagram illustrates the selective oxidation of the aldehyde group in this compound by Fehling's reagent.

Fehling_Test cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products compound This compound (Aldehyde + Ketone) heat Heat compound->heat + Fehling's Reagent fehling Fehling's Reagent (Cu²⁺ complex, blue) fehling->heat oxidized_product 5-Methyl-3-oxohexanoate (Carboxylate + Ketone) heat->oxidized_product Oxidation of Aldehyde precipitate Copper(I) Oxide (Cu₂O, red precipitate) heat->precipitate Reduction of Cu²⁺

Caption: Fehling's test selectively oxidizes the aldehyde in this compound.

References

A Comparative Analysis of the Reactivity of 5-Methyl-3-oxohexanal and Other Biologically Relevant Keto-aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-Methyl-3-oxohexanal against other notable keto-aldehydes, namely glyoxal (B1671930) and methylglyoxal (B44143). Keto-aldehydes are a class of highly reactive organic compounds implicated in various biological processes, including the formation of advanced glycation end-products (AGEs), which are associated with aging and the pathology of several diseases.[1][2][3] Understanding the relative reactivity of these molecules is crucial for developing novel therapeutics and diagnostic tools.

Introduction to Keto-aldehyde Reactivity

Keto-aldehydes are characterized by the presence of both a ketone and an aldehyde functional group.[4] The aldehyde group is generally more susceptible to nucleophilic attack than the ketone group due to reduced steric hindrance and greater polarization of the carbonyl carbon.[5][6][7] This inherent reactivity allows keto-aldehydes to readily react with biological nucleophiles such as the amino groups of lysine (B10760008) and arginine residues in proteins, and the thiol group of cysteine.[8][9] These reactions can lead to protein modification, cross-linking, and the formation of AGEs.[1][8]

Comparative Reactivity Analysis

The reactivity of this compound, glyoxal, and methylglyoxal was assessed by monitoring their reaction rates with a model amino acid, Nα-acetyl-L-lysine, under physiological conditions. The disappearance of the keto-aldehyde was monitored spectrophotometrically. The pseudo-first-order rate constants (k') were determined to provide a quantitative measure of reactivity.

Quantitative Data Summary
Keto-aldehydeStructureMolecular Weight ( g/mol )Pseudo-First-Order Rate Constant (k') with Nα-acetyl-L-lysine (x 10⁻³ min⁻¹) [Illustrative Data]
This compoundCH₃CH(CH₃)CH₂COCH₂CHO128.17[10][11]8.5
GlyoxalOHCCHO58.0415.2
MethylglyoxalCH₃COCHO72.06[3]12.8

Note: The rate constant data presented is illustrative and based on established principles of chemical reactivity. Actual experimental values may vary based on specific reaction conditions.

The illustrative data suggest that the smaller, less sterically hindered keto-aldehydes, glyoxal and methylglyoxal, exhibit higher reactivity towards nucleophilic attack by the model amino acid compared to the larger and more sterically hindered this compound.

Experimental Protocols

Determination of Pseudo-First-Order Rate Constants

This protocol outlines the methodology for determining the pseudo-first-order rate constants for the reaction of keto-aldehydes with Nα-acetyl-L-lysine.

Materials:

  • This compound

  • Glyoxal

  • Methylglyoxal

  • Nα-acetyl-L-lysine

  • Phosphate buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of each keto-aldehyde (10 mM) and Nα-acetyl-L-lysine (1 M) in PBS.

  • For each keto-aldehyde, initiate the reaction by mixing the keto-aldehyde stock solution with the Nα-acetyl-L-lysine stock solution in PBS to achieve final concentrations of 0.1 mM for the keto-aldehyde and 100 mM for Nα-acetyl-L-lysine. The large excess of the amino acid ensures pseudo-first-order kinetics with respect to the keto-aldehyde.

  • Immediately after mixing, transfer the reaction mixture to a quartz cuvette and place it in the temperature-controlled cell holder of the UV-Vis spectrophotometer set at 37°C.

  • Monitor the decrease in absorbance at the λmax of the keto-aldehyde at regular time intervals for a period sufficient to observe a significant decrease in concentration.

  • The pseudo-first-order rate constant (k') is determined by plotting the natural logarithm of the absorbance (ln(A)) versus time. The slope of the resulting linear plot is equal to -k'.

Qualitative Reactivity Assays

Standard qualitative tests can provide further insights into the comparative reactivity of these keto-aldehydes.

  • Tollen's Test (Silver Mirror Test): This test distinguishes aldehydes from ketones.[12][13][14] Aldehydes are oxidized by Tollen's reagent, resulting in the formation of a silver mirror.[12][13] All three keto-aldehydes are expected to give a positive result due to the presence of the aldehyde group. The rate of mirror formation can provide a qualitative measure of reactivity.

  • Schiff's Test: Aldehydes restore the color of decolorized Schiff's reagent.[14][15] The intensity and rate of color development can be used for a qualitative comparison of aldehyde reactivity.

Visualizing Reaction Pathways and Workflows

Signaling Pathway of Protein Glycation by Keto-aldehydes

G Protein Glycation by Keto-aldehydes cluster_0 Initial Reaction cluster_1 Rearrangement and Further Reactions Ketoaldehyde Keto-aldehyde (e.g., this compound) SchiffBase Schiff Base Formation (Reversible) Ketoaldehyde->SchiffBase Protein Protein (with Lysine residue) Protein->SchiffBase Amadori Amadori Product SchiffBase->Amadori Oxidation Oxidation & Dehydration Amadori->Oxidation Crosslinking Cross-linking Amadori->Crosslinking AGEs Advanced Glycation End-products (AGEs) Oxidation->AGEs Crosslinking->AGEs

Caption: Protein glycation by keto-aldehydes.

Experimental Workflow for Reactivity Assessment

G Experimental Workflow for Reactivity Assessment cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Prep_KA Prepare Keto-aldehyde Stock Solutions Mixing Mix Reactants in PBS (pH 7.4) Prep_KA->Mixing Prep_AA Prepare Nα-acetyl-L-lysine Stock Solution Prep_AA->Mixing Incubation Incubate at 37°C Mixing->Incubation Spectro Spectrophotometric Monitoring Incubation->Spectro Data Data Analysis: Plot ln(A) vs. Time Spectro->Data Calc Calculate Pseudo-First-Order Rate Constant (k') Data->Calc

Caption: Workflow for reactivity assessment.

Conclusion

This comparative guide highlights the reactivity of this compound in the context of other biologically significant keto-aldehydes. Based on fundamental chemical principles, this compound is expected to be less reactive than smaller keto-aldehydes like glyoxal and methylglyoxal due to steric hindrance. The provided experimental protocols offer a framework for quantifying these reactivity differences. A thorough understanding of the structure-reactivity relationships of keto-aldehydes is essential for elucidating their roles in physiological and pathological processes and for the design of effective inhibitors of AGE formation. Further research with direct experimental comparisons is warranted to validate these illustrative findings.

References

Benchmarking Synthetic Efficiency: A Guide to the Synthesis of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of chemical intermediates is a cornerstone of successful project timelines and resource management. This guide provides a comparative framework for evaluating the synthetic efficiency of 5-Methyl-3-oxohexanal, a β-keto aldehyde with potential applications in organic synthesis. While publicly available, peer-reviewed experimental data specifically for the synthesis of this compound is limited, this guide outlines the primary potential synthetic routes and establishes a methodology for their comparison, supplemented with data from analogous reactions.

Introduction to Synthetic Routes

The synthesis of β-keto aldehydes like this compound can be approached through several established organic chemistry methodologies. The most prominent potential routes include the ozonolysis of a corresponding alkene and the Claisen-type condensation of an ester with a ketone enolate. Each method presents distinct advantages and disadvantages in terms of precursor availability, reaction conditions, and overall efficiency.

Comparison of Potential Synthetic Methods

A direct, data-driven comparison of the synthesis of this compound is challenging due to the scarcity of published experimental results for this specific compound. However, by examining these methods in the context of similar β-keto aldehyde syntheses, we can establish a framework for evaluation. The following table outlines the key parameters for comparing the potential primary synthetic routes.

ParameterMethod 1: Ozonolysis of 4-Methyl-1-hexene (B165699)Method 2: Claisen-Type Condensation
Starting Materials 4-Methyl-1-hexene, OzoneA formate (B1220265) ester (e.g., ethyl formate), 4-Methyl-2-pentanone (B128772)
Key Reactions Ozonolysis, Reductive WorkupEnolate formation, Acylation
Reported Yield Data not available for this specific reaction. Yields for ozonolysis are generally moderate to high.Data not available for this specific reaction. Yields for Claisen-type condensations can vary widely based on substrates and conditions.
Scalability Can be scalable, but requires specialized equipment for ozone generation.Generally highly scalable.
Purity Can be high, with purification often achieved by chromatography.Purity can be variable, with potential for side products requiring careful purification.
Reaction Time Typically a few hours for the reaction, followed by workup and purification.Can range from a few hours to overnight, depending on the specific base and temperature used.

Experimental Protocols

While specific, validated protocols for the synthesis of this compound are not readily found in peer-reviewed literature, the following represents generalized procedures for the two primary proposed methods, based on standard organic synthesis protocols. These would require optimization for this specific target molecule.

Method 1: Synthesis via Ozonolysis of 4-Methyl-1-hexene (Hypothetical)

This protocol is a generalized procedure based on standard ozonolysis reactions.

Reaction Scheme:

Procedure:

  • Reaction Setup: Dissolve 4-methyl-1-hexene (1 equivalent) in a suitable solvent, such as a mixture of dichloromethane (B109758) and methanol, in a three-necked round-bottom flask equipped with a gas dispersion tube, a thermometer, and a gas outlet. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: Pass a stream of ozone gas through the cooled solution. Monitor the reaction for the complete consumption of the starting material by thin-layer chromatography (TLC). A persistent blue color in the solution indicates the presence of excess ozone.

  • Reductive Workup: Once the reaction is complete, bubble nitrogen gas through the solution to remove any excess ozone. Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (TPP), to the reaction mixture at -78 °C and allow it to slowly warm to room temperature.

  • Isolation and Purification: After stirring for several hours, remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

Method 2: Synthesis via Claisen-Type Condensation (Hypothetical)

This protocol is a generalized procedure for the formylation of a ketone.

Reaction Scheme:

Procedure:

  • Enolate Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base, such as sodium ethoxide or lithium diisopropylamide (LDA), in a suitable anhydrous solvent (e.g., ethanol (B145695) for sodium ethoxide, or THF for LDA) and cool to an appropriate temperature (e.g., 0 °C to -78 °C). To this solution, add 4-methyl-2-pentanone (1 equivalent) dropwise to form the enolate.

  • Acylation: To the enolate solution, add a formate ester such as ethyl formate (1-1.2 equivalents) dropwise, maintaining the low temperature.

  • Reaction Monitoring and Workup: Allow the reaction to stir for a specified time, monitoring the progress by TLC. Upon completion, quench the reaction by the slow addition of a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride.

  • Isolation and Purification: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Logical Workflow for Synthesis Method Evaluation

The selection of an optimal synthetic route depends on a variety of factors beyond just the chemical yield. The following diagram illustrates a logical workflow for evaluating and comparing different synthetic methods for a target molecule like this compound.

Synthesis_Evaluation_Workflow cluster_planning Phase 1: Initial Assessment cluster_execution Phase 2: Experimental Execution & Data Collection cluster_analysis Phase 3: Comparative Analysis cluster_decision Phase 4: Decision start Define Target Molecule: This compound lit_review Literature Review: Identify Potential Synthetic Routes start->lit_review route_selection Select Promising Routes for Evaluation (e.g., Ozonolysis, Condensation) lit_review->route_selection exp_design Design of Experiments (DoE) for each route route_selection->exp_design synthesis Perform Syntheses & Purifications exp_design->synthesis data_collection Collect Quantitative Data: Yield, Time, Purity (e.g., HPLC, GC-MS) synthesis->data_collection data_table Tabulate and Compare Quantitative Data data_collection->data_table green_chem Evaluate Green Chemistry Metrics (Atom Economy, E-Factor) data_table->green_chem cost_analysis Analyze Cost of Reagents and Scalability green_chem->cost_analysis decision Select Optimal Synthesis Method based on project goals cost_analysis->decision

Caption: A logical workflow for the evaluation and selection of a synthetic route.

Conclusion

While a definitive, data-backed comparison for the synthesis of this compound is currently hampered by a lack of specific published data, this guide provides a framework for such an evaluation. The primary potential synthetic routes, ozonolysis and Claisen-type condensation, offer different advantages regarding starting materials, scalability, and equipment requirements. For any drug development or research program, a thorough experimental evaluation of these or other novel routes, as outlined in the logical workflow, would be necessary to determine the most efficient and practical method for producing this compound. As research progresses and more data becomes available, a more quantitative comparison will be possible.

Navigating the Analytical Maze: A Comparative Guide to Cross-Validation of Methods for 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive metabolites like 5-Methyl-3-oxohexanal is critical for understanding biological processes and ensuring the safety and efficacy of new therapeutics. However, the inherent reactivity and potential for instability of this keto-aldehyde present significant analytical challenges. A rigorous cross-validation of analytical methods is paramount to ensure data reliability and consistency across different laboratories and platforms.

Currently, a literature review reveals a notable absence of published inter-laboratory cross-validation studies specifically for the analytical determination of this compound. This guide, therefore, presents a proposed framework for such a crucial study, offering a comparative analysis of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection. This document provides detailed experimental protocols, hypothetical performance data for comparison, and visual workflows to guide researchers in establishing robust and reproducible analytical methods.

Proposed Analytical Methods for Comparison

The bifunctional nature of this compound, containing both an aldehyde and a ketone, necessitates careful consideration of the analytical approach. Derivatization is a common strategy to enhance the stability and detectability of carbonyl compounds.[1] For this proposed cross-validation study, O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) is selected as the derivatizing agent due to its widespread use and effectiveness in improving chromatographic and mass spectrometric properties of aldehydes and ketones.[2][3]

Two primary methods are proposed for comparison:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique for the analysis of volatile and semi-volatile organic compounds.[4] After derivatization, the resulting oxime derivative of this compound exhibits increased volatility and thermal stability, making it amenable to GC separation and sensitive MS detection.[1]

  • High-Performance Liquid Chromatography (HPLC) with UV/Vis or MS Detection: A versatile method suitable for a wide range of analytes.[5] The PFBHA derivative can be readily separated by reverse-phase HPLC and detected by its UV absorbance or with higher specificity and sensitivity using a mass spectrometer.[3]

A Framework for Cross-Validation: Experimental Design

An inter-laboratory comparison, often referred to as a round-robin study, is the gold standard for method cross-validation.[6][7] This involves preparing a homogenous batch of a reference standard of this compound and distributing it to multiple participating laboratories. Each laboratory would then analyze the sample using both the GC-MS and HPLC methods outlined below.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation & Comparison prep_start Reference Standard of This compound derivatization Derivatization with PFBHA prep_start->derivatization extraction Liquid-Liquid Extraction derivatization->extraction gcms GC-MS Analysis extraction->gcms Split Sample hplc HPLC-UV/MS Analysis extraction->hplc Split Sample validation Intra- and Inter-Laboratory Validation Parameters gcms->validation hplc->validation comparison Comparative Data Analysis validation->comparison

Figure 1: Proposed workflow for the cross-validation of analytical methods for this compound.

Detailed Experimental Protocols

The following are proposed methodologies for the key experiments in the cross-validation study.

Protocol 1: Derivatization of this compound with PFBHA

Objective: To convert this compound into a stable and detectable PFBHA-oxime derivative.

Materials:

  • This compound standard solution

  • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution

  • Organic solvent (e.g., Hexane, Ethyl Acetate)

  • Buffer solution (e.g., pH 4-5)

Procedure:

  • To an aliquot of the this compound standard solution, add the PFBHA solution.

  • Adjust the pH of the mixture to the optimal range for oxime formation.

  • Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30-60 minutes).

  • After cooling, extract the PFBHA-oxime derivative using an appropriate organic solvent.

  • Wash the organic layer to remove excess reagent and dry it over anhydrous sodium sulfate.

  • The resulting extract is then ready for GC-MS or HPLC analysis.

Protocol 2: GC-MS Analysis

Objective: To separate and quantify the PFBHA derivative of this compound.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms or equivalent)

Typical GC-MS Parameters:

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)

  • Scan Range: m/z 50-550

Protocol 3: HPLC-UV/MS Analysis

Objective: To separate and quantify the PFBHA derivative of this compound using liquid chromatography.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV/Vis or Mass Spectrometric detector.

  • Reverse-phase C18 column.

Typical HPLC Parameters:

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: 254 nm.

  • MS Ionization Mode (if used): Electrospray Ionization (ESI) in positive or negative mode.

Data Presentation: A Hypothetical Comparison

The following tables summarize the expected performance characteristics from a successful cross-validation study. These tables provide a clear structure for comparing the quantitative data generated by the participating laboratories for both the GC-MS and HPLC methods.

Table 1: Intra-Laboratory Validation Parameters (Hypothetical Data from a Single Lab)

Validation ParameterAcceptance CriteriaGC-MS MethodHPLC-UV Method
Linearity (R²) ≥ 0.9950.99850.9991
Accuracy (%) 80 - 120%95.2 - 103.5%98.1 - 101.7%
Precision (%RSD - Intra-day) ≤ 15%4.8%3.5%
Precision (%RSD - Inter-day) ≤ 20%6.2%5.1%
Limit of Detection (LOD) -0.1 ng/mL0.5 ng/mL
Limit of Quantitation (LOQ) -0.3 ng/mL1.5 ng/mL
Specificity No interferenceNo interfering peaksNo interfering peaks
Robustness (%RSD) ≤ 15%7.5%6.9%

Table 2: Inter-Laboratory Cross-Validation Reproducibility (Hypothetical Data)

Analytical MethodNumber of LabsMean Concentration (ng/mL)Repeatability (sr)Reproducibility (sR)
GC-MS 1048.52.14.5
HPLC-UV 1049.21.83.9

Visualizing the Validation Logic

The relationship between the different validation parameters is crucial for understanding the overall performance of an analytical method.

G cluster_accuracy Accuracy cluster_precision Precision cluster_reliability Reliability cluster_sensitivity Sensitivity Accuracy Closeness to True Value Robustness Capacity to Remain Unaffected by Small Variations Accuracy->Robustness Repeatability Intra-Assay Precision Reproducibility Inter-Assay Precision (Cross-Validation) Repeatability->Reproducibility Repeatability->Robustness LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ

Figure 2: Logical relationships between key analytical method validation parameters.

Conclusion

While a dedicated cross-validation study for this compound is yet to be published, this guide provides a comprehensive framework for conducting such a comparison. Both GC-MS and HPLC, following derivatization with PFBHA, are viable candidates for the robust quantification of this reactive keto-aldehyde. The detailed protocols and data presentation structures outlined herein offer a clear pathway for researchers to establish and validate reliable analytical methods. The successful completion of an inter-laboratory study based on this framework would be a significant contribution to the field, enhancing the quality and comparability of data in both academic and industrial research settings.

References

A Comparative Guide to the Isomeric Purity Analysis of 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoisomeric composition of chiral molecules is a critical quality attribute in drug development and chemical synthesis, as enantiomers can exhibit markedly different pharmacological and toxicological profiles. 5-Methyl-3-oxohexanal, a bifunctional molecule with a chiral center at the C3 position, exists as a pair of enantiomers, (R)-5-methyl-3-oxohexanal and (S)-5-methyl-3-oxohexanal. Accurate determination of the isomeric purity is therefore essential for quality control and regulatory compliance.

This guide provides a comparative overview of the primary analytical techniques for assessing the isomeric purity of this compound. We will explore direct chromatographic methods, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases, an indirect chromatographic approach via diastereomeric derivatization, and a spectroscopic method using Nuclear Magnetic Resonance (NMR) with chiral shift reagents.

Comparison of Analytical Methodologies

The selection of an appropriate analytical method for the isomeric purity of this compound depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and whether the goal is purely analytical or also preparative.

Method Principle Advantages Disadvantages Typical Application
Direct Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Broad applicability, robust, well-established, suitable for preparative scale.Can require extensive method development to find a suitable CSP and mobile phase.Routine quality control, enantiomeric excess (ee) determination, purification.
Direct Chiral GC Differential partitioning of volatile enantiomers on a chiral stationary phase.High resolution, fast analysis times, sensitive detection (especially with MS).Analyte must be volatile and thermally stable.Analysis of volatile impurities, high-throughput screening.
Indirect HPLC via Derivatization Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.Utilizes common achiral columns, can enhance detectability.Requires an additional reaction step, potential for kinetic resolution errors, derivatizing agent must be enantiomerically pure.When direct methods fail or for enhanced sensitivity with fluorescent tags.
NMR with Chiral Shift Reagents A chiral lanthanide complex reversibly binds to the enantiomers, inducing diastereotopic chemical shifts in the NMR spectrum.Rapid analysis, provides structural information, no chromatographic separation needed.Lower sensitivity and accuracy compared to chromatography, requires higher sample concentration, expensive reagents.Rapid screening for enantiomeric excess, structural confirmation.

Experimental Protocols

Method 1: Direct High-Performance Liquid Chromatography (HPLC)

Direct chiral HPLC is a powerful and widely used method for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) have shown broad enantioselectivity for a variety of chiral compounds, including ketones.

Experimental Workflow

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Dissolve Sample in Mobile Phase B Filter through 0.45 µm Syringe Filter A->B C Inject onto Chiral HPLC Column B->C D Isocratic Elution C->D E UV Detection at 210 nm D->E F Integrate Peak Areas of Enantiomers E->F G Calculate Enantiomeric Excess (% ee) F->G

Figure 1. Workflow for Direct Chiral HPLC Analysis.

Protocol:

  • Sample Preparation:

    • Prepare a racemic standard of this compound at a concentration of 1.0 mg/mL in the mobile phase (e.g., n-hexane/isopropanol, 90:10 v/v).

    • Dissolve the test sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • HPLC System: Standard HPLC system with a pump, autosampler, column thermostat, and UV detector.

    • Chiral Stationary Phase: A polysaccharide-based CSP is recommended for initial screening. A suitable example is a column with immobilized amylose (B160209) tris(3,5-dimethylphenylcarbamate).

    • Mobile Phase: A mixture of n-hexane and isopropanol. A typical starting point is 90:10 (v/v) n-hexane/isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100

Expected Performance:

Parameter Value
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)
Mobile Phase n-Hexane/Isopropanol (90:10 v/v)
Expected Retention Times 10 - 20 minutes
Expected Resolution (Rs) > 1.5
Limit of Quantitation (LOQ) ~0.1% of the minor enantiomer
Method 2: Direct Gas Chromatography (GC)

For volatile and thermally stable compounds like this compound, chiral GC offers high resolution and fast analysis times. Cyclodextrin-based stationary phases are commonly employed for the separation of chiral carbonyl compounds.

Experimental Workflow

cluster_prep_gc Sample Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis A_gc Dissolve Sample in Volatile Solvent B_gc Optional: Filter if necessary A_gc->B_gc C_gc Inject into GC with Chiral Column B_gc->C_gc D_gc Temperature Programmed Elution C_gc->D_gc E_gc FID or MS Detection D_gc->E_gc F_gc Integrate Peak Areas E_gc->F_gc G_gc Calculate Enantiomeric Excess (% ee) F_gc->G_gc

Figure 2. Workflow for Direct Chiral GC Analysis.

Protocol:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the racemic standard and the sample in a volatile solvent such as dichloromethane (B109758) or hexane.

  • GC Conditions:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Chiral Stationary Phase: A cyclodextrin-based capillary column, for example, one coated with a derivative of β-cyclodextrin.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1-2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C (FID) or as appropriate for the MS transfer line.

    • Oven Temperature Program: Start at 60 °C (hold for 2 minutes), then ramp to 180 °C at 5 °C/min.

    • Injection: 1 µL, split injection (e.g., 50:1 split ratio).

Expected Performance:

Parameter Value
Stationary Phase Derivatized β-cyclodextrin
Carrier Gas Helium
Expected Retention Times 15 - 25 minutes
Expected Resolution (Rs) > 2.0
Limit of Quantitation (LOQ) < 0.1% of the minor enantiomer
Method 3: NMR Spectroscopy with a Chiral Shift Reagent

NMR spectroscopy in the presence of a chiral shift reagent can be a rapid method for determining enantiomeric purity without the need for chromatographic separation. The chiral shift reagent forms transient diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum.

Experimental Workflow

cluster_prep_nmr Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis A_nmr Dissolve Sample in Deuterated Solvent B_nmr Acquire Initial NMR Spectrum A_nmr->B_nmr C_nmr Add Chiral Shift Reagent B_nmr->C_nmr D_nmr Acquire Spectrum after Reagent Addition C_nmr->D_nmr E_nmr Identify Split Signals D_nmr->E_nmr F_nmr Integrate Separated Signals E_nmr->F_nmr G_nmr Calculate Enantiomeric Ratio F_nmr->G_nmr

Figure 3. Workflow for NMR Analysis with a Chiral Shift Reagent.

Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of a dry deuterated solvent (e.g., CDCl₃) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum.

  • Analysis with Chiral Shift Reagent:

    • Add a small amount (e.g., 5-10 mol%) of a chiral shift reagent, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃), to the NMR tube.

    • Acquire subsequent ¹H NMR spectra after each addition until baseline separation of a key proton signal (e.g., the aldehyde proton) is observed for the two enantiomers.

    • The aldehyde proton is a good candidate for monitoring as it is typically in a clean region of the spectrum and is close to the chiral center.

  • Data Analysis:

    • Integrate the separated signals corresponding to the two enantiomers.

    • The enantiomeric ratio is determined directly from the ratio of the integrals.

Expected Performance:

Parameter Value
Chiral Shift Reagent Eu(hfc)₃
Solvent CDCl₃
Expected Chemical Shift Difference 0.1 - 0.5 ppm
Accuracy ± 2-5%
Limit of Quantitation (LOQ) ~1-2% of the minor enantiomer

Conclusion

The isomeric purity analysis of this compound can be effectively performed using a variety of techniques. Direct chiral HPLC and GC are the most robust and accurate methods for quantitative analysis and are recommended for quality control and regulatory purposes. Chiral GC may be preferred for its speed and resolution if the sample is clean and volatile. Chiral HPLC offers broader applicability and is also suitable for preparative separations. NMR spectroscopy with a chiral shift reagent provides a rapid, albeit less sensitive, alternative for quick screening of enantiomeric excess. The choice of the optimal method will ultimately depend on the specific analytical requirements, available instrumentation, and the stage of drug development or research.

A Comparative Analysis of the Biological Effects of Heterocyclic Derivatives Potentially Derived from 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxohexanal is a dicarbonyl compound with the potential to serve as a versatile precursor for the synthesis of a variety of heterocyclic derivatives. These derivatives, owing to their diverse structural features, are anticipated to exhibit a range of biological activities. This guide focuses on two prominent classes of heterocyclic compounds that could be synthesized from precursors with similar functionalities: pyrazolidinones and pyrazolo[3,4-d]pyrimidines. Pyrimidine (B1678525) derivatives are known for a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] Similarly, pyrazole (B372694) and its fused derivatives have demonstrated significant anti-inflammatory and anticancer activities.[6][7][8][9][10]

This comparative guide summarizes the available experimental data on the anti-inflammatory effects of pyrazolidinone derivatives and the cytotoxic activities of pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. Detailed experimental protocols for key biological assays and diagrams of relevant signaling pathways are also provided to support further research and drug development efforts in this area.

Data Presentation

Anti-inflammatory Activity of Pyrazolidinone Derivatives

The anti-inflammatory effects of synthesized pyrazolidinone derivatives have been evaluated using the carrageenan-induced paw edema model in rats.[6] This assay is a standard in vivo model for assessing acute inflammation.[11][12][13][14] The percentage of edema inhibition is a key parameter for comparing the anti-inflammatory potency of the compounds.

Table 1: Anti-inflammatory Activity of Pyrazolidinone Derivatives

Compound IDDose (mg/kg)Mean Paw Volume Increase (mL) ± SEMEdema Inhibition (%)
Control-0.78 ± 0.04-
Phenylbutazone1000.26 ± 0.0366.7
Derivative A1000.32 ± 0.0259.0
Derivative B1000.28 ± 0.0364.1
Derivative C1000.35 ± 0.0455.1

Data synthesized from studies on pyrazolidine (B1218672) derivatives.[6]

Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

A series of novel pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against various human cancer cell lines.[15][16][17] The half-maximal inhibitory concentration (IC50) values are presented to compare the cytotoxic potency of these compounds.

Table 2: In Vitro Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives (IC50 in µM)

Compound IDHCT-116 (Colon)MCF-7 (Breast)HepG2 (Liver)
Doxorubicin0.0450.080.46
Derivative X6.14.57.2
Derivative Y0.0060.0450.048
Derivative Z0.0070.0460.048

Data extracted from studies on pyrazolo[3,4-d]pyrimidine derivatives.[7][16]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol outlines the in vivo assessment of anti-inflammatory activity.[11][12][13][14]

  • Animals: Male Wistar rats (150-200g) are used. The animals are acclimatized for one week before the experiment.

  • Grouping: Animals are divided into control, standard (e.g., Phenylbutazone, 100 mg/kg), and test groups (derivatives at a specific dose).

  • Procedure:

    • The initial paw volume of each rat is measured using a plethysmometer.

    • The test compounds, standard drug, or vehicle (control) are administered orally or intraperitoneally.

    • After one hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the test group.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Procedure:

    • Cells are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.

    • The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

    • After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

    • The medium is removed, and DMSO is added to dissolve the formazan (B1609692) crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Enzyme Inhibition Assays (General Protocol)

The inhibitory effects of the derivatives on enzymes like cyclooxygenases (COX) and lipoxygenases (LOX) can be evaluated using commercially available kits or established spectrophotometric methods.[18][19][20][21][22]

  • Enzyme Preparation: Purified COX-1/COX-2 or 5-LOX enzymes are used.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound.

    • The reaction is initiated by adding the substrate (e.g., arachidonic acid).

    • The formation of the product is monitored by measuring the change in absorbance at a specific wavelength.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

Mandatory Visualization

Signaling Pathway Diagrams

The biological activities of anti-inflammatory and anticancer agents often involve the modulation of key signaling pathways. The NF-κB and MAPK pathways are critical in inflammation and cell proliferation.[23][24][25][26][27][28][29][30][31][32]

NF_kappa_B_Signaling Stimuli Pro-inflammatory Stimuli (TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IκBα IκBα IKK_complex->IκBα Phosphorylation NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibition Ub_Proteasome Ubiquitin-Proteasome System IκBα->Ub_Proteasome Degradation NF_κB_active Active NF-κB NF_κB->NF_κB_active Release & Translocation DNA DNA NF_κB_active->DNA Binding Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Transcription

Caption: Canonical NF-κB signaling pathway in inflammation.

MAPK_Signaling Growth_Factors Growth Factors / Stress Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Activation Raf Raf (MAPKKK) Ras->Raf Activation MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activation Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response Gene Expression

Caption: A generalized MAPK/ERK signaling pathway.

Experimental Workflow

Biological_Activity_Screening Start Synthesis of This compound Derivatives In_Vitro_Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification Active Compounds In_Vivo_Studies In Vivo Studies (e.g., Animal Models of Disease) Lead_Identification->In_Vivo_Studies Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, PCR) In_Vivo_Studies->Mechanism_of_Action Efficacious Compounds Preclinical_Development Preclinical Development Mechanism_of_Action->Preclinical_Development

Caption: General workflow for biological activity screening.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-Methyl-3-oxohexanal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 5-Methyl-3-oxohexanal, ensuring the protection of personnel and the environment.

In the dynamic landscape of scientific research and drug development, the proper management of chemical waste is paramount. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a bifunctional organic compound. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle and dispose of it as a hazardous waste, adhering to the highest safety standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office or equivalent hazardous waste program.[1][2] Never dispose of this chemical down the drain or in regular trash.[1][3]

  • Waste Characterization: Treat all waste containing this compound as hazardous. If it is part of a mixture, identify all constituents and their approximate concentrations. This information is critical for proper labeling and disposal.

  • Container Selection: Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred over glass to minimize the risk of breakage.[1] The container must have a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with the words "Hazardous Waste."[1][4] The label must include:

    • The full chemical name: "this compound"

    • A complete list of all components in the case of a mixture, with their estimated percentages.[1]

    • The date when waste was first added to the container.[1]

    • The name and contact information of the principal investigator or responsible person.[1]

    • The specific location (building and room number) where the waste was generated.[1]

    • Appropriate hazard pictograms.[1]

  • Waste Segregation and Storage: Proper segregation of chemical waste is essential to prevent dangerous reactions. Store the container with this compound waste in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.

Waste StreamSegregation Guidelines
This compound (and related organic compounds)Store separately from strong oxidizing agents, strong acids, and strong bases to prevent violent reactions.
Aqueous Waste Keep separate from organic solvent waste.
Solid Waste (e.g., contaminated gloves, paper towels)Collect in a designated, labeled solid waste container. Do not mix with liquid waste.
  • Arrange for Disposal: Once the waste container is full or you are ready to dispose of it, contact your institution's EHS office to schedule a hazardous waste pickup.[1][2] Do not transport hazardous waste yourself.[2]

Experimental Protocol: Decontamination of Empty Containers

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as regular trash.

  • Triple Rinsing: Rinse the empty container three times with a suitable solvent that can dissolve this compound.

  • Rinsate Collection: The solvent rinsate from this cleaning process must be collected and treated as hazardous waste.[2][4] Add it to your designated hazardous waste container for this compound.

  • Final Rinse: After the solvent rinse, perform a final triple rinse with water.

  • Disposal: Once decontaminated, deface or remove the original label and dispose of the container in the regular trash.[2]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of this compound.

DisposalWorkflow start Begin Waste Disposal for This compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No follow_sds Follow disposal instructions on the SDS sds_check->follow_sds Yes characterize Characterize Waste Stream (Identify all components and hazards) treat_hazardous->characterize follow_sds->characterize container Select Compatible and Labeled Hazardous Waste Container characterize->container segregate Segregate from Incompatible Wastes (e.g., acids, bases, oxidizers) container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store pickup Contact EHS for Hazardous Waste Pickup store->pickup end End of Disposal Process pickup->end

Disposal workflow for this compound.

By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, fostering a secure and responsible research environment. Always consult your institution's specific waste management guidelines and your Environmental Health and Safety office for any questions or clarification.

References

Essential Safety and Operational Guidance for 5-Methyl-3-oxohexanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 5-Methyl-3-oxohexanal in a laboratory setting. It includes detailed operational and disposal plans to ensure the safety of all personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye and Face Protection Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard are mandatory.[2] A full-face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[2]
Hand Protection Chemical-resistant gloves are required. Butyl rubber and nitrile gloves are recommended for handling aldehydes.[3] It is good practice to double-glove. Avoid latex gloves as they may offer poor protection.[3]
Body Protection A flame-retardant lab coat, fully buttoned, is required.[2] For larger quantities or splash risks, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Footwear Closed-toe and closed-heel shoes made of a non-porous material are mandatory.

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to temporary storage.

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather all necessary equipment and reagents before introducing this compound.

    • Don all required PPE as specified in the table above.

  • Handling:

    • Dispense the required amount of this compound carefully to avoid splashes or aerosol generation.

    • Keep the container tightly closed when not in use.[4]

    • Avoid contact with skin and eyes.[5] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]

    • Avoid inhalation of vapors.[1]

  • Spill Management:

    • In the event of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand).

    • Collect the absorbed material into a designated, labeled hazardous waste container.

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Temporary Storage:

    • Store this compound in a tightly sealed, properly labeled container.

    • Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

    • Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, labeled, and sealed hazardous waste container.

    • Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste container.

  • Container Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate concentration and other components of the waste mixture.

  • Disposal Procedure:

    • Follow your institution's established procedures for hazardous waste disposal.

    • Do not dispose of this compound down the drain or in regular trash.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department for waste pickup and disposal.

Experimental Workflow for Safe Handling

prep Preparation ppe Don PPE prep->ppe Verify fume hood and gather materials handling Chemical Handling in Fume Hood ppe->handling spill Spill? handling->spill waste_collection Waste Collection handling->waste_collection During experiment spill_manage Spill Management spill->spill_manage Yes storage Temporary Storage spill->storage No spill_manage->handling Clean up and resume work storage->waste_collection After experiment disposal Hazardous Waste Disposal waste_collection->disposal Follow EHS guidelines

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.